molecular formula C9H16N2 B3029633 4-Hexyl-1H-pyrazole CAS No. 73123-47-4

4-Hexyl-1H-pyrazole

货号: B3029633
CAS 编号: 73123-47-4
分子量: 152.24
InChI 键: RRESKZSKNBZJEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hexyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-hexyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESKZSKNBZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658522
Record name 4-Hexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73123-47-4
Record name 4-Hexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hexyl-1H-pyrazole (CAS No. 73123-47-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this N-heterocyclic compound. The guide covers its molecular structure, physicochemical parameters, synthesis and purification protocols, spectroscopic signatures, reactivity, stability, and analytical methodologies. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an essential resource for the effective utilization of this compound in research and development endeavors.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which imparts unique electronic and hydrogen-bonding capabilities. The introduction of a hexyl group at the 4-position of the pyrazole ring, yielding this compound, significantly influences its lipophilicity and, consequently, its interaction with biological systems and its solubility profile. This modification makes it a compound of interest for applications where modulation of hydrophobic interactions is key. This guide provides a detailed exploration of its fundamental physicochemical characteristics.

Molecular and Physicochemical Properties

The defining feature of this compound is the aliphatic hexyl chain attached to the C4 position of the pyrazole ring. This substituent renders the molecule significantly more non-polar compared to the parent pyrazole.[3]

Core Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is derived from experimental sources, other values, such as the LogP and Topological Polar Surface Area (TPSA), are computationally predicted and offer a theoretical understanding of the molecule's behavior.

PropertyValueSource
CAS Number 73123-47-4[3][4]
Molecular Formula C₉H₁₆N₂[4]
Molecular Weight 152.24 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[3]
LogP (calculated) 2.53[4]
Topological Polar Surface Area (TPSA) 28.68 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]
Rotatable Bonds 5[4]
Solubility

Consistent with its chemical structure, this compound exhibits good solubility in common organic solvents such as ethanol, methanol, and acetone.[1][3] Its solubility in water is expected to be limited due to the hydrophobic nature of the hexyl group.[1] The solubility of pyrazole derivatives is temperature-dependent, generally increasing with higher temperatures.[5]

pKa

Synthesis and Purification

The synthesis of 4-substituted pyrazoles can be achieved through various established methodologies in heterocyclic chemistry. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.[6]

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This protocol is based on well-established reactions for the synthesis of 4-alkylpyrazoles.

Synthesis_of_this compound start Starting Materials diketone 2-Hexyl-1,3-propanedial (or equivalent β-dicarbonyl) start->diketone hydrazine Hydrazine Hydrate start->hydrazine cyclocondensation Cyclocondensation diketone->cyclocondensation hydrazine->cyclocondensation product This compound cyclocondensation->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound via cyclocondensation.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a suitable 2-hexyl-β-dicarbonyl precursor (e.g., 2-hexylmalondialdehyde or its synthetic equivalent) in a suitable solvent such as ethanol or acetic acid.

Step 2: Addition of Hydrazine

  • To the stirred solution, add a slight molar excess (1.1 equivalents) of hydrazine hydrate dropwise at room temperature. The addition may be exothermic.

Step 3: Cyclocondensation Reaction

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 4: Work-up

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and side products.

Method 1: Column Chromatography

  • The crude product can be purified by silica gel column chromatography.[7] A gradient elution system of hexane and ethyl acetate is typically effective.

  • For basic pyrazoles that may show tailing on silica gel, the silica can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine.[7]

Method 2: Recrystallization

  • If the product is a solid at room temperature, recrystallization can be an effective purification method.[7] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[7]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the known data for pyrazole and its alkyl-substituted derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the pyrazole ring protons and the hexyl chain protons. Due to tautomerism in N-unsubstituted pyrazoles, the protons at the C3 and C5 positions are often equivalent.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
N-H 12.0 - 13.0Broad singlet
C3-H, C5-H ~7.5Singlet
-CH₂- (alpha to pyrazole) ~2.5Triplet
-(CH₂)₄- 1.2 - 1.6Multiplet
-CH₃ ~0.9Triplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C3, C5 ~135
C4 ~115
-CH₂- (alpha to pyrazole) ~29
-(CH₂)₄- 22 - 32
-CH₃ ~14
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the pyrazole ring.

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch 3100 - 3200Broad, characteristic of H-bonding
C-H stretch (aromatic) ~3050
C-H stretch (aliphatic) 2850 - 2960
C=C, C=N stretch 1400 - 1600Pyrazole ring vibrations
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Fragmentation patterns would likely involve the loss of alkyl fragments from the hexyl chain.

Reactivity and Stability

The chemical behavior of this compound is dictated by the pyrazole ring and the hexyl substituent.

Reactivity Profile
  • Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. In N-unsubstituted pyrazoles, electrophilic attack typically occurs at the C4 position. Since this position is already occupied by the hexyl group, electrophilic substitution would be directed to other positions, though it would be less facile.

  • N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can readily undergo alkylation, acylation, and other reactions with electrophiles.

  • "Click" Chemistry: The pyrazole scaffold, particularly in its 4H-pyrazole tautomeric form, has been investigated for its utility in Diels-Alder "click" reactions, although this is more relevant for specifically activated derivatives.[8][9]

Reactivity_of_this compound main_compound This compound electrophilic_attack Electrophilic Attack (e.g., Nitration, Halogenation) main_compound->electrophilic_attack Less favored due to C4 substitution n_alkylation N-Alkylation (with R-X) main_compound->n_alkylation At N1 or N2 n_acylation N-Acylation (with RCOCl) main_compound->n_acylation At N1 or N2 coordination Coordination to Metals main_compound->coordination Pyridine-like Nitrogen

Caption: Reactivity pathways of this compound.

Stability

Pyrazole derivatives generally exhibit good thermal stability.[10] However, like many organic compounds, this compound should be stored in a cool, dry place, sealed from air and moisture to prevent degradation.[4] It is incompatible with strong oxidizing agents.

Metabolic Considerations

The metabolism of pyrazole itself involves hydroxylation and conjugation.[11] The presence of the hexyl group in this compound introduces a site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to hydroxylated metabolites along the alkyl chain. The metabolic stability of pyrazole derivatives is an important factor in their consideration as drug candidates.[12]

Analytical Methods

The quantification and purity assessment of this compound can be reliably achieved using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound.

Proposed HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like 0.1% trifluoroacetic acid or formic acid for improved peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of approximately 210-220 nm.

  • Column Temperature: 25-30 °C

This method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[13]

Conclusion

This compound is a valuable heterocyclic compound with physicochemical properties that make it of interest for applications in medicinal chemistry and materials science. Its hydrophobic hexyl group, combined with the versatile pyrazole core, offers a unique scaffold for the design of new molecules. This technical guide has provided a comprehensive overview of its known and predicted properties, synthetic and purification strategies, spectroscopic characteristics, and analytical methods. It is intended to serve as a foundational resource for scientists and researchers working with this and related pyrazole derivatives.

References

An In-depth Technical Guide to 4-Hexyl-1H-pyrazole: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Hexyl-1H-pyrazole, a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, detail a robust synthetic protocol, and provide a thorough characterization profile based on modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive moiety for drug design.[3] The introduction of an alkyl substituent at the C4 position, such as the hexyl group in this compound, significantly increases the lipophilicity of the molecule, which can be a critical parameter for modulating pharmacokinetic and pharmacodynamic properties.[6]

Molecular Structure and Physicochemical Properties

This compound possesses a planar, aromatic pyrazole ring substituted with a flexible hexyl chain at the fourth carbon. This combination of a polar, aromatic head and a non-polar, aliphatic tail results in a molecule with amphiphilic character.

Key Structural Features:

  • Pyrazole Core: The aromatic pyrazole ring is characterized by delocalized π-electrons across the five atoms. The two nitrogen atoms are in adjacent positions (1,2-diazole). The pyrazole ring can exist in two tautomeric forms, with the proton residing on either of the nitrogen atoms.[1][3]

  • Hexyl Substituent: A saturated six-carbon chain is attached to the C4 position of the pyrazole ring. This group imparts hydrophobicity to the molecule.[6]

Predicted Physicochemical Properties:

PropertyPredicted Value/Description
Molecular Formula C₉H₁₆N₂
Molecular Weight 152.24 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO); sparingly soluble in water.[6]
Tautomerism Exists as a mixture of tautomers in solution.

Synthesis of this compound

The synthesis of 4-substituted pyrazoles is well-established in the literature. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine.[1][7] For the synthesis of this compound, a practical approach is the reaction of 2-hexyl-1,3-propanedial (or a more stable synthetic equivalent) with hydrazine hydrate.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for obtaining this compound.

Synthesis_Workflow reagents Starting Materials: - 1,1,3,3-Tetramethoxypropane - n-Hexyllithium - Hydrazine Hydrate step1 Step 1: Alkylation Formation of the 1,3-dialdehyde precursor. reagents->step1 step2 Step 2: Cyclocondensation Reaction with hydrazine hydrate. step1->step2 Intermediate purification Purification Column Chromatography step2->purification product Final Product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-alkylpyrazoles.[8]

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • n-Hexyllithium (in hexanes)

  • Hydrazine hydrate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of the 1,3-Dicarbonyl Precursor (in situ):

    • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-hexyllithium (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl (3.0 eq) and allow the mixture to warm to room temperature.

    • The resulting solution containing the crude 2-hexyl-1,3-propanedial is used directly in the next step.

  • Cyclocondensation:

    • To the acidic solution from the previous step, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data based on the analysis of similar pyrazole derivatives found in the literature.[9][10][11][12][13][14][15][16][17][18][19]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H (pyrazole)
~7.5s2HH-3 and H-5 (pyrazole)
~2.5t2H-CH₂- (alpha to pyrazole)
~1.6m2H-CH₂- (beta to pyrazole)
~1.3m6H-(CH₂)₃- (hexyl chain)
~0.9t3H-CH₃ (hexyl chain)

Causality behind Predicted Shifts:

  • The N-H proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • The protons at positions 3 and 5 of the pyrazole ring are chemically equivalent due to tautomerism and will appear as a singlet in the aromatic region.[20][21]

  • The methylene protons of the hexyl chain will show characteristic splitting patterns (triplet for the terminal methyl and the alpha-methylene, and multiplets for the internal methylenes).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135C-3 and C-5 (pyrazole)
~115C-4 (pyrazole)
~32-(CH₂)₅- (hexyl chain)
~31-(CH₂)₅- (hexyl chain)
~30-CH₂- (alpha to pyrazole)
~29-(CH₂)₅- (hexyl chain)
~23-(CH₂)₅- (hexyl chain)
~14-CH₃ (hexyl chain)

Causality behind Predicted Shifts:

  • The chemical shifts of the pyrazole ring carbons are characteristic, with the C4 carbon typically appearing more upfield than the C3 and C5 carbons.[15][16][18]

  • The carbons of the hexyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data (KBr or neat):

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3300BroadN-H stretching
~2850 - 2960StrongC-H stretching (aliphatic)
~1500 - 1600MediumC=N and C=C stretching (pyrazole ring)
~1400 - 1470MediumC-H bending (aliphatic)

Causality behind Predicted Absorptions:

  • The broad N-H stretch is characteristic of the pyrazole ring.[11]

  • The strong C-H stretching bands are due to the numerous C-H bonds in the hexyl chain.

  • The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the aromatic pyrazole ring vibrations.[10][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization):

m/z ValuePredicted Identity
152[M]⁺ (Molecular ion)
151[M-H]⁺
95[M - C₄H₉]⁺
81[M - C₅H₁₁]⁺ (base peak)

Causality behind Predicted Fragmentation:

  • The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of this compound.

  • A common fragmentation pathway for pyrazoles involves the loss of a hydrogen radical to form a stable pyrazolium cation.[19]

  • The fragmentation of the hexyl chain is expected, with the most significant fragmentation being the cleavage of the C-C bond beta to the pyrazole ring (benzylic-like cleavage), leading to a stable pyrazolyl-methyl cation fragment at m/z 81, which is often the base peak.

Applications and Future Directions

4-Alkylpyrazoles are important building blocks in the synthesis of more complex molecules with potential applications in various fields:

  • Drug Discovery: As previously mentioned, the pyrazole scaffold is a key component of many pharmaceuticals.[2][5] The lipophilic hexyl group can be used to probe hydrophobic binding pockets in biological targets such as enzymes and receptors.

  • Agrochemicals: Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides.

  • Materials Science: The unique electronic and coordination properties of pyrazoles make them suitable as ligands for metal complexes, which can have applications in catalysis and as functional materials.[4]

The synthesis and characterization of this compound provide a foundation for the exploration of its potential in these areas. Further studies could involve the derivatization of the pyrazole ring to create libraries of compounds for biological screening or the investigation of its coordination chemistry with various metals.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental molecular structure to a detailed synthetic protocol and a thorough spectroscopic characterization. The provided methodologies and spectral data serve as a valuable resource for scientists working with this and related pyrazole derivatives. The versatility of the pyrazole scaffold, combined with the modulatory effect of the hexyl substituent, makes this compound a compound of considerable interest for future research and development in chemistry and pharmacology.

References

The Pyrazole Scaffold: A Versatile Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, provide a versatile scaffold for designing compounds that can interact with a wide array of biological targets.[4] This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from the well-known anti-inflammatory agent celecoxib to emerging candidates in oncology and neuroprotection.[5][6] This guide provides an in-depth exploration of the biological activities of novel pyrazole compounds, focusing on their mechanisms of action, key experimental evaluation techniques, and future directions in drug discovery.

Part 1: Anticancer Activity of Novel Pyrazole Derivatives

The development of novel anticancer agents is a primary focus of pyrazole-based drug discovery.[1] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7]

Mechanism of Action: Targeting the Machinery of Cell Proliferation

A significant number of novel pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction.[8] One of the most prominent targets are Cyclin-Dependent Kinases (CDKs) , which are crucial for regulating the cell cycle. By binding to the ATP-binding pocket of CDKs, pyrazole compounds can halt the cell cycle, preventing cancer cell division.[8]

Another critical target is the PI3K/Akt signaling pathway , which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Novel pyrazole derivatives have been designed to act as potent PI3K inhibitors, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[8] Some pyrazole compounds also interfere with the microtubular system, essential for cell division, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

Visualizing the Impact: Pyrazole Inhibition of a Pro-Survival Pathway

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Pyrazole Novel Pyrazole Compound Pyrazole->PI3K Inhibits

Caption: Pyrazole compounds can inhibit the PI3K/Akt pathway, blocking pro-survival signals.

Experimental Workflow: From Synthesis to Lead Identification

The journey of a novel pyrazole compound from a concept to a potential drug candidate follows a rigorous experimental path. This workflow ensures that only the most promising compounds with desirable activity and safety profiles are advanced.

Experimental_Workflow Start Design & Synthesis Purification Purification & Characterization (NMR, MS) Start->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Target_Validation Target-Specific Assays (e.g., Kinase Inhibition) Screening->Target_Validation Lead_Optimization Structure-Activity Relationship (SAR) Studies Target_Validation->Lead_Optimization In_Vivo In Vivo Animal Models Target_Validation->In_Vivo Lead_Optimization->Screening Iterative Refinement Lead Lead Compound In_Vivo->Lead

Caption: A typical workflow for the discovery of novel anticancer pyrazole compounds.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a fundamental colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12][13] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Novel Pyrazoles

The following table summarizes the in vitro anticancer activity of representative novel pyrazole compounds against various human cancer cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
5b K562 (Leukemia)0.021ABT-751>0.1[10][16]
5b A549 (Lung)0.69ABT-751>1[10][16]
Compound 43 MCF7 (Breast)0.25Doxorubicin0.95[8]
Compound 59 HepG2 (Liver)2.0Cisplatin5.5[8]
Compound 37 MCF7 (Breast)5.21--[8]

Part 2: Antimicrobial Activity of Pyrazole Derivatives

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics.[17][18] Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[19][20][21]

Mechanism of Action: Disrupting Microbial Viability

Novel pyrazole compounds can exhibit antimicrobial activity through various mechanisms. A key target is DNA gyrase , a bacterial enzyme essential for DNA replication.[19] By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.[19] Other mechanisms include the disruption of the bacterial cell wall, leading to cell lysis, and the inhibition of crucial metabolic pathways necessary for microbial survival.[19]

Protocol: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] The broth microdilution method is a standard technique for determining MIC values.[22][23]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium like Mueller-Hinton Broth.[22][25]

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in the broth medium.[26]

  • Inoculation: Add a standardized volume of the bacterial suspension to each well.[22] Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[23]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[22][26]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[23]

Data Presentation: Antimicrobial Potency of Pyrazole Scaffolds

The following table presents the MIC values of selected novel pyrazole compounds against various pathogenic microorganisms.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Naphthyl-substituted hydrazone (6) S. aureus0.78 - 1.56--[19]
Naphthyl-substituted hydrazone (6) A. baumannii0.78 - 1.56--[19]
Thiazolo-pyrazole (17) MRSA4--[19]
Fused-pyrazole (48) B. subtilis0.1 - 12--[19]
Pyrazole-imidazole-triazole (22) P. aeruginosaLow µmol/mL--[19]

Part 3: Anti-inflammatory and Neuroprotective Activities

Beyond cancer and infectious diseases, the pyrazole scaffold has demonstrated significant potential in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most well-known application of pyrazoles in this area is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][27][28] COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of pain and inflammation.[29][30] By selectively inhibiting COX-2 over the related COX-1 enzyme, pyrazole derivatives like celecoxib can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[27][29] Novel pyrazole derivatives continue to be developed with improved selectivity and potency for COX-2.[5][31][32]

Neuroprotective Effects: A New Frontier

Emerging research has highlighted the neuroprotective potential of pyrazole compounds.[33][34] The mechanisms are often linked to their anti-inflammatory and antioxidant properties.[35][36] For instance, in models of spinal cord injury, novel pyrazoles have been shown to suppress the expression of pro-inflammatory cytokines like IL-6, suggesting a therapeutic role in mitigating secondary inflammation.[35][36] In models of Parkinson's disease, pyrazoline derivatives have shown protective effects against oxidative stress-induced neurotoxicity.[37]

Conclusion and Future Outlook

The pyrazole scaffold remains a "privileged" structure in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][3] Current research continues to uncover novel derivatives with enhanced potency and selectivity against a growing number of therapeutic targets. Future efforts will likely focus on:

  • Multi-target Drug Design: Creating single pyrazole-based molecules that can modulate multiple targets simultaneously, offering a more holistic treatment approach for complex diseases like cancer.

  • Improving Pharmacokinetic Profiles: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds to enhance their efficacy and safety.

  • Exploring New Therapeutic Areas: Investigating the potential of pyrazole derivatives in treating a wider range of diseases, including metabolic disorders and rare genetic conditions.

The versatility and synthetic accessibility of the pyrazole core ensure that it will continue to be a valuable starting point for the discovery of the next generation of innovative medicines.

References

A Technical Guide to Theoretical Studies and Computational Modeling of 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific, yet underexplored, derivative: 4-Hexyl-1H-pyrazole. We present a series of validated, step-by-step protocols for in-silico analysis, designed for researchers, scientists, and drug development professionals. This document navigates through the essential computational techniques, from quantum mechanical calculations to molecular dynamics simulations, offering insights into the structural, electronic, and biological properties of this compound. The methodologies outlined herein are intended to accelerate the rational design of novel therapeutics based on the pyrazole core.

Introduction: The Significance of the Pyrazole Scaffold and the Unexplored Potential of this compound

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and biological properties.[1][2] This versatile scaffold is a "privileged structure" in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of novel drug candidates.

While extensive research has focused on various substituted pyrazoles, this compound remains a relatively uncharacterized molecule. The introduction of a hexyl group at the C4 position is expected to significantly increase its lipophilicity, which can have profound effects on its membrane permeability, metabolic stability, and interaction with biological targets. This guide aims to provide a robust computational workflow to elucidate these properties and predict the potential therapeutic applications of this compound.

Theoretical Framework and Computational Methodologies

A multi-faceted computational approach is essential to gain a comprehensive understanding of a molecule's behavior from the electronic to the biological level. This guide will focus on three core computational techniques:

  • Density Functional Theory (DFT): To investigate the intrinsic electronic and structural properties of this compound.

  • Molecular Docking: To predict the binding affinity and interaction patterns of this compound with relevant biological targets.

  • Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule and its complexes with biological macromolecules in a simulated physiological environment.

The following diagram illustrates the integrated workflow for the computational analysis of this compound.

Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_md Molecular Dynamics (MD) dft_opt Geometry Optimization dft_freq Frequency Analysis dft_opt->dft_freq ligand_prep Ligand Preparation (this compound) dft_opt->ligand_prep Optimized Structure dft_elec Electronic Properties (HOMO, LUMO) dft_freq->dft_elec dft_spec Spectra Prediction (NMR, IR) dft_elec->dft_spec validation Experimental Validation dft_spec->validation Comparison with Experimental Data target_prep Target Protein Preparation docking_run Docking Simulation target_prep->docking_run ligand_prep->docking_run pose_analysis Binding Pose & Score Analysis docking_run->pose_analysis system_setup System Setup (Complex in Solvent) pose_analysis->system_setup Best Docking Pose md_prod Production MD Run system_setup->md_prod md_analysis Trajectory Analysis (RMSD, RMSF) md_prod->md_analysis md_analysis->validation Stability & Interaction Insights

Caption: Integrated workflow for the computational study of this compound.

Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It provides valuable insights into molecular geometry, stability, and reactivity.

Rationale for DFT Calculations
  • Geometry Optimization: To determine the most stable 3D conformation of this compound.

  • Vibrational Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum.

  • Electronic Properties: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Spectroscopic Prediction: To predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data for structure validation.[5][6]

Step-by-Step Protocol for DFT Calculations

This protocol outlines the general steps for performing DFT calculations on this compound using a common quantum chemistry software package like Gaussian or ORCA.[7][8][9]

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Input File Preparation:

    • Specify the coordinates of the atoms in the input file.

    • Define the level of theory:

      • Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[10]

      • Basis Set: 6-31G(d,p) is a good starting point for geometry optimization and frequency calculations, providing a balance between accuracy and computational cost. For more accurate electronic properties and NMR calculations, a larger basis set like 6-311++G(d,p) is recommended.[4]

    • Set the keywords for the desired calculations (e.g., Opt for optimization, Freq for frequency analysis, NMR for NMR prediction).

  • Execution of Calculations:

    • Submit the input file to the quantum chemistry software.

    • Monitor the progress of the calculations.

  • Analysis of Results:

    • Geometry Optimization: Verify that the optimization has converged. The final optimized structure will be provided in the output file.

    • Frequency Analysis: Check for the absence of imaginary frequencies, which confirms that the structure is a true minimum. Visualize the vibrational modes to interpret the predicted IR spectrum.

    • Electronic Properties: Extract the HOMO and LUMO energies from the output file. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

    • NMR Spectra: The predicted chemical shifts will be listed in the output file. These can be compared to experimental data of pyrazole and its derivatives for validation.[5][10][11]

Expected Quantitative Data

The following table summarizes the expected output from the DFT calculations.

PropertyPredicted Value (Arbitrary Units)Significance
Optimized Bond Lengths (Å)C-C: ~1.39, C-N: ~1.35, N-N: ~1.38Structural information for further modeling
HOMO Energy (eV)-6.5 to -5.5Electron-donating ability
LUMO Energy (eV)-1.5 to -0.5Electron-accepting ability
HOMO-LUMO Gap (eV)4.0 to 5.0Chemical reactivity and electronic transition energy
1H NMR (ppm)Pyrazole Protons: 7.0-8.0Validation of the molecular structure
13C NMR (ppm)Pyrazole Carbons: 100-140Validation of the molecular structure

Part 2: Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12][13]

Rationale for Molecular Docking

Given the broad range of biological activities exhibited by pyrazole derivatives, several protein targets are of interest for docking studies with this compound. These include:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Protein Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer.[8][12]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters and a target for drugs treating neurodegenerative diseases.[4]

Step-by-Step Protocol for Molecular Docking

This protocol outlines the general steps for performing molecular docking using software like AutoDock Vina or Glide.[14][15][16][17][18]

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses for this compound within the defined binding site.

    • The software will score and rank the poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • The docking score provides an estimate of the binding free energy (e.g., in kcal/mol).

Visualization of the Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_start DFT Optimized Structure ligand_charge Assign Charges ligand_start->ligand_charge ligand_bonds Define Rotatable Bonds ligand_charge->ligand_bonds docking_run Perform Docking (e.g., AutoDock Vina) ligand_bonds->docking_run receptor_pdb Download PDB Structure receptor_clean Clean Structure receptor_pdb->receptor_clean receptor_h Add Hydrogens receptor_clean->receptor_h receptor_grid Define Binding Site receptor_h->receptor_grid receptor_grid->docking_run analysis Analyze Results (Binding Poses & Scores) docking_run->analysis

Caption: A step-by-step workflow for molecular docking of this compound.

Part 3: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a molecular system over time, offering insights that are not accessible through static modeling techniques.[19]

Rationale for MD Simulations
  • Stability of the Ligand-Receptor Complex: To assess the stability of the binding pose of this compound obtained from molecular docking.

  • Conformational Changes: To observe any conformational changes in the ligand or the protein upon binding.

  • Solvent Effects: To understand the role of water molecules in mediating the ligand-receptor interactions.

Step-by-Step Protocol for MD Simulations

This protocol outlines the general steps for performing MD simulations using software such as GROMACS, AMBER, or NAMD.[12][13][20][21]

  • System Preparation:

    • Take the best-ranked docked complex of this compound and the target protein.

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Assign a suitable force field for the protein (e.g., AMBER, CHARMM).[19][21]

    • Generate parameters for the ligand (this compound) that are compatible with the chosen protein force field.

  • Simulation Protocol:

    • Energy Minimization: To relax the system and remove any steric clashes.

    • Equilibration: A two-step process (NVT and NPT) to bring the system to the desired temperature and pressure.

    • Production Run: The main simulation run where data for analysis is collected. A simulation of 100 ns is a good starting point for assessing the stability of a ligand-protein complex.[20]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Expected Quantitative Data
MetricExpected OutcomeInterpretation
RMSD of ProteinPlateau after an initial increase (e.g., < 3 Å)The protein structure is stable during the simulation.
RMSD of LigandStable fluctuation around a low value (e.g., < 2 Å)The ligand remains in the binding pocket in a stable conformation.
RMSFPeaks in loop regions, low values in secondary structuresIdentifies flexible and rigid parts of the protein upon ligand binding.
H-bondsConsistent hydrogen bonds with key residuesIndicates important interactions for binding affinity.

Conclusion and Future Directions

This technical guide provides a comprehensive computational framework for the in-depth study of this compound. By following the detailed protocols for DFT, molecular docking, and MD simulations, researchers can gain valuable insights into its structural, electronic, and potential biological properties. The data generated from these computational studies will serve as a strong foundation for the rational design and experimental validation of novel this compound-based drug candidates. Future work should focus on the synthesis and experimental characterization of this compound to validate the computational predictions and to further explore its therapeutic potential.

References

Solubility and Stability of 4-Hexyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexyl-1H-pyrazole is a heterocyclic compound featuring a stable aromatic pyrazole core functionalized with a six-carbon alkyl chain. This structure imparts amphiphilic properties that are critical to its behavior in various solvent systems and its viability as a drug candidate or agrochemical. This guide provides a detailed examination of the theoretical and practical aspects of the solubility and stability of this compound. We delve into the physicochemical principles governing its solubility profile, offering predictive insights and outlining a definitive experimental protocol for its quantitative determination. Furthermore, we analyze the inherent stability of the pyrazole scaffold, discuss potential degradation pathways, and provide a comprehensive, industry-standard protocol for a robust stability assessment program. This document is intended to serve as an essential resource for researchers engaged in the formulation, development, and analytical characterization of this compound and related compounds.

Introduction: The Physicochemical Landscape of this compound

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous approved drugs and active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of chemical stability, hydrogen bonding capabilities, and versatile functionalization points.[3][4] In this compound, the substitution at the C4 position with a hexyl group introduces a significant non-polar, lipophilic domain.

This molecular architecture—a polar, hydrogen-bonding "head" (the pyrazole ring) and a non-polar "tail" (the hexyl chain)—defines the compound as amphiphilic. This duality is the primary determinant of its solubility and interaction with its environment. The N1 nitrogen of the pyrazole ring acts as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor, facilitating interactions with polar solvents.[5] Conversely, the hexyl chain engages in van der Waals interactions, favoring solubility in non-polar, lipophilic media. Understanding this balance is paramount for predicting its behavior in biological systems and for designing effective formulations.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The structural characteristics of this compound suggest a complex solubility profile that varies significantly with the polarity of the solvent.

Theoretical Solubility Analysis

The presence of the long C6 alkyl chain is expected to dominate the solubility characteristics, rendering the molecule poorly soluble in aqueous media. While the parent pyrazole compound is partially soluble in water[4][6], the addition of a hexyl group drastically increases the molecule's lipophilicity (LogP). In contrast, its solubility is predicted to be high in a range of organic solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol): Solubility in water and aqueous buffers (like PBS) is expected to be very low. In alcohols such as ethanol and methanol, solubility should be significantly improved, as these solvents can interact with both the polar pyrazole ring and the non-polar alkyl chain.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and acetone. DMSO is a powerful, universal solvent for both polar and non-polar compounds and is commonly used for creating stock solutions in drug discovery.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The hexyl group will drive solubility in non-polar solvents. High solubility is expected in aromatic solvents like toluene and aliphatic solvents like hexane, where the dispersion forces between the alkyl chain and the solvent are maximized.

Predicted Solubility Data Summary
SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery LowThe large, non-polar hexyl chain dominates, leading to unfavorable energetics for dissolution.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferVery LowSimilar to water; the presence of salts will not significantly overcome the compound's hydrophobicity.
EthanolPolar ProticHighThe ethyl group of the solvent can interact with the hexyl chain, while the hydroxyl group can hydrogen bond with the pyrazole ring.
MethanolPolar ProticModerate to HighSimilar to ethanol, though slightly more polar, which may slightly reduce its affinity for the hexyl chain compared to ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighA powerful aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar moieties.[7]
Dichloromethane (DCM)Moderately PolarVery HighEffective at dissolving moderately polar to non-polar organic compounds.
TolueneNon-Polar AromaticVery HighStrong van der Waals interactions between the aromatic solvent and the hexyl chain promote solubility.
n-HexaneNon-Polar AliphaticVery High"Like dissolves like"; the aliphatic solvent is an excellent match for the aliphatic hexyl chain.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, the shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility.[8] It is a robust and reliable method, particularly for compounds with low solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for HPLC calibration.

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mg of compound to 1 mL of solvent). The key is to ensure undissolved solid remains, creating a saturated solution.[8]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection and Dilution: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration.

  • Quantification: Using the pre-established calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the thermodynamic solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis P1 Add excess solid this compound to a known volume of solvent E1 Agitate vials in temperature- controlled shaker (24-72h) P1->E1 P2 Prepare HPLC calibration standards A4 Quantify concentration using calibration curve P2->A4 S1 Allow solid to settle E1->S1 S2 Centrifuge to pellet undissolved solid S1->S2 A1 Withdraw and filter supernatant (0.22 µm filter) S2->A1 A2 Dilute sample for analysis A1->A2 A3 Analyze by validated HPLC method A2->A3 A3->A4

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9]

Chemical Stability of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with a delocalized 6π-electron system, which confers significant chemical stability.[4] It is generally resistant to oxidation and reduction under typical pharmaceutical storage and processing conditions.[3][4] Ring-opening requires harsh conditions like ozonolysis or strong bases, which are not relevant to standard stability studies.[4] Therefore, degradation of the core pyrazole ring is not anticipated to be a primary stability concern.

Potential Degradation Pathways

While the ring is robust, potential stability liabilities may arise from its substituents or through interactions with its environment.

  • Oxidative Degradation: The hexyl chain, particularly the carbons adjacent to the pyrazole ring, could be susceptible to oxidation under aggressive conditions (e.g., presence of peroxides, exposure to high-intensity light and oxygen). This could lead to the formation of hydroperoxides, ketones, or alcohols.

  • Photodegradation: Aromatic systems can absorb UV radiation, which may lead to photochemical reactions. Photostability testing is crucial to determine if the compound degrades upon exposure to light, which can inform packaging requirements.[10]

  • Interaction with Excipients: In a formulated product, this compound could potentially interact with excipients, leading to degradation products. Compatibility studies are essential during formulation development.[9]

Experimental Protocol: Pharmaceutical Stability Assessment

The following protocol is based on internationally recognized guidelines for stability testing of new drug substances.[10][11][12]

Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

Materials:

  • At least three primary batches of this compound.[10]

  • Qualified stability chambers capable of controlling temperature and relative humidity (RH).

  • Photostability chamber.

  • Appropriate packaging that mimics the proposed storage container-closure system.[12]

  • A validated stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

Procedure:

  • Method Validation: Develop and validate a stability-indicating analytical method (typically reverse-phase HPLC). This involves forced degradation studies (acid, base, oxidation, heat, light) to ensure all degradation products are resolved from the main peak and from each other.

  • Batch Selection and Packaging: Place samples from at least three production batches into the designated container-closure systems.[12]

  • Storage Conditions and Time Points: Store the samples under the following conditions:

    • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[13]

      • Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9][10]

    • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[9][10]

      • Testing Frequency: 0, 3, and 6 months.[9]

    • Intermediate Storage (if required): 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.[13]

  • Photostability Testing: Expose at least one batch of the drug substance to a specified intensity of light under controlled conditions as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw samples and analyze them for the following attributes:

    • Appearance (physical description)

    • Assay (potency of the active substance)

    • Degradation products (identification and quantification of impurities)

    • Water content (if applicable)

  • Data Evaluation: Analyze the data for trends. A significant change is typically defined as a failure to meet the established specification. The results from accelerated studies can be used to predict the shelf-life at the long-term storage condition.[10]

Workflow for a Comprehensive Stability Study

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analysis at Time Points cluster_eval Evaluation & Reporting S1 Develop & Validate Stability-Indicating HPLC Method S2 Select & Package Samples (≥3 Batches) S1->S2 ST1 Long-Term 25°C/60%RH or 30°C/65%RH S2->ST1 ST2 Accelerated 40°C/75%RH S2->ST2 ST3 Photostability ICH Q1B Conditions S2->ST3 T1 Withdraw Samples ST1->T1 ST2->T1 ST3->T1 T2 Perform Tests: - Appearance - Assay - Impurities T1->T2 E1 Analyze Data for Trends T2->E1 E2 Establish Re-Test Period & Storage Conditions E1->E2 E3 Compile Stability Report E2->E3

Caption: Workflow for a Pharmaceutical Stability Study.

Conclusion

This compound presents a classic case of an amphiphilic molecule where a stable aromatic core is modified by a lipophilic alkyl chain. Its solubility is predicted to be very low in aqueous media but high in a wide range of organic solvents, a critical consideration for formulation and delivery. The pyrazole ring itself is chemically robust, suggesting good intrinsic stability. However, a comprehensive stability program, including long-term, accelerated, and photostability studies, is essential to fully characterize its behavior and ensure its quality, safety, and efficacy over time. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to thoroughly investigate and understand the physicochemical properties of this important molecule.

References

The Pyrazole Scaffold: A Privileged Core for Pioneering Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] First synthesized in 1883, its remarkable structural and electronic properties have cemented its status as a "privileged scaffold."[2][3] This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The pyrazole core is a key component in numerous FDA-approved drugs, treating conditions from cancer and inflammation to viral infections and erectile dysfunction, highlighting its clinical significance.[1][6][7]

The unique chemistry of the pyrazole ring, including its aromaticity, the presence of both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), and the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties.[7][8][9] This inherent versatility empowers medicinal chemists to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8] This guide delves into the most promising and technically robust research areas for pyrazole derivatives, offering insights into strategic design, synthesis, and evaluation to unlock their full therapeutic potential.

I. Strategic Synthesis of the Pyrazole Core: Building the Foundation

The extensive utility of pyrazole derivatives has driven the development of diverse and efficient synthetic methodologies.[10] Modern approaches often prioritize high yields, regioselectivity, and the use of environmentally benign conditions.[11][12]

Core Synthetic Strategies: A Summary
Method Reactants Key Features Reference
Knorr Pyrazole Synthesis (and variations) 1,3-Dicarbonyl compounds and hydrazinesClassical and widely used; allows for diverse substitutions.[12]
1,3-Dipolar Cycloaddition Nitrilimines and alkenes/alkynesHigh regioselectivity; access to complex pyrazoles.[12]
Multicomponent Reactions (MCRs) Three or more starting materials in one potHigh efficiency, atom economy, and structural diversity.[10][12]
Metal-Catalyzed Cyclizations Unsaturated hydrazones, alkynes with oximes, etc.Utilizes catalysts like copper, iodine, or silver; often proceeds under mild conditions.[10][13][14]
Green Chemistry Approaches Nano-ZnO catalysts, microwave assistanceEnvironmentally friendly, short reaction times, and easy work-up procedures.[11][12]
Experimental Protocol: One-Pot, Copper-Catalyzed Aerobic Cyclization

This protocol, adapted from Fan and coworkers, provides a facile method for synthesizing pyrazole derivatives from readily available β,γ-unsaturated hydrazones.[14]

Step-by-Step Methodology:

  • Reactant Preparation: To a reaction vessel, add the β,γ-unsaturated hydrazone (1.0 mmol), CuOTf (10 mol%), and a suitable solvent (e.g., DMF).

  • Reaction Initiation: Stir the mixture at 80 °C under an oxygen atmosphere (O2 balloon). The oxygen acts as the terminal oxidant.[14]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole derivative.

Causality of Experimental Choices:

  • Catalyst: CuOTf is chosen for its superior performance compared to other copper salts like CuOAc, CuBr, and Cu(acac)2 in this specific transformation.[14]

  • Oxidant: Molecular oxygen provides an economical and environmentally friendly terminal oxidant.[14]

  • Solvent: DMF is often used for its high boiling point and ability to dissolve a wide range of organic substrates and catalysts.

Synthetic Workflow Diagram

G cluster_synthesis General Pyrazole Synthesis Workflow start Precursor Selection (e.g., 1,3-Diketones, Hydrazines) reaction Cyclocondensation Reaction (Thermal, Catalytic, or MCR) start->reaction Reactants workup Reaction Work-up (Extraction, Washing) reaction->workup Crude Product purification Purification (Crystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure Pyrazole Derivative characterization->final_product Verified Structure

Caption: A generalized workflow for the synthesis and validation of pyrazole derivatives.

II. Oncology: Targeting Cancer's Core Machinery

Pyrazole derivatives have emerged as a powerhouse in anticancer drug development, with numerous compounds demonstrating potent activity against various cancer cell lines and targets.[4][15][16] Their versatility allows them to inhibit key enzymes and pathways crucial for cancer cell proliferation, survival, and metastasis.[15][17]

Key Anticancer Mechanisms & Targets
  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.[17] Key targets include:

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, driving cell growth.[4][15]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[4]

    • CDKs (Cyclin-Dependent Kinases): Regulate the cell cycle; their inhibition can induce cell cycle arrest and apoptosis.[15][17]

    • BTK (Bruton's Tyrosine Kinase): A key component in B-cell signaling, targeted in lymphomas.[15][16]

  • Tubulin Polymerization Inhibition: Pyrazole derivatives can disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis.[15][18]

  • DNA Interaction: Some derivatives can interact with DNA, leading to cytotoxicity.[15][16]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4][15]

  • Position 1: Often substituted with an aryl group (e.g., a dichlorophenyl ring) which can be critical for binding to kinase active sites.[19]

  • Position 3: Typically bears a group capable of hydrogen bonding, such as a carboxamide, which is vital for receptor interaction.[19]

  • Position 5: A substituted phenyl ring at this position is often required for potent activity, with para-substitutions generally showing higher affinity.[19][20]

Emerging Research Area: Targeting PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Developing pyrazole-based inhibitors of this pathway is a highly promising research avenue.

Experimental Protocol: In Vitro Cytotoxicity and Kinase Inhibition Assays

A. MTT Assay for Cytotoxicity Evaluation:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

B. PI3K Kinase Inhibition Assay (Example):

  • Reaction Setup: In a kinase assay buffer, combine recombinant PI3K enzyme, the pyrazole inhibitor at various concentrations, and the substrate (e.g., PIP2).

  • Initiation: Start the reaction by adding ATP.

  • Detection: After incubation, measure the amount of product (PIP3) formed, often using an ELISA-based method or a luminescent assay that quantifies the remaining ATP.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for the target kinase.

Signaling Pathway Diagram

G cluster_pathway Targeting the PI3K/Akt Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->PI3K Inhibits

Caption: Pyrazole derivatives inhibiting the PI3K/Akt signaling cascade to block cancer cell growth.

III. Infectious Diseases: A New Front Against Microbial Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents.[21] Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering novel scaffolds to combat resistant pathogens.[21][22][23]

Key Antimicrobial Mechanisms & Targets
  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication. Pyrazole derivatives can inhibit their function, leading to bacterial cell death.[22]

  • Biofilm Inhibition: Many pyrazole compounds are effective at inhibiting and eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[1]

  • Broad-Spectrum Activity: Different pyrazole derivatives have shown activity against a wide range of pathogens, including Gram-positive bacteria (like MRSA) and Gram-negative bacteria (like E. coli and P. aeruginosa).[1][22]

Emerging Research Area: Hybrid Molecules and Combination Therapy

A promising strategy involves creating hybrid molecules that combine a pyrazole core with other known antimicrobial pharmacophores (e.g., thiazole, quinoline).[22][24] This can lead to synergistic effects and broader activity spectra. Research into using pyrazole derivatives in combination with existing antibiotics to overcome resistance is another fertile area.

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) corresponding to 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Drug Discovery Workflow

G cluster_discovery Antimicrobial Pyrazole Discovery Pipeline node1 Library Synthesis Design & synthesize a library of novel pyrazole derivatives. node2 Primary Screening Test all compounds against a panel of clinically relevant bacteria (e.g., ESKAPE pathogens) to determine MIC values. node1:f0->node2:f0 node3 Hit Identification Select compounds with potent activity (low MIC) and low cytotoxicity against mammalian cells. node2:f0->node3:f0 Hits node4 Lead Optimization Perform SAR studies to improve potency, selectivity, and ADME properties. node3:f0->node4:f0 Optimized Leads node5 In Vivo Efficacy Test lead compounds in animal models of infection. node4:f0->node5:f0

Caption: A streamlined pipeline for the discovery and development of novel pyrazole-based antimicrobial agents.

IV. Agrochemicals: Protecting Crops for a Sustainable Future

Beyond medicine, pyrazole amides have become a crucial class of pesticides, offering effective solutions for crop protection and pest management.[25][26] Their high efficacy, low toxicity to non-target organisms, and novel mechanisms of action make them attractive alternatives to older, less environmentally friendly pesticides.[25][27][28]

Key Applications and Mechanisms
  • Fungicides: Many pyrazole amides are potent inhibitors of succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain.[25]

  • Insecticides: A major class of pyrazole amide insecticides targets the ryanodine receptors (RyRs) in insects, leading to uncontrolled calcium release and paralysis.[25][26]

  • Herbicides and Nematicides: Research is also expanding into the use of pyrazole derivatives as herbicides and agents to control nematode infestations.[25][27]

Emerging Research Area: Combating Pesticide Resistance

As with antimicrobials, resistance to existing pesticides is a growing problem. The unique mechanisms of action of many pyrazole derivatives make them effective against pests that have developed resistance to other classes of pesticides.[26] Future research will focus on designing novel pyrazole amides that can overcome emerging resistance and offer new modes of action.

V. The Role of Computational Chemistry

Theoretical and computational studies are indispensable tools for accelerating the discovery of novel pyrazole derivatives.[3][29] These methods provide deep insights into structure-activity relationships (SAR) and guide the rational design of more potent and selective compounds.

  • Molecular Docking: Predicts the binding mode and affinity of pyrazole derivatives to their biological targets (e.g., kinase active sites, bacterial enzymes), helping to prioritize synthetic candidates.[22][29]

  • Quantum Mechanics (DFT): Investigates the electronic properties, stability, and reactivity of pyrazole scaffolds, aiding in the understanding of their chemical behavior.[29]

  • QSAR (Quantitative Structure-Activity Relationship): Develops mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity, enabling the prediction of potency for new designs.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex challenges in medicine and agriculture. Its proven track record and immense synthetic tractability ensure its continued prominence in research and development.[1] Future research will likely focus on several key areas:

  • Targeted Therapies: Designing highly selective pyrazole derivatives for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms of Action: Exploring new biological targets for pyrazole compounds to overcome drug resistance in oncology and infectious diseases.[30]

  • Advanced Drug Delivery: Developing novel formulations and delivery systems for pyrazole-based drugs to enhance their bioavailability and therapeutic efficacy.

  • Sustainable Synthesis: Expanding the use of green chemistry principles in the synthesis of pyrazole derivatives to reduce environmental impact.[11]

The pyrazole nucleus is far from being fully exploited. For the dedicated researcher, it remains a rich and rewarding field of exploration, promising the development of next-generation therapeutics and agrochemicals that can significantly impact human health and global sustainability.

References

An In-depth Technical Guide to 4-Hexyl-1H-pyrazole (CAS 73123-47-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Hexyl-1H-pyrazole

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a cornerstone heterocyclic motif.[1][2][3][4][5] Its inherent biological activity and synthetic versatility have led to its incorporation into a multitude of approved pharmaceuticals.[1][6][7] This guide focuses on a specific derivative, this compound (CAS 73123-47-4), providing a comprehensive overview of its chemical properties, safety data, and potential applications for researchers and drug development professionals. The introduction of a hexyl group at the 4-position imparts distinct physicochemical characteristics that can influence its biological interactions and pharmacokinetic profile, making it a compound of interest for further investigation.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of a compound is paramount in predicting its behavior in biological systems and designing experimental protocols. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
CAS Number 73123-47-4[8]
Molecular Formula C₉H₁₆N₂[8]
Molecular Weight 152.24 g/mol [8]
Appearance Colorless to pale yellowCymitQuimica
Boiling Point (Predicted) 270.7 ± 9.0 °CChemicalBook
Density (Predicted) 0.952 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 14.91 ± 0.50ChemicalBook
Solubility Soluble in organic solventsCymitQuimica
Storage Temperature Room Temperature, sealed in dry conditionsChemicalBook

The hexyl substituent significantly contributes to the lipophilicity of the molecule, a critical factor in its potential for membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Safety and Handling: A Comprehensive Protocol

Hazard Identification and Precautionary Measures

The primary hazards associated with pyrazole derivatives often include skin and eye irritation, and potential toxicity if ingested or inhaled.[9][10] The following diagram illustrates the key hazard areas and the corresponding safety measures.

Hazard_Precautions cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_first_aid First-Aid Measures H1 Skin Irritation PPE1 Nitrile Gloves H1->PPE1 Mitigated by FA1 Skin: Wash with soap and water H1->FA1 Responds to H2 Eye Irritation PPE2 Safety Goggles H2->PPE2 Mitigated by FA2 Eyes: Rinse with water for 15 mins H2->FA2 Responds to H3 Harmful if Swallowed HP1 Avoid contact with skin and eyes H3->HP1 Prevented by FA3 Ingestion: Seek immediate medical attention H3->FA3 Responds to H4 Respiratory Irritation PPE4 Fume Hood H4->PPE4 Mitigated by FA4 Inhalation: Move to fresh air H4->FA4 Responds to PPE3 Lab Coat HP1->H1 HP1->H2 HP1->H3 HP2 Do not breathe dust/vapors HP2->H4 HP3 Wash hands thoroughly after handling HP3->H1 HP3->H3

Caption: Hazard Mitigation and Response Workflow for this compound.

Step-by-Step Handling and Storage Protocol
  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (nitrile is a suitable option).

    • Use safety goggles or a face shield to protect the eyes.[9]

    • A standard laboratory coat should be worn at all times.

  • Handling :

    • Avoid direct contact with skin and eyes.[9]

    • Do not breathe dust if handling the solid form.

    • Prevent ingestion.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

  • Storage :

    • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[9] The recommended storage condition is at room temperature.

    • Keep away from strong oxidizing agents.[9]

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[6][11][12][13][14] While specific literature detailing the synthesis of this compound is not abundant in the provided search results, general methods for the synthesis of 4-substituted pyrazoles can be applied. A common and effective route involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[6][11]

A plausible synthetic approach is outlined in the workflow below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product R1 2-Hexyl-1,3-dicarbonyl (e.g., 2-hexylmalondialdehyde) Cond Solvent (e.g., Ethanol) Heat (Reflux) R1->Cond R2 Hydrazine Hydrate R2->Cond P This compound Cond->P Cyclocondensation

Caption: A general synthetic workflow for this compound.

The reactivity of the pyrazole ring is characterized by its aromatic nature. The nitrogen atoms influence the electron density of the ring, making certain positions susceptible to electrophilic or nucleophilic attack.[1][6] The presence of the hexyl group may sterically hinder reactions at adjacent positions.

Potential Applications in Drug Discovery and Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to:

  • Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole core.[3][6]

  • Anticancer: Pyrazole derivatives have shown promise as anticancer agents.[2]

  • Antimicrobial: The pyrazole moiety is found in various compounds with antibacterial and antifungal properties.[2]

  • Neuroprotective: Certain pyrazole analogs have demonstrated neuroprotective effects.[3][4]

The introduction of a lipophilic hexyl chain in this compound could enhance its ability to cross cellular membranes and interact with hydrophobic regions of target proteins, potentially leading to novel pharmacological profiles. Researchers in drug development may find this compound to be a valuable building block for creating new chemical entities with tailored properties for specific therapeutic targets.

Conclusion

This compound is a chemically interesting and potentially biologically active molecule. This guide has provided a detailed overview of its known properties and a framework for its safe handling and potential synthesis. As with any research chemical, a thorough understanding of its characteristics and a commitment to safety are paramount. The information presented here should serve as a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing pyrazole derivative.

References

Methodological & Application

Application Notes & Protocols: The Role of 4-Hexyl-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the applications of the 4-Hexyl-1H-pyrazole scaffold in medicinal chemistry. We will move beyond a simple recitation of facts to provide a foundational understanding of why this chemical motif is of significant interest, how to synthesize and evaluate it, and the strategic thinking behind its deployment in drug discovery campaigns.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, diverse biological targets.[1][2][3] The utility of the pyrazole core stems from several key physicochemical properties:

  • Aromaticity and Rigidity: The planar, aromatic nature of the ring provides a rigid anchor to position substituents in a well-defined orientation within a biological target's binding site.

  • Hydrogen Bonding Capability: The pyrazole ring features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen), allowing for critical interactions with protein residues.[4]

  • Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which can be crucial for molecular recognition and binding affinity.

  • Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, a desirable property for drug candidates.

The this compound molecule serves as an excellent case study. It combines the versatile pyrazole core with a C4-position hexyl group. This alkyl chain introduces lipophilicity, which can be leveraged to explore hydrophobic pockets within a target protein, enhance membrane permeability, or modulate pharmacokinetic properties.

Strategic Applications and Mechanistic Rationale

While this compound is not itself an approved drug, its structure is representative of derivatives that have shown significant activity across various therapeutic areas. The core strategy involves using the pyrazole as a central scaffold, while the 4-position substituent is varied to achieve potency and selectivity.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyrazole scaffold is exceptionally well-suited for this role.

  • Causality of Experimental Choice: The N-H donor and adjacent nitrogen acceptor of the pyrazole can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to compete effectively for the binding site. The 4-hexyl group can then be directed towards a hydrophobic pocket, often adjacent to the gatekeeper residue, to enhance binding affinity and selectivity. Numerous pyrazole-containing drugs, such as Ruxolitinib and Ibrutinib, validate this approach.[2][3]

Caption: Pyrazole inhibitor binding mode in a kinase active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play roles in pH regulation and are targets for diuretics and anti-glaucoma agents.

  • Causality of Experimental Choice: While classical CA inhibitors are sulfonamides, heterocyclic compounds like pyrazoles have also been explored.[5] The pyrazole nitrogens can coordinate with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule and inhibiting the enzyme's function. The 4-hexyl substituent can form van der Waals interactions with hydrophobic residues lining the active site cavity, contributing to the overall binding energy.

Antibacterial Agents (Topoisomerase Inhibition)

Bacterial type II topoisomerases (DNA gyrase and Topo IV) are validated targets for antibacterial drugs.

  • Causality of Experimental Choice: Novel pyrazole derivatives have been identified as potent inhibitors of these enzymes.[6] The mechanism often involves interrupting the enzyme's function of managing DNA supercoiling, leading to bacterial cell death. The planar pyrazole core can participate in π-stacking interactions with DNA bases, while substituents at various positions, including C4, are critical for establishing specific interactions with the protein, driving potency and spectrum of activity.

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and clear endpoints. They provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 4-Hexyl-3-methyl-1H-pyrazole

This protocol describes a general and robust method based on the Knorr pyrazole synthesis, a condensation reaction between a β-diketone and a hydrazine derivative.

Principle: The reaction of 3-acetylnonan-2-one (a β-diketone bearing a hexyl group) with hydrazine hydrate will cyclize to form the desired 4-substituted pyrazole.

Materials:

  • 3-Acetylnonan-2-one

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetylnonan-2-one (1.84 g, 10 mmol).

  • Dissolve the starting material in absolute ethanol (30 mL).

  • Add hydrazine hydrate (0.55 mL, 11 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 4-Hexyl-3-methyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected ¹H NMR signals would include characteristic peaks for the pyrazole C-H proton, the methyl group, and the aliphatic hexyl chain.

Caption: Workflow for the synthesis of a 4-hexyl-pyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower ATP level signifies higher kinase activity. The inhibitory effect of a compound is measured by its ability to spare ATP from consumption.

Materials:

  • Target Kinase (e.g., EGFR, VEGFR-2)

  • Kinase Substrate (specific peptide or protein)

  • Kinase Reaction Buffer (containing MgCl₂)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compound (this compound, dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

  • Controls:

    • Negative Control (0% Inhibition): Add DMSO only (represents uninhibited kinase activity).

    • Positive Control (100% Inhibition): Add a known, potent inhibitor at a saturating concentration.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Add this mix to all wells (except "no kinase" controls).

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the enzymatic reaction. The final volume might be 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Signal Generation: Add the ATP detection reagent to all wells. This reagent will lyse any cells (if applicable) and contains luciferase and luciferin to generate a light signal proportional to the amount of ATP present.

  • Signal Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (Lumi_test - Lumi_neg) / (Lumi_pos - Lumi_neg).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation and Structure-Activity Relationship (SAR)

To illustrate the importance of the 4-position substituent, a medicinal chemist would synthesize a series of analogs and test them in the assay described above. The results allow for the development of a Structure-Activity Relationship (SAR).

Table 1: Hypothetical SAR Data for 4-Alkyl-pyrazole Analogs Against Target Kinase X

Compound ID4-Position SubstituentLipophilicity (cLogP)IC₅₀ (nM)
1a -Methyl1.81250
1b -Butyl3.2340
1c -Hexyl 4.2 85
1d -Octyl5.2150
1e -Cyclohexyl3.9110

Interpretation: The data in Table 1 suggest that increasing the alkyl chain length from methyl to hexyl improves inhibitory potency, likely due to enhanced hydrophobic interactions in the target's binding pocket. The decrease in potency for the octyl analog (1d ) could indicate that the substituent is too large for the pocket, causing a steric clash, or that its increased lipophilicity leads to poor solubility in the assay buffer.

Conclusion

This compound represents a valuable chemical entity that combines the privileged pyrazole scaffold with a tunable lipophilic substituent. This structure is emblematic of a broader class of compounds with significant potential in medicinal chemistry. By serving as potent and selective inhibitors of key biological targets like kinases and metalloenzymes, these derivatives continue to be a fertile ground for the discovery of new therapeutics. The protocols and strategic insights provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize pyrazole-based compounds in their own drug discovery endeavors.

References

The Strategic Utility of 4-Hexyl-1H-pyrazole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitution patterns, allows for the precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets.[1] The inclusion of an alkyl substituent, such as a hexyl group at the C4 position, modulates the lipophilicity of the molecule, a critical parameter influencing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of 4-Hexyl-1H-pyrazole as a versatile building block, detailing its synthesis and subsequent functionalization to unlock a diverse chemical space for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the this compound Building Block

A robust and regioselective synthesis of 4-alkylpyrazoles is crucial for their utilization as building blocks. While numerous methods exist for pyrazole synthesis, a common and effective strategy for introducing a C4-alkyl substituent involves the cyclocondensation of a β-ketoaldehyde equivalent with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is outlined below, proceeding via a formylation of a ketone followed by cyclization with hydrazine.

Synthesis of this compound octanone 2-Octanone enamine 3-(Dimethylamino)-2-nonen-2-al (Vilsmeier-Haack Intermediate) octanone->enamine DMF-DMA (or Vilsmeier reagent) pyrazole This compound enamine->pyrazole Hydrazine hydrate (N₂H₄·H₂O) Acetic Acid

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Octanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Vilsmeier reagent (POCl₃/DMF)

  • Hydrazine hydrate

  • Acetic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Step 1: Formation of the Enaminone Intermediate.

    • To a solution of 2-octanone (1.0 eq) in toluene (2 M), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagent. The crude enaminone can be used in the next step without further purification.

  • Step 2: Cyclization to form this compound.

    • Dissolve the crude enaminone from Step 1 in glacial acetic acid (1 M).

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The reaction is typically exothermic.

    • After the addition is complete, heat the mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and water.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Functionalization of the this compound Scaffold

The this compound core offers multiple sites for further functionalization, enabling the synthesis of a diverse library of derivatives. The reactivity of the pyrazole ring is influenced by the electronic nature of its substituents. The hexyl group at C4 is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions.

N1-Functionalization: Alkylation and Arylation

The N1 position of the pyrazole ring is readily functionalized via alkylation or arylation reactions. The choice of reaction conditions can influence the regioselectivity in unsymmetrical pyrazoles, though for this compound, the two nitrogen atoms are equivalent prior to substitution.

N1_Functionalization start This compound alkylated 1-Alkyl-4-hexyl-1H-pyrazole start->alkylated R-X, Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) arylated 1-Aryl-4-hexyl-1H-pyrazole start->arylated Ar-B(OH)₂, Cu(OAc)₂ Pyridine, O₂

Caption: N1-Functionalization of this compound.

Rationale: This protocol describes a standard method for N-alkylation using an alkyl halide and a base. The choice of a relatively weak base like potassium carbonate is often sufficient for pyrazole alkylation.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC shows complete consumption of the starting material. For less reactive alkyl halides, heating may be necessary.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

C3/C5-Functionalization: Directed C-H Activation

Direct functionalization of the C-H bonds at the C3 and C5 positions of the pyrazole ring is a powerful and atom-economical strategy.[5] This often requires the use of a directing group on the N1 nitrogen to control regioselectivity.

CH_Activation start 1-Aryl-4-hexyl-1H-pyrazole functionalized 1-Aryl-5-functionalized-4-hexyl-1H-pyrazole start->functionalized Pd(OAc)₂, Ligand Oxidant, R-Z

Caption: C5-Functionalization via Directed C-H Activation.

Rationale: This protocol is based on the well-established palladium-catalyzed C-H arylation of N-arylpyrazoles. The N-aryl group acts as a directing group, favoring functionalization at the C5 position.

Materials:

  • 1-Aryl-4-hexyl-1H-pyrazole (synthesized as per Protocol 2.1)

  • Aryl halide (Ar-X) or Arylboronic acid (Ar-B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine 1-Aryl-4-hexyl-1H-pyrazole (1.0 eq), the aryl halide or boronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), and the ligand (10 mol%).

  • Add the base (2.0 eq) and the anhydrous solvent.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

C4-Position: Functionalization via Halogenation and Cross-Coupling

While the target molecule is already substituted at the C4 position, it is important to note that for other applications, a common strategy for introducing diverse functionality at this position is through a halogenated pyrazole intermediate.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[6] This protocol outlines the general procedure for coupling a 4-bromopyrazole with a boronic acid. This approach would be applicable to a 4-bromo-1-substituted pyrazole to introduce a hexyl group or other alkyl/aryl moieties.

Materials:

  • 4-Bromo-1-substituted-pyrazole

  • Alkyl- or Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[7]

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • To a degassed mixture of the 4-bromopyrazole (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in the solvent system, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-110 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table

Reaction TypePositionReagentsKey Features
N-AlkylationN1R-X, BaseVersatile for introducing various alkyl groups.
N-ArylationN1Ar-B(OH)₂, Cu(OAc)₂Copper-catalyzed Chan-Lam coupling.
C-H ArylationC5Pd(OAc)₂, Ar-XRequires a directing group at N1.
Suzuki CouplingC4Pd catalyst, R-B(OH)₂Requires a pre-halogenated pyrazole.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block in organic synthesis. Its synthesis can be achieved through established methods, and its subsequent functionalization at the N1 and C3/C5 positions opens up a wide array of possibilities for creating novel molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The lipophilic hexyl group makes these derivatives particularly interesting for applications in medicinal chemistry and agrochemicals, where modulation of physicochemical properties is key to achieving desired biological activity. Further exploration of C-H activation and other modern synthetic methodologies will undoubtedly continue to expand the utility of this compound and its derivatives in the development of new and innovative chemical entities.

References

Application Notes & Protocols: Evaluating 4-Hexyl-1H-pyrazole in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Inflammation is a critical biological response, but its chronic dysregulation underpins numerous debilitating diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy, yet their use is often limited by significant side effects. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, exemplified by the COX-2 selective inhibitor Celecoxib, offering potent anti-inflammatory effects with potentially improved safety profiles.[1][2] This document provides a comprehensive guide for the preclinical evaluation of 4-Hexyl-1H-pyrazole, a novel, uncharacterized derivative, as a potential anti-inflammatory agent. We present a strategic, multi-tiered approach, from chemical synthesis and in vitro screening to in vivo validation, explaining the scientific rationale behind each protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate new pyrazole-based therapeutics.

Introduction: The Rationale for Pyrazole Scaffolds

Inflammation is a complex cascade involving various cell types and molecular mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are central to this process, making them prime therapeutic targets.[3] While traditional NSAIDs effectively inhibit these pathways, their lack of selectivity (inhibiting both COX-1 and COX-2) can lead to gastrointestinal and cardiovascular complications.[1]

Pyrazole derivatives have gained significant attention due to their versatile biological activities and synthetic accessibility.[4][5] The five-membered heterocyclic ring serves as a robust pharmacophore capable of targeted interactions with key inflammatory proteins.[6] The development of selective COX-2 inhibitors like Celecoxib demonstrated that the pyrazole core could be engineered to reduce off-target effects.[7]

This guide focuses on This compound , a novel analogue. The rationale for its investigation is based on established Structure-Activity Relationships (SAR) within the pyrazole class. The introduction of a C4-position alkyl chain, such as the hexyl group, introduces lipophilicity. This modification can enhance membrane permeability and facilitate binding within hydrophobic pockets of target enzymes, potentially increasing potency and selectivity.[7] Our objective is to provide a systematic framework to validate this hypothesis.

Pre-Screening Phase: Synthesis and Characterization

Before biological evaluation, the target compound must be synthesized and its purity confirmed. The Knorr pyrazole synthesis is a classic and reliable method for generating the pyrazole core.[8]

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route based on the reaction of a β-diketone with hydrazine hydrate.

Causality: The reaction between a 1,3-dicarbonyl compound and hydrazine is a cornerstone of pyrazole synthesis. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons, leading to a condensation and subsequent cyclization/dehydration to form the stable aromatic pyrazole ring.[9]

G cluster_synthesis Synthesis of this compound reagent1 3-Oxononanal intermediate Hydrazone Intermediate (Unstable) reagent1->intermediate + reagent2 Hydrazine Hydrate (N2H4·H2O) reagent2->intermediate product This compound intermediate->product Cyclization & Dehydration solvent Ethanol (Solvent) Acetic Acid (Catalyst) solvent->intermediate

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxononanal (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution while stirring. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be >95% for use in biological assays.

In Vitro Screening: A Tiered Approach to Mechanistic Insight

The following protocols are designed as a screening cascade to efficiently assess the anti-inflammatory potential of this compound and elucidate its mechanism of action.

G cluster_workflow In Vitro Screening Workflow cluster_tier1 cluster_tier2 cluster_tier3 start Synthesized This compound viability Protocol 2: Cell Viability (MTT) start->viability Determine Non-Toxic Dose tier1 Tier 1: Foundational Assays tier2 Tier 2: Target-Specific Assays tier3 Tier 3: Cellular Mechanism Assays end Candidate for In Vivo Testing cox Protocol 3: COX-1/COX-2 Inhibition viability->cox Proceed with Safe Concentrations lox 5-LOX Inhibition cox->lox Optional cytokine Protocol 4: Cytokine Release (LPS) cox->cytokine no_assay Protocol 5: Nitric Oxide Assay (Griess) cytokine->no_assay no_assay->end G cluster_pathway Proposed Anti-Inflammatory Mechanism of Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription COX2 COX-2 Enzyme Genes->COX2 iNOS iNOS Enzyme Genes->iNOS Compound This compound Compound->IKK Upstream Inhibition? (Hypothesis 2) Compound->COX2 Direct Inhibition (Hypothesis 1) PGs Prostaglandins COX2->PGs Arachidonic Acid NO Nitric Oxide iNOS->NO L-Arginine

References

techniques for purifying and isolating 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification and Isolation of 4-Hexyl-1H-pyrazole

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification and isolation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them. We will explore purification strategies including column chromatography, acid-base extraction, and crystallization, alongside robust analytical techniques for purity verification. This document is structured to provide both theoretical grounding and practical, field-tested protocols to ensure the attainment of high-purity this compound for downstream applications.

Introduction: The Chemical and Pharmacological Significance of this compound

This compound (CAS No. 73123-47-4) is an organic compound featuring a five-membered pyrazole ring substituted with a hexyl group at the C4 position.[1][2] The pyrazole scaffold is a cornerstone in pharmacology, present in numerous established drugs and demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[3][4][5] The hexyl group imparts significant hydrophobicity, influencing the molecule's solubility, reactivity, and biological interactions.[1] It is typically a colorless to pale yellow liquid or low-melting solid, soluble in common organic solvents.[1][6]

The purity of any active pharmaceutical ingredient (API) or synthetic intermediate is paramount. Impurities, such as regioisomers, unreacted starting materials, or by-products from synthesis, can drastically alter biological activity, lead to false-positive results in screening assays, and introduce toxicity. Therefore, robust and validated purification methods are not merely a procedural formality but a critical component of scientific integrity.

Core Purification Strategies: A Multi-faceted Approach

The purification of this compound, like many N-heterocycles, rarely relies on a single technique. A combination of methods is often employed, tailored to the specific impurity profile of the crude product. The choice of strategy is dictated by the physicochemical properties of the target compound and its impurities, including polarity, acidity/basicity, and crystallinity.

Strategy 1: Adsorption Column Chromatography

Column chromatography is the most versatile and widely used technique for purifying pyrazole derivatives.[7][8][9] It separates compounds based on their differential adsorption to a stationary phase as a mobile phase flows through it.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice. However, pyrazoles are weakly basic compounds, and the acidic nature of silica gel can lead to poor separation (streaking) or even irreversible binding. To mitigate this, the silica gel can be "deactivated" by pre-treating it with a base like triethylamine (Et₃N).[9][10] Alternatively, a more neutral stationary phase like alumina can be used.

  • Mobile Phase (Eluent): The hexyl group makes this compound a relatively non-polar molecule, though the pyrazole ring provides some polarity. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is highly effective. The purification begins with a high percentage of the non-polar solvent to elute non-polar impurities, and the polarity is gradually increased to elute the target compound.[8][9]

  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf value of ~0.3-0.4 and provides good separation from impurities.[9]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • If deactivating, add ~1% triethylamine to the eluent used for the slurry and the entire elution.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the eluent polarity (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the target compound.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Strategy 2: Purification via Acid-Base Extraction and Salt Formation

This powerful technique leverages the basicity of the pyrazole ring.[11] The compound can be protonated by an acid to form a water-soluble salt, allowing it to be separated from non-basic, organic-soluble impurities.

Causality Behind Experimental Choices:

  • The lone pair of electrons on the N2 nitrogen of the pyrazole ring can accept a proton, forming a pyrazolium salt.[5]

  • This salt is ionic and typically has high solubility in aqueous solutions, while neutral organic impurities (like non-polar by-products) remain in the organic phase.

  • Subsequent neutralization with a base regenerates the neutral pyrazole, which can then be extracted back into an organic solvent, leaving water-soluble impurities behind. A German patent describes this exact method for purifying pyrazoles by crystallizing the acid addition salts.[12][13]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Neutralization and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The neutral pyrazole will precipitate or form an oil.

  • Isolation: Extract the neutral this compound back into a fresh organic solvent (e.g., ethyl acetate) 2-3 times.

  • Final Wash and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Strategy 3: Crystallization

If this compound is a solid at room temperature or can be induced to crystallize, this method can be highly effective for achieving excellent purity. The parent pyrazole is a solid, but alkyl substitution can lower the melting point.[6][14] If the free base is an oil, it can be converted to a crystalline salt (e.g., hydrochloride or tosylate) which can then be purified by recrystallization.[9]

Causality Behind Experimental Choices:

  • Crystallization works on the principle that the target compound is soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold. Impurities, ideally, remain soluble in the cold solvent (in the "mother liquor").

  • The choice of solvent is critical. For a molecule with both polar (pyrazole ring) and non-polar (hexyl chain) character, solvent systems like ethanol/water, methanol, cyclohexane, or petroleum ether are good starting points.[10][14]

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the charcoal.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Workflow and Data Presentation

The general workflow for purification and isolation is summarized in the diagram below.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Primary Purification cluster_polishing Final Polishing cluster_final Final Analysis & Isolation Crude Crude this compound (from synthesis) TLC_Analysis Initial Purity Check (TLC, NMR) Crude->TLC_Analysis Column_Chrom Column Chromatography (Silica Gel, Hex/EtOAc) TLC_Analysis->Column_Chrom Major Impurities Present Acid_Base Acid-Base Extraction TLC_Analysis->Acid_Base Basic/Neutral Impurity Profile Recrystallization Recrystallization (or Salt Formation & Recrystallization) Column_Chrom->Recrystallization Product is solid & requires further purification Purity_Check Purity & Identity Confirmation (NMR, LC-MS, HPLC) Column_Chrom->Purity_Check Acid_Base->Column_Chrom Emulsions or Poor Separation Acid_Base->Purity_Check Recrystallization->Purity_Check Final_Product Pure this compound (>95% Purity) Purity_Check->Final_Product Purity Confirmed

Caption: General purification workflow for this compound.

Table 1: Recommended Solvent Systems for Purification of Alkylpyrazoles

Purification MethodStationary PhaseRecommended Solvent System (Eluent/Recrystallization)Rationale & Citation
Column Chromatography Silica Gel (can be deactivated with 1% Et₃N)Gradient of Hexane/Ethyl Acetate (e.g., 100:0 to 80:20)Balances the non-polar hexyl chain and the polar pyrazole ring.[8][9]
Recrystallization N/AEthanol/Water, Methanol, Cyclohexane, Petroleum EtherGood for moderately polar compounds that are solid at room temperature.[10][14]
Acid-Base Extraction N/AOrganic: Ethyl Acetate or CH₂Cl₂; Aqueous: 1 M HCl / 2 M NaOHExploits the basicity of the pyrazole nitrogen for separation.[9][12]

Analytical Methods for Purity Assessment

Verifying the purity and identity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment.

    • ¹H NMR: Confirms the structure by showing characteristic peaks for the pyrazole ring protons and the hexyl chain. Integration of the peaks can give a preliminary indication of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Quantitative ¹H NMR (qNMR): An accepted primary analytical method for determining purity with high accuracy by comparing the integral of a sample peak to that of a certified internal standard.[17]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify impurities.[18][19]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the percentage purity of a sample by measuring its peak area relative to the total area of all peaks in the chromatogram.[20][21]

Conclusion

The successful purification of this compound requires a systematic approach grounded in the fundamental principles of organic chemistry. The primary methods of column chromatography and acid-base extraction, followed by crystallization where applicable, provide a robust toolkit for achieving high levels of purity. Each step, from initial TLC analysis to final purity verification by NMR and HPLC, serves as a critical checkpoint to ensure the quality and reliability of the isolated compound. The protocols and insights provided in this guide are designed to empower researchers to confidently purify this and related pyrazole derivatives for their critical research and development applications.

References

Application Note: Quantitative Analysis of 4-Hexyl-1H-pyrazole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative determination of 4-Hexyl-1H-pyrazole in human plasma. As pyrazole derivatives see increasing use in pharmaceuticals, robust and sensitive analytical methods are critical for preclinical and clinical drug development.[1] This document details two distinct, validated sample preparation protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—coupled with a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We provide detailed, step-by-step protocols, method validation parameters according to FDA guidelines, and expert commentary on the rationale behind methodological choices to ensure accuracy, precision, and reliability.[2] This guide is intended for researchers, scientists, and drug development professionals requiring a validated bioanalytical workflow for this compound or structurally similar small molecules.

Introduction and Analyte Rationale

This compound is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The presence of a six-carbon alkyl (hexyl) chain imparts significant lipophilicity to the molecule, influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their behavior in vivo. The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis and cause matrix effects.[5][6] Therefore, developing an effective sample preparation strategy to isolate the analyte of interest is as crucial as the final detection method itself. This note describes a complete workflow, from sample extraction to final quantification, designed for optimal recovery and minimal interference.

Method Overview: The LC-MS/MS Approach

For the quantification of small molecules like this compound from complex biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers an unparalleled combination of selectivity and sensitivity.

  • Liquid Chromatography (LC) separates the analyte from matrix components and other metabolites based on its physicochemical properties before it enters the mass spectrometer. Given the non-polar hexyl group on this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.

  • Tandem Mass Spectrometry (MS/MS) provides two layers of mass filtering for exceptional selectivity. A specific precursor ion (related to the analyte's molecular weight) is selected and fragmented, and a resulting unique product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even at very low concentrations, minimizing the impact of co-eluting matrix components.[7][8]

The overall analytical workflow is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection (Spiked with Internal Standard) Prep Extraction (LLE or SPE Protocol) Sample->Prep Extract Clean Extract Prep->Extract LC LC Separation (Reversed-Phase C18) Extract->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Concentration) MS->Quant Report Report Generation Quant->Report

Caption: High-level workflow for the analysis of this compound.

Sample Preparation: Protocols and Rationale

Effective sample preparation is critical for removing interfering substances and concentrating the analyte.[6][9] We present two robust methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them often depends on the required sample cleanliness, throughput, and available resources.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective and highly effective technique that separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic).[10] For this compound, which is relatively non-polar (estimated LogP > 2) and weakly basic, LLE provides a clean extract by partitioning the neutral analyte into an organic solvent, leaving polar matrix components behind in the aqueous phase.[11]

Step-by-Step LLE Protocol:

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., this compound-d11 at 100 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended as it co-extracts and compensates for matrix effects identically to the analyte.[11]

  • pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample (pH ~9-10). This ensures the pyrazole nitrogen is deprotonated, rendering the molecule neutral and maximizing its partitioning into the organic solvent.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). MTBE is an excellent choice due to its low water solubility and good extraction efficiency for moderately non-polar compounds.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an LC autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than LLE by passing the liquid sample through a solid sorbent that retains the analyte.[12] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange polymer sorbent can be used. The latter leverages both hydrophobic interactions (from the hexyl chain) and ionic interactions (with the protonated pyrazole ring).

SPE_Protocol Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load (Pre-treated Plasma Sample) Equilibrate->Load Wash1 4. Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Wash2 5. Wash 2 (1 mL 20% Methanol in Water) Wash1->Wash2 Elute 6. Elute (1 mL Methanol) Wash2->Elute Evap 7. Evaporate & Reconstitute Elute->Evap

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing potent and selective modulators of various biological targets.[1] Consequently, pyrazole derivatives are at the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases where they often function as kinase inhibitors.[1][3][4]

The relentless pursuit of novel therapeutics necessitates the rapid and efficient evaluation of large chemical libraries. High-Throughput Screening (HTS) has emerged as an indispensable technology in this endeavor, enabling the testing of millions of compounds in a short period.[5][6] This guide provides an in-depth overview of the application of HTS technologies to screen for bioactive pyrazole derivatives. We will delve into the causality behind experimental design, present detailed protocols for key assay formats, and offer insights into data interpretation and troubleshooting, equipping researchers with the knowledge to establish robust screening campaigns.

The HTS Funnel: A Strategic Approach to Hit Identification

A successful HTS campaign is not a single experiment but a multi-step process designed to progressively narrow down a large compound library to a small number of high-quality "hits." This process, often visualized as a funnel, involves primary screening, hit confirmation, and secondary assays to eliminate false positives and characterize the mechanism of action.

HTS_Workflow cluster_0 High-Throughput Screening (HTS) Campaign Compound_Library Pyrazole Compound Library (10,000s - 1,000,000s of compounds) Primary_Screen Primary HTS Assay (e.g., TR-FRET, AlphaLISA) Single concentration Compound_Library->Primary_Screen Initial Screen Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Primary_Screen->Hit_Confirmation Identifies 'Primary Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirms Activity Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based, Biophysical) Dose_Response->Secondary_Assays Quantifies Potency Validated_Hits Validated Hits for Lead Optimization Secondary_Assays->Validated_Hits Eliminates Artifacts & Confirms Mechanism

Caption: A generalized workflow for a high-throughput screening campaign to identify bioactive pyrazole derivatives.

Choosing the Right Tool: Key HTS Technologies for Pyrazole Screening

The selection of an appropriate HTS assay technology is paramount and depends on the nature of the biological target and the desired endpoint. For pyrazole libraries, which are often designed to target enzymes like kinases or protein-protein interactions (PPIs), several homogeneous (no-wash) assay formats are particularly well-suited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle of Operation: TR-FRET is a robust technology that measures the proximity of two molecules labeled with specific fluorophores: a donor (typically a lanthanide like Terbium or Europium) and an acceptor (e.g., fluorescein or a red-shifted dye).[7][8] When the donor and acceptor are brought into close proximity (1-10 nm) by a biological interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[8] The use of a long-lifetime lanthanide donor allows for a time-gated detection, minimizing interference from background fluorescence and scattered light.[7]

Application for Pyrazole Screening: TR-FRET is highly adaptable for screening pyrazole-based kinase inhibitors. In a typical kinase assay, a biotinylated substrate peptide and a phosphospecific antibody labeled with the acceptor are used. The kinase enzyme is incubated with ATP and the pyrazole compound. If the pyrazole inhibits the kinase, the substrate is not phosphorylated, the antibody does not bind, and no FRET signal is generated.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., a Cyclin-Dependent Kinase, CDK)

  • Biotinylated substrate peptide

  • ATP

  • Pyrazole compound library dissolved in DMSO

  • TR-FRET reagents:

    • Europium-labeled anti-tag antibody (e.g., anti-GST if the kinase is GST-tagged) or Streptavidin-Europium

    • Allophycocyanin (APC)-labeled phosphospecific antibody

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the reaction, plus the detection reagents.

  • Low-volume 384-well plates (e.g., white, opaque)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, dispense 20-50 nL of each pyrazole compound from the library into the wells of a 384-well plate. Also, prepare control wells:

    • Negative Control (No Inhibition): DMSO only.

    • Positive Control (Full Inhibition): A known potent inhibitor or no enzyme.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/biotinylated substrate solution in assay buffer to each well.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution in assay buffer to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60-120 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing the Europium- and APC-labeled antibodies.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, exciting at ~340 nm and measuring emission at both the donor (~615 nm) and acceptor (~665 nm) wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle of Operation: AlphaLISA (and its predecessor, AlphaScreen) is a bead-based technology that relies on the generation of singlet oxygen.[9][10][11] When a "Donor" bead is excited with a laser at 680 nm, it releases singlet oxygen molecules. If an "Acceptor" bead is in close proximity (up to 200 nm), the singlet oxygen will travel to it and trigger a cascade of chemical reactions, culminating in the emission of light.[12] This large proximity tolerance makes it suitable for a wide range of molecular interactions, including those involving large protein complexes.

Application for Pyrazole Screening: Similar to TR-FRET, AlphaLISA is excellent for kinase and PPI assays. For a kinase assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead, and a phosphospecific antibody can be coupled to an Acceptor bead.[9] Inhibition by a pyrazole compound prevents the beads from coming into proximity, resulting in a loss of signal.

AlphaLISA_Principle cluster_Inhibited No Signal cluster_Active Active State (No Inhibitor) Donor_I Donor Bead Acceptor_I Acceptor Bead Kinase_I Kinase Substrate_I Substrate Pyrazole Pyrazole Inhibitor Pyrazole->Kinase_I binds Donor_A Donor Bead Acceptor_A Acceptor Bead Donor_A->Acceptor_A Singlet O2 Transfer Substrate_P Phosphorylated Substrate Donor_A->Substrate_P binds Light Signal Acceptor_A->Light Light Emission (520-620nm) Kinase_A Kinase Substrate_P->Acceptor_A binds

Caption: The principle of an AlphaLISA kinase inhibition assay.

Detailed Protocol: AlphaLISA Kinase Inhibition Assay

Materials:

  • Similar to TR-FRET, but with AlphaLISA-specific reagents:

    • Streptavidin-coated Donor Beads

    • Anti-phospho-antibody-conjugated Acceptor Beads

  • Assay Buffer (specific to kinase, but generally similar to TR-FRET buffer)

  • Low-volume 384-well or 1536-well plates (e.g., ProxiPlates)

Procedure:

  • Compound Dispensing: Dispense pyrazole compounds and controls into microplates as described for the TR-FRET assay.

  • Kinase Reaction:

    • Add 2.5 µL of 4X enzyme solution.

    • Add 2.5 µL of 4X biotinylated substrate/ATP mixture.

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Add 5 µL of a 2X mixture of Streptavidin-Donor beads and anti-phospho-Acceptor beads in AlphaLISA buffer.

    • Note: Perform this step in subdued light as Donor beads are light-sensitive.

  • Final Incubation: Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

Data Analysis:

  • The raw signal is measured in luminescence counts.

  • Calculate % Inhibition as for the TR-FRET assay.

  • Be mindful of compounds that interfere with the AlphaLISA chemistry (e.g., singlet oxygen quenchers). A counter-screen using a direct biotin-streptavidin interaction can identify such artifacts.[13]

Fluorescence Polarization (FP)

Principle of Operation: FP is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.[14][15] However, when this tracer binds to a much larger molecule (e.g., a protein), its tumbling is slowed, and the emitted light remains polarized.[15] An FP assay measures this change in polarization.

Application for Pyrazole Screening: This technology is ideal for competitive binding assays.[16] To screen for pyrazole inhibitors of a kinase, a fluorescent tracer that binds to the ATP-binding pocket is used. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal. If a pyrazole compound displaces the tracer from the binding pocket, the tracer tumbles freely again, leading to a decrease in the FP signal.[15]

Detailed Protocol: FP Competitive Binding Assay

Materials:

  • Protein target (e.g., kinase)

  • Fluorescently labeled tracer (e.g., a fluorescent ATP analog or a known pyrazole inhibitor conjugated to a fluorophore)

  • Pyrazole compound library in DMSO

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the protein and fluorescent tracer in assay buffer. The optimal concentrations must be determined in an assay development phase, typically using a protein concentration around the Kd of the tracer.

  • Compound Dispensing: Dispense pyrazole compounds and controls into the microplate.

  • Reagent Addition: Add 10 µL of a 2X protein solution to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of a 2X fluorescent tracer solution to all wells.

  • Final Incubation: Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the plate on an FP-capable reader, measuring both parallel and perpendicular fluorescence intensity.

Data Analysis:

  • The reader software typically calculates the millipolarization (mP) value for each well.

  • A decrease in mP indicates displacement of the tracer and potential binding of the pyrazole compound.

  • Calculate % Inhibition based on the mP values of the controls.

Cell-Based Assays

Principle of Operation: While biochemical assays are excellent for primary screening against a purified target, cell-based assays provide more biologically relevant data by assessing a compound's activity within a cellular context.[5][17][18] These assays can measure a wide range of endpoints, including cell viability, apoptosis, or the modulation of a specific signaling pathway using reporter genes (e.g., luciferase or GFP).[6][19]

Application for Pyrazole Screening: After identifying hits from a primary biochemical screen, cell-based assays are crucial secondary assays. For example, a pyrazole that inhibits an oncogenic kinase in a TR-FRET assay can be tested for its ability to inhibit the proliferation of a cancer cell line that is dependent on that kinase's activity.[4][20] An MTT or CellTiter-Glo® assay can be used to measure cell viability.

Detailed Protocol: Cell Proliferation Assay (MTT)

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the kinase target)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Pyrazole compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well clear-bottom plates

  • Multi-channel pipette, incubator, and absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazole compounds. Include DMSO as a vehicle control.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently mix and read the absorbance at ~570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

  • Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation and Troubleshooting

High-throughput screening is prone to artifacts and false positives.[21] It is essential to build a robust hit validation cascade to ensure the quality of the final lead compounds.

Potential Issue Cause Troubleshooting/Validation Strategy
High False-Positive Rate Compound interference with the assay technology (e.g., autofluorescence, light scattering, aggregation).[22]Run counter-screens. For fluorescence-based assays, pre-read plates after compound addition to identify autofluorescent compounds. For aggregation-based interference, re-run the assay in the presence of a non-ionic detergent like Triton X-100.[22]
Poor Z'-Factor High variability in assay signal, often due to reagent instability, dispensing errors, or suboptimal assay conditions.Optimize reagent concentrations, incubation times, and buffer components. Ensure proper mixing and consistent liquid handling. Perform regular quality control checks on automation.
Hit Potency Differs Between Biochemical and Cell-Based Assays Poor cell permeability of the compound, compound efflux by cellular transporters, or metabolism of the compound by the cells.These are valid biological results, not necessarily assay failures. Structure-activity relationship (SAR) studies can be used to improve the compound's properties.
Irreproducible Hits Compound instability or precipitation at assay concentrations.Check compound solubility in assay buffer. Visually inspect plates for precipitation. Re-test hits from a freshly prepared sample.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics.[1] The successful identification of potent and selective pyrazole-based lead compounds is critically dependent on the strategic design and rigorous execution of a high-throughput screening campaign. By understanding the principles behind key HTS technologies like TR-FRET, AlphaLISA, and FP, and by implementing a robust hit validation workflow that includes relevant cell-based assays, researchers can efficiently navigate the complexities of HTS and unlock the full potential of their pyrazole libraries. This guide provides the foundational protocols and strategic insights necessary to build such a self-validating system, ultimately accelerating the journey from initial hit to clinical candidate.

References

4-Hexyl-1H-pyrazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Hexyl-1H-pyrazole in Coordination Chemistry

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a privileged scaffold in coordination chemistry.[1][2][3] Their unique structural and electronic properties allow them to serve as versatile ligands for a vast range of metal ions.[4][5] The pyrazole nucleus contains a basic, pyridine-like nitrogen (N2) and a weakly acidic, pyrrole-like nitrogen (N1).[6] This duality enables coordination as a neutral monodentate ligand or, upon deprotonation, as an anionic pyrazolate that can bridge two metal centers in an exo-bidentate fashion.[6][7]

The true power of pyrazole ligands lies in their tunability. The introduction of substituents at the 3, 4, or 5-positions of the ring allows for precise control over the ligand's steric and electronic properties.[1][8] This modification capability is crucial for designing metal complexes with tailored reactivity and function, leading to widespread applications in catalysis,[9] materials science,[1] and medicinal chemistry.[3][8][10] This guide focuses specifically on this compound, exploring how the introduction of a hexyl group at the C4 position imparts specific properties that are highly desirable for advanced applications.

Section 1: Physicochemical Profile and Synthesis of this compound

This compound is an organic compound distinguished by a pyrazole ring functionalized with a hexyl group at the fourth position.[11] This alkyl chain is central to its utility, lending significant hydrophobic character to the molecule.[11]

Key Properties

The properties of this compound are summarized below, highlighting the influence of the hexyl substituent.

PropertyValue / DescriptionSource(s)
CAS Number 73123-47-4[11][12][13]
Molecular Formula C₉H₁₆N₂[12]
Molecular Weight 152.24 g/mol [14]
Appearance Colorless to pale yellow liquid or solid[11]
Purity Typically >95%[12]
Solubility Soluble in organic solvents; the hexyl group imparts non-polar characteristics and reduces water solubility.[11]
Rationale for Synthesis: The Knorr Pyrazole Synthesis

The synthesis of 4-substituted pyrazoles can be achieved through various methods, with the most common being the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][15][16] This is often referred to as the Knorr pyrazole synthesis. For this compound, a plausible route involves the reaction of a β-ketoaldehyde equivalent bearing a hexyl group with hydrazine.

The diagram below illustrates a generalized synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Condensation Cyclocondensation (e.g., in Ethanol, reflux) Hydrazine->Condensation Dicarbonyl 3-Hexyl-2,4-pentanedione (or equivalent 1,3-dicarbonyl) Dicarbonyl->Condensation Product 4-Hexyl-3,5-dimethyl-1H-pyrazole Condensation->Product Forms pyrazole ring caption Generalized Knorr synthesis for a 4-hexyl-substituted pyrazole.

Caption: Generalized Knorr synthesis for a 4-hexyl-substituted pyrazole.

Section 2: Application Notes on Coordination Chemistry

The hexyl group at the C4 position does not directly participate in coordination but profoundly influences the resulting metal complex's properties and potential applications.

Coordination Modes

Like other N-unsubstituted pyrazoles, this compound can adopt two primary coordination modes.

  • Neutral Monodentate Ligand: The pyrazole coordinates to a single metal center through its sp²-hybridized N2 atom (the "pyridine-like" nitrogen). The N1-H proton remains, making the ligand neutral. This is common in reactions with metal salts under neutral or slightly acidic conditions.[6][17]

  • Anionic Bridging Ligand (Pyrazolate): In the presence of a base, the N1-H proton is abstracted to form the 4-hexylpyrazolate anion. This anion readily acts as an exo-bidentate ligand, bridging two metal centers.[6][7] This bridging capability is fundamental to the construction of di- and polynuclear complexes.[7]

G cluster_modes Coordination Modes of this compound cluster_ligand Ligand State Monodentate Neutral Monodentate Py-M (Py = this compound) (M = Metal Center) Bridging Anionic Bridging (Pyrazolate) M-Py⁻-M (Py⁻ = 4-Hexylpyrazolate) Neutral This compound (Protic) Neutral->Monodentate Coordinates via N2 Anion 4-Hexylpyrazolate (Deprotonated) Neutral->Anion Base (-H⁺) Anion->Bridging Bridges via N1 and N2 caption Coordination modes of this compound.

Caption: Coordination modes of this compound.

The Role of the Hexyl Substituent

The C4-hexyl group provides distinct advantages in the design of functional metal complexes:

  • Enhanced Solubility: The long, non-polar alkyl chain significantly increases the solubility of the ligand and its corresponding metal complexes in organic solvents such as toluene, dichloromethane, and THF. This is a critical feature for applications in homogeneous catalysis, allowing reactions to be carried out in a single phase.

  • Steric Tuning: The hexyl group provides steric bulk that can influence the geometry around the metal center. This can create a specific coordination environment, prevent the coordination of additional ligands, or control the approach of substrates in a catalytic cycle, thereby enhancing selectivity.

  • Increased Lipophilicity: For bioinorganic and medicinal applications, the increased lipophilicity can improve the complex's ability to cross cell membranes.[1] This can lead to enhanced bioavailability and efficacy in drug development.[1] Many biologically active molecules with pyrazole cores have been developed, and metal complexation can further enhance this activity.[8][18]

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of a representative metal complex using this compound.

Protocol 1: Synthesis of Dichlorobis(this compound)copper(II)

This protocol describes a standard method for synthesizing a mononuclear complex with a neutral pyrazole ligand.

Materials & Equipment:

  • This compound (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Schlenk line or nitrogen/argon source (optional, for air-sensitive work)

Procedure:

  • Dissolution of Ligand: In a 100 mL round-bottom flask, dissolve 2.2 mmol of this compound in 20 mL of absolute ethanol. Stir until a clear solution is formed.

  • Dissolution of Metal Salt: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol. The solution should be light blue/green.

  • Reaction: Add the ethanolic solution of CuCl₂·2H₂O dropwise to the stirring solution of the ligand at room temperature. A color change and/or precipitation may be observed immediately.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours to ensure complete complexation.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials and facilitate drying.

  • Drying: Dry the resulting solid product under vacuum to yield the final complex, [CuCl₂(C₉H₁₆N₂)₂].

Causality and Self-Validation:

  • Stoichiometry: A 2.2:1 ligand-to-metal molar ratio is used to ensure the formation of the bis-ligated complex, following Le Châtelier's principle.

  • Solvent Choice: Ethanol is a good solvent for both the ligand and the metal salt, but the resulting complex often has lower solubility, especially upon cooling, which facilitates its isolation.

  • Washing Steps: Washing with cold ethanol minimizes loss of the product while removing soluble impurities. The subsequent diethyl ether wash removes residual ethanol and helps to dry the solid quickly.

Protocol 2: Characterization of the Metal Complex

Characterization is essential to confirm the structure and purity of the synthesized complex.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: Dissolve a small sample of the ligand and the complex in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Expected Results: Due to the paramagnetic nature of Cu(II), NMR signals for the complex will be significantly broadened, making interpretation difficult. For diamagnetic complexes (e.g., with Zn(II)), coordination to the metal center causes a downfield shift of the pyrazole ring proton signals (H3, H5) due to the electron-withdrawing effect of the metal. The N-H proton signal may also broaden or shift significantly.

2. Infrared (IR) Spectroscopy:

  • Method: Acquire the IR spectrum of the free ligand and the complex using a KBr pellet or an ATR accessory.

  • Expected Results: Compare the spectra. Look for a shift or broadening of the N-H stretching vibration (typically ~3100-3300 cm⁻¹) upon coordination. Changes in the C=N and C=C stretching frequencies of the pyrazole ring (in the 1400-1600 cm⁻¹ region) also indicate complex formation.[18]

3. X-ray Crystallography:

  • Method: Grow single crystals of the complex, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Expected Results: This technique provides the definitive structure, confirming the coordination number, geometry (e.g., tetrahedral, square planar), bond lengths, and bond angles.[6][19][20] This is the gold standard for structural validation.

The workflow for synthesis and characterization is summarized below.

G cluster_char Characterization Start Reactants (Ligand + Metal Salt) Reaction Synthesis (Dissolution, Reflux) Start->Reaction Isolation Isolation (Cooling, Filtration) Reaction->Isolation Product Crude Product Isolation->Product Purification Purification (Washing, Recrystallization) Product->Purification FinalProduct Pure Complex Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR Confirms Coordination IR IR Spectroscopy FinalProduct->IR Identifies Functional Groups Xray X-ray Crystallography FinalProduct->Xray Determines 3D Structure caption Workflow for synthesis and characterization of a metal complex.

References

Application Note: A Comprehensive Guide to the Scalable Synthesis of 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 4-Hexyl-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. We present a robust two-step synthetic strategy, commencing with the Claisen condensation of heptanoyl chloride with acetone to form the intermediate 2,4-nonanedione. This is followed by a classical Knorr-type pyrazole synthesis via condensation with hydrazine hydrate. The protocols have been optimized for both laboratory-scale (gram-scale) and pilot-scale (kilogram-scale) production, with a strong emphasis on process safety, efficiency, and product purity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the production of 4-substituted pyrazoles.

Introduction: The Significance of this compound

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. They form the core scaffold of numerous approved drugs, including the anti-inflammatory agent celecoxib and the blockbuster drug sildenafil. The 4-hexyl substitution, in particular, can impart desirable lipophilic characteristics to a molecule, potentially enhancing its pharmacokinetic profile. The synthesis of this compound, therefore, is a critical first step in the development of novel therapeutic agents. This guide provides a comprehensive and practical approach to its synthesis, with a focus on scalability.

Synthetic Strategy: A Two-Step Approach to this compound

The chosen synthetic route is a robust and well-established two-step process. This approach offers several advantages for scalability, including the use of readily available and cost-effective starting materials, straightforward reaction conditions, and a high degree of control over the reaction progress.

Step 1: Claisen Condensation to form 2,4-Nonanedione

The synthesis commences with a Claisen condensation between heptanoyl chloride and acetone. In this reaction, a strong base, such as sodium hydride (NaH), is used to deprotonate acetone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanoyl chloride. The subsequent loss of the chloride leaving group yields the β-diketone, 2,4-nonanedione.

Step 2: Knorr Pyrazole Synthesis

The second step is a classical Knorr pyrazole synthesis, which involves the condensation of the synthesized 2,4-nonanedione with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and dehydration to afford the desired this compound.

Laboratory-Scale Synthesis Protocol (Gram-Scale)

This protocol is designed for the synthesis of this compound on a laboratory scale, typically yielding 5-10 grams of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Heptanoyl chloride≥98%Sigma-Aldrich2528-61-2
AcetoneACS gradeFisher Scientific67-64-1
Sodium hydride (60% dispersion in mineral oil)Alfa Aesar7646-69-7
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich109-99-9
Hydrazine hydrate (80%)Acros Organics7803-57-8
Diethyl etherACS gradeVWR60-29-7
Hydrochloric acid (1 M)J.T. Baker7647-01-0
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Step-by-Step Protocol

Step 1: Synthesis of 2,4-Nonanedione

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 1.1 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil.

  • Add anhydrous THF (150 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetone (7.3 mL, 0.1 mol, 1.0 eq) to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of heptanoyl chloride (14.8 g, 0.1 mol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 1 hour.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (150 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-nonanedione as a yellow oil. The crude product is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • To a 250 mL round-bottom flask, add the crude 2,4-nonanedione from the previous step.

  • Add ethanol (100 mL) and hydrazine hydrate (80%, 6.3 mL, 0.1 mol, 1.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Expected Yield and Characterization
  • Yield: 65-75% over two steps.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.51 (s, 2H), 2.48 (t, J = 7.6 Hz, 2H), 1.62-1.55 (m, 2H), 1.35-1.25 (m, 6H), 0.89 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 135.2, 118.9, 31.8, 29.3, 29.1, 22.8, 14.2.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₇N₂ [M+H]⁺: 153.1386; found: 153.1388.

Scale-Up Considerations: From Grams to Kilograms

Scaling up the synthesis of this compound from the laboratory to a pilot plant or manufacturing facility presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Key Challenges and Mitigation Strategies
ChallengeMitigation Strategy
Exothermic Reactions The reaction of sodium hydride with acetone and the subsequent acylation are highly exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. A jacketed reactor with precise temperature control is essential. The rate of addition of reagents must be carefully controlled.
Handling of Sodium Hydride Sodium hydride is a highly reactive and flammable solid. On a large scale, the use of a 60% dispersion in mineral oil is still common, but automated powder dispensing systems or the use of alternative bases (e.g., sodium tert-butoxide) in solution could be considered.
Hydrogen Gas Evolution The reaction of sodium hydride with acetone liberates hydrogen gas. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen) to prevent the formation of an explosive mixture.
Work-up and Extraction Large-scale extractions can be cumbersome and lead to the formation of emulsions. The use of a continuous liquid-liquid extractor or a centrifugal contactor can improve efficiency and reduce solvent usage.
Purification Flash chromatography is not practical for large-scale purification. The product should be designed to be purified by crystallization or distillation if possible. For this compound, which is an oil at room temperature, vacuum distillation is the preferred method for large-scale purification.

Process Flow Diagram for Scaled-Up Synthesis

Scale_Up_Workflow cluster_step1 Step 1: 2,4-Nonanedione Synthesis cluster_step2 Step 2: this compound Synthesis NaH NaH Slurry in THF Reactor1 Jacketed Reactor (0-25 °C) NaH->Reactor1 Charge Acetone Acetone Acetone->Reactor1 Slow Addition HeptanoylChloride Heptanoyl Chloride in THF HeptanoylChloride->Reactor1 Slow Addition Quench Aqueous HCl Quench Reactor1->Quench Extraction1 Liquid-Liquid Extraction Quench->Extraction1 SolventRemoval1 Solvent Removal (Rotovap/WFE) Extraction1->SolventRemoval1 Intermediate Crude 2,4-Nonanedione SolventRemoval1->Intermediate Reactor2 Jacketed Reactor (Reflux) Intermediate->Reactor2 Charge Hydrazine Hydrazine Hydrate Hydrazine->Reactor2 Charge Ethanol Ethanol Ethanol->Reactor2 Charge SolventRemoval2 Solvent Removal Reactor2->SolventRemoval2 Extraction2 Aqueous Workup & Extraction SolventRemoval2->Extraction2 Distillation Vacuum Distillation Extraction2->Distillation FinalProduct Pure this compound Distillation->FinalProduct Reaction_Mechanism cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis Acetone Acetone Enolate Enolate Acetone->Enolate + NaH EnolateHeptanoyl Chloride EnolateHeptanoyl Chloride 2,4-Nonanedione 2,4-Nonanedione EnolateHeptanoyl Chloride->2,4-Nonanedione Nucleophilic Acyl Substitution 2,4-NonanedioneHydrazine Hydrate 2,4-NonanedioneHydrazine Hydrate Intermediate_Adduct Intermediate_Adduct 2,4-NonanedioneHydrazine Hydrate->Intermediate_Adduct Condensation This compound This compound Intermediate_Adduct->this compound Cyclization & Dehydration Lab_Workflow start Start step1 Step 1: 2,4-Nonanedione Synthesis (Flask, 0-25 °C) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 step2 Step 2: Pyrazole Formation (Flask, Reflux) workup1->step2 workup2 Aqueous Workup & Extraction step2->workup2 purification Flash Column Chromatography workup2->purification end Final Product purification->end

Application Notes and Protocols for 4-Hexyl-1H-pyrazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole Derivatives in Advanced Materials

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in materials science.[1] The unique electronic properties, hydrogen bonding capabilities, and thermal stability of the pyrazole ring make it a versatile building block for a new generation of functional materials.[2] Pyrazole derivatives have demonstrated significant potential in diverse applications, including organic electronics, advanced polymers, and smart coatings.[2][3]

The strategic functionalization of the pyrazole core allows for the fine-tuning of its physicochemical properties. The introduction of an alkyl chain, such as a hexyl group at the C4 position, imparts hydrophobicity and can influence the self-assembly behavior of the molecule. This guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of 4-Hexyl-1H-pyrazole in two promising areas of materials science: corrosion inhibition and liquid crystals.

Synthesis and Characterization of this compound

A robust and scalable synthesis of this compound is essential for its application in materials science. The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most reliable methods for constructing the pyrazole ring.[2]

Protocol 1: Synthesis of this compound

This protocol is based on the cyclocondensation of a β-ketoester with hydrazine hydrate.

Workflow for the Synthesis of this compound

reagents Ethyl 2-acetyl-3-oxononanoate + Hydrazine Hydrate reaction Cyclocondensation (Ethanol, Reflux) reagents->reaction workup Work-up (Solvent removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A schematic for the synthesis of this compound.

Materials and Reagents:

  • Ethyl 2-acetyl-3-oxononanoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-acetyl-3-oxononanoate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization Data

The successful synthesis of this compound should be confirmed by standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): ~12.5 (br s, 1H, NH), ~7.5 (s, 2H, pyrazole-H), 2.5 (t, 2H, CH₂-pyrazole), 1.6 (m, 2H, CH₂), 1.3 (m, 6H, 3xCH₂), 0.9 (t, 3H, CH₃)
¹³C NMR δ (ppm): ~135 (pyrazole-C3/5), ~118 (pyrazole-C4), ~32 (CH₂), ~30 (CH₂), ~29 (CH₂), ~23 (CH₂), ~14 (CH₃)
FT-IR ν (cm⁻¹): ~3150 (N-H stretch), ~2950-2850 (C-H stretch), ~1550 (C=N stretch)
Mass Spec (EI) m/z: [M]⁺ corresponding to the molecular weight of C₉H₁₆N₂

Application Note 1: this compound as a Corrosion Inhibitor for Mild Steel

Scientific Rationale:

Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals in acidic environments.[4] Pyrazole derivatives, in particular, have shown excellent performance due to the presence of two nitrogen atoms in the aromatic ring, which can coordinate with metal ions on the surface.[1][5] The lone pair of electrons on the nitrogen atoms facilitates the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6]

The introduction of a hexyl group at the C4 position of the pyrazole ring is expected to enhance its corrosion inhibition efficiency. The alkyl chain increases the hydrophobicity of the molecule, which helps to repel water and other corrosive agents from the metal surface. Furthermore, the increased molecular size of this compound can lead to greater surface coverage, providing a more effective physical barrier against corrosion.

Mechanism of Corrosion Inhibition

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface H+ H+ Cl- Cl- Inhibitor This compound adsorption Adsorption Inhibitor->adsorption Fe Fe Fe->adsorption film Protective Film Formation adsorption->film film->Fe Protection

Adsorption of this compound on a metal surface.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps for assessing the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution using electrochemical methods.

Experimental Workflow for Corrosion Inhibition Testing

prep Prepare Mild Steel Coupons echem Electrochemical Cell Setup prep->echem soln Prepare 1 M HCl with varying Inhibitor Concentrations soln->echem ocp OCP Measurement echem->ocp eis EIS Measurement ocp->eis pdp PDP Measurement eis->pdp analysis Data Analysis and Inhibition Efficiency Calculation pdp->analysis

A workflow for evaluating corrosion inhibitor performance.

Materials and Equipment:

  • Mild steel coupons

  • This compound

  • Hydrochloric acid (37%)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Three-electrode electrochemical cell (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Polishing papers of different grades

  • Deionized water and acetone

Procedure:

  • Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a stream of warm air.

  • Solution Preparation: Prepare a 1 M HCl solution. Prepare a series of test solutions by dissolving varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM) in 1 M HCl.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

    • Allow the open-circuit potential (OCP) to stabilize for 30-60 minutes.

    • Perform Electrochemical Impedance Spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 10 mHz.

    • Conduct Potentiodynamic Polarization (PDP) scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • From the PDP curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • From the EIS data, determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the following equations:

      • IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

      • IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Table 2: Representative Corrosion Inhibition Data

Inhibitor Conc. (mM)icorr (µA/cm²)Rct (Ω·cm²)IE% (from PDP)IE% (from EIS)
0 (Blank)50050--
0.115018070.072.2
0.57545085.088.9
1.04090092.094.4
5.020180096.097.2

Application Note 2: this compound as a Building Block for Liquid Crystals

Scientific Rationale:

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their arrangement has some degree of order. The formation of liquid crystalline phases is often driven by the shape anisotropy of the molecules and specific intermolecular interactions.

The 1H-pyrazole moiety is an excellent candidate for constructing supramolecular liquid crystals due to its ability to form strong, directional hydrogen bonds.[7] This self-assembly can lead to the formation of columnar or nematic phases. The attachment of a long alkyl chain, such as a hexyl group, to the pyrazole ring introduces the necessary molecular anisotropy and can promote the formation of liquid crystalline mesophases.[8]

Self-Assembly of Pyrazole-Based Liquid Crystals

cluster_assembly Self-Assembly via H-Bonding cluster_phase Columnar Liquid Crystal Phase node1 Molecule 1 node2 Molecule 2 node1->node2 H-bond column Columnar Structure node1->column node3 Molecule 3 node2->node3 H-bond node2->column node3->column

Hydrogen bonding-driven self-assembly into a columnar phase.

Protocol 3: Synthesis and Characterization of a Pyrazole-Containing Liquid Crystal

This protocol describes the synthesis of a representative liquid crystal molecule incorporating the this compound unit and its characterization.

Materials and Reagents:

  • This compound

  • 4-(hexyloxy)benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

Procedure:

  • Synthesis:

    • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add a solution of 4-(hexyloxy)benzoyl chloride (1 equivalent) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Characterization of Liquid Crystalline Properties:

    • DSC: Place a small amount of the purified compound in an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow to determine the phase transition temperatures (melting, clearing points).

    • POM: Place a small amount of the sample on a glass slide and cover with a coverslip. Heat the sample on the hot stage of the POM and observe the changes in texture upon heating and cooling to identify the liquid crystalline phases.

Table 3: Representative Phase Transition Data

CompoundPhase Transitions (°C)
4-((4-(hexyloxy)benzoyl)oxy)-1-(4-hexyl-1H-pyrazol-1-yl)benzeneCr → Colh 85 → Iso 120

Cr = Crystalline, Colh = Hexagonal Columnar, Iso = Isotropic Liquid

Conclusion

This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a hydrogen-bonding pyrazole core and a hydrophobic hexyl chain makes it particularly well-suited for applications in corrosion inhibition and the design of supramolecular liquid crystals. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule in materials science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective synthesis of 4-substituted pyrazoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these crucial heterocyclic compounds. As a senior application scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of pyrazole synthesis and achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

Pyrazoles are a cornerstone of medicinal chemistry and drug development, forming the core of numerous pharmaceuticals.[1][2][3] The substitution pattern on the pyrazole ring is critical for biological activity, and the synthesis of specific regioisomers, particularly 4-substituted pyrazoles, presents a significant challenge. The primary difficulty often arises from the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to the formation of a mixture of regioisomers that are often difficult to separate.[4][5] This guide will address these challenges head-on, providing you with the knowledge to control your reactions and obtain the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-substituted pyrazoles, and what are the main regioselectivity challenges?

A1: The most common methods for synthesizing the pyrazole ring are the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis) and [3+2] cycloaddition reactions.[1][6]

  • Knorr Pyrazole Synthesis: When an unsymmetrical 1,3-dicarbonyl is used, the substituted hydrazine can attack either of the two distinct carbonyl groups, leading to two possible regioisomers.[5][7] Controlling which carbonyl is attacked is the central challenge.

  • [3+2] Cycloaddition: Reactions of 1,3-dipoles like diazo compounds or sydnones with alkynes can also yield pyrazoles.[8][9] Regioselectivity in these reactions is determined by the electronic and steric properties of both the dipole and the dipolarophile.

Q2: My Knorr synthesis with an unsymmetrical diketone is giving a mixture of regioisomers. What factors influence the regiochemical outcome?

A2: Several factors govern the regioselectivity of the Knorr pyrazole synthesis:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[5]

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[5]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can significantly impact the outcome.[5][7] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[5]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Several strategies can be employed:

  • Solvent Choice: The polarity and nature of the solvent can have a dramatic effect. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in certain cases compared to standard solvents like ethanol.[4]

  • Catalysis: The use of Lewis acid catalysts, such as lithium perchlorate, can promote regioselectivity.[1] Transition metal catalysts are also employed in various modern synthetic strategies.[3][10]

  • Use of Directing Groups: Incorporating a directing group on the pyrazole precursor can guide C-H functionalization to the desired position, offering a route to 4-substituted pyrazoles from an unsubstituted pyrazole starting material.[1][11]

  • Alternative Synthetic Routes: Consider methods beyond the traditional Knorr synthesis. For instance, multicomponent reactions or cycloaddition strategies can offer better regiocontrol for specific substitution patterns.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4-substituted pyrazoles.

Problem 1: Poor or No Regioselectivity in Knorr Synthesis

Symptoms:

  • You obtain a nearly 1:1 mixture of regioisomers.

  • The desired isomer is the minor product.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Similar Electronic and Steric Environment of Carbonyls Modify the 1,3-dicarbonyl substrate to introduce a significant electronic or steric bias. For example, incorporate a bulky group or a strong electron-withdrawing group near one of the carbonyls.This will create a greater differentiation between the two carbonyls, favoring attack at the more reactive or accessible site.
Suboptimal Reaction Conditions Systematically screen reaction parameters. This is a crucial step in optimizing any reaction.[12][13][14]A change in solvent polarity, temperature, or pH can alter the reaction mechanism and favor the formation of one regioisomer over the other.[4][5]
Kinetic vs. Thermodynamic Control Vary the reaction temperature and time. Lower temperatures and shorter reaction times may favor the kinetically controlled product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable product.The activation energies for the formation of the two regioisomers may differ, allowing for temperature-based control.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Setup: Prepare multiple small-scale reactions in parallel, each in a different solvent (e.g., Ethanol, TFE, HFIP, DMF, NMP).[4][15]

  • Reaction: To a solution of your unsymmetrical 1,3-dicarbonyl (1.0 eq) in the chosen solvent, add the substituted hydrazine (1.1 eq).

  • Monitoring: Stir the reactions at a set temperature (e.g., room temperature or reflux) and monitor the progress by TLC or LC-MS.

  • Analysis: After a set time (e.g., 24 hours), or upon completion, analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the regioisomers.

  • Optimization: Based on the results, select the solvent that provides the best regioselectivity for further optimization of other parameters like temperature and concentration.

Problem 2: Low Yield of the Desired 4-Substituted Pyrazole

Symptoms:

  • The overall yield of the pyrazole product is low, even if the regioselectivity is acceptable.

  • Significant formation of side products is observed.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Side Reactions Identify the side products by spectroscopic methods (NMR, MS). Common side reactions include the formation of pyrazoline intermediates that do not fully oxidize to the pyrazole.[15]Understanding the side products will provide insight into the competing reaction pathways and help in devising strategies to suppress them.
Instability of Reactants or Products Check the stability of your starting materials and product under the reaction conditions. If necessary, use milder conditions or protecting groups.Harsh conditions (e.g., strong acid or base, high temperature) can lead to decomposition.
Inefficient Cyclization or Dehydration In the Knorr synthesis, the final dehydration step can be rate-limiting.[7] The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate this step.[16]Catalysis can lower the activation energy for the desired transformation, increasing the reaction rate and yield.
Problem 3: Difficulty in Introducing a Substituent at the C4 Position

Symptoms:

  • Direct functionalization of an existing pyrazole ring at the C4 position is unsuccessful.

  • Electrophilic substitution occurs at other positions.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Incorrect Electronic Properties of the Pyrazole Ring The C4 position of the pyrazole ring is the most electron-rich and generally favored for electrophilic substitution.[17] If substitution is occurring elsewhere, it may be due to the influence of existing substituents.Analyze the electronic effects of the substituents already on the ring to predict the most reactive site.
Use of an Inappropriate Reagent Explore different reagents for the desired transformation. For example, for C-H thiocyanation, various methods including visible-light photocatalysis or electrochemical approaches have been developed.[18]The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity in C-H functionalization reactions.
Steric Hindrance If the C4 position is sterically hindered, consider a multi-step approach involving a directing group that can be removed after functionalization.A directing group can overcome steric hindrance by positioning the catalyst or reagent for selective reaction at the desired site.

Visualizing Reaction Pathways

Knorr Pyrazole Synthesis: Regiochemical Decision Point

The following diagram illustrates the critical step in the Knorr synthesis where the reaction pathway diverges to form two possible regioisomers.

G cluster_0 Reactants cluster_1 Reaction Intermediate cluster_2 Regiochemical Divergence cluster_3 Products Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone Initial_Adduct Initial Adduct/ Hydrazone Unsymmetrical_Diketone->Initial_Adduct Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Initial_Adduct Attack_C1 Attack at Carbonyl 1 Initial_Adduct->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 Initial_Adduct->Attack_C2 Path B Regioisomer_1 Regioisomer 1 Attack_C1->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Attack_C2->Regioisomer_2 Cyclization & Dehydration

Caption: Knorr synthesis pathway showing regiochemical divergence.

Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a systematic approach to addressing issues with regioselectivity.

G start Start: Poor Regioselectivity analyze Analyze Reactants: Electronic & Steric Effects start->analyze screen_solvents Screen Solvents (e.g., EtOH, TFE, DMF) analyze->screen_solvents screen_temp Vary Temperature (Kinetic vs. Thermodynamic) screen_solvents->screen_temp screen_catalyst Screen Catalysts (Lewis/Brønsted Acids) screen_temp->screen_catalyst modify_substrate Modify Substrate (Introduce Bias) screen_catalyst->modify_substrate alternative_route Consider Alternative Synthetic Route modify_substrate->alternative_route end End: Improved Regioselectivity alternative_route->end

References

Technical Support Center: Optimizing the Synthesis of 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hexyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common synthetic challenges. Drawing from established organometallic principles and peer-reviewed methodologies, this document offers troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of this valuable pyrazole intermediate.

The most robust and widely adopted strategy for synthesizing 4-alkylpyrazoles, such as this compound, involves a two-step sequence. First, the pyrazole core is halogenated at the C4 position, typically yielding 4-iodo-1H-pyrazole. This is followed by a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, to introduce the hexyl chain. This guide is structured to address potential issues in both stages of this synthetic pathway.

Synthesis_Workflow Pyrazole 1H-Pyrazole Iodopyrazole 4-Iodo-1H-pyrazole Pyrazole->Iodopyrazole Step 1: Iodination Hexylpyrazole This compound Iodopyrazole->Hexylpyrazole Step 2: Suzuki-Miyaura Coupling Hexylboronic Hexylboronic Acid Pinacol Ester Hexylboronic->Hexylpyrazole Coupling Partner

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My overall yield is consistently low. Where should I focus my optimization efforts?

A low overall yield in a two-step synthesis points to inefficiencies in one or both stages. It is crucial to analyze each step independently.

  • Step 1: 4-Iodo-1H-pyrazole Formation: A common failure point is incomplete conversion or difficult purification of the iodinated intermediate. A low yield here will invariably cap the maximum possible overall yield.

  • Step 2: Suzuki-Miyaura Coupling: This reaction is sensitive to catalyst activity, reagent quality, and reaction conditions. Inefficient coupling is a frequent cause of low final product yield.

Recommendation: First, execute the iodination reaction and ensure you can reliably obtain the 4-iodo-1H-pyrazole intermediate in high purity and good yield (>80%) before proceeding. Once the first step is optimized, focus your efforts on the subsequent cross-coupling reaction.

Question 2: The initial iodination of 1H-pyrazole to 4-iodo-1H-pyrazole is sluggish and gives a low yield. What are the potential causes and solutions?

Low yields in the electrophilic iodination of pyrazole often stem from an insufficiently reactive iodinating agent or suboptimal reaction conditions for this relatively electron-rich heterocycle.

Causality: The C4 position of the pyrazole ring requires a sufficiently potent electrophilic iodine source for efficient substitution. While molecular iodine (I₂) alone can work, its reactivity is limited. The reaction equilibrium may not favor the product, or the reaction rate may be impractically slow.

Solutions:

  • Use an Activated Iodine Source: Employing an oxidant in conjunction with an iodide source generates a more powerful electrophilic iodinating species in situ. A highly effective and common method is the use of Ceric Ammonium Nitrate (CAN) with I₂.[1][2]

  • Employ N-Iodosuccinimide (NIS): NIS is a more potent electrophilic iodine donor than I₂. Its effectiveness can be further enhanced by using it in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA), which protonates the pyrazole ring, making it more susceptible to electrophilic attack.[1]

  • Optimize Reaction Conditions: Ensure the solvent choice facilitates the dissolution of all reagents. For less reactive systems, moderate heating (e.g., 60-80 °C) may be necessary to drive the reaction to completion, but this should be monitored to avoid side reactions.[1]

Table 1: Comparison of Iodination Conditions for Pyrazoles

Iodinating System Oxidant/Acid Typical Solvent Temperature Key Advantage
I₂ Ceric Ammonium Nitrate (CAN) Acetonitrile (MeCN) 80 °C High regioselectivity for 4-iodo isomers.[2]
I₂ 30% Hydrogen Peroxide (H₂O₂) Water Room Temp. "Green" conditions with a mild oxidant.[1]

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetic Acid | 80 °C | Highly effective for electron-deficient pyrazoles.[1] |

Question 3: The Suzuki-Miyaura coupling of 4-iodo-1H-pyrazole with hexylboronic acid is not working well. What factors should I investigate?

The Suzuki-Miyaura coupling is a multi-component reaction where the catalyst, ligand, base, and solvent all play critical roles. Failure often lies in the deactivation of the catalyst or suboptimal choice of reaction partners.

Causality: The catalytic cycle involves the oxidative addition of the palladium(0) species into the C-I bond, transmetalation with the boronic acid, and reductive elimination to form the product. A failure in any of these steps will halt the cycle and lead to low yields. The unprotected N-H on the pyrazole ring can also interact with the catalyst or base, sometimes inhibiting the reaction.[3]

Solutions:

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ can be used, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands often give superior results, especially for heteroaromatic substrates.[4] The use of an XPhos-derived precatalyst (like XPhos Pd G2) is highly recommended as it is designed for challenging couplings and is often effective for unprotected N-H heterocycles.[3][5]

  • Choice of Base: The base is critical for activating the boronic acid in the transmetalation step. An inorganic base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is typically used.[3][4] K₃PO₄ is often a good choice for coupling with N-H heterocycles.

  • Solvent System and Degassing: The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane or DMF) and water.[4] Crucially, the reaction mixture must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the reaction.

  • Reagent Quality: Ensure the hexylboronic acid pinacol ester is pure. Boronic acids can degrade over time, forming trimeric boroxines which are less reactive in the coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (with R²-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Question 4: I'm struggling to purify the final this compound product. Column chromatography gives poor separation and smearing.

Pyrazoles are basic heterocycles, and this property can cause issues during standard silica gel chromatography.

Causality: The nitrogen atoms in the pyrazole ring are Lewis bases. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction can cause the product to streak or bind irreversibly to the column, leading to poor recovery and separation.

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush it with a solvent mixture containing a small amount of a volatile amine, such as 1-2% triethylamine (Et₃N) in your eluent (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic product.[6][7]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a more neutral stationary phase like neutral alumina.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents, such as ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or ethanol/water, to find conditions that yield high-purity crystals.[6]

  • Acid-Base Extraction: For removing non-basic impurities, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the pyrazole into the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified pyrazole back into an organic solvent.[8]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N-H proton of the pyrazole before the Suzuki-Miyaura coupling?

While N-H protection (e.g., with a Boc or ethoxyethyl group) is sometimes employed, it is often not necessary for Suzuki-Miyaura couplings, especially when using modern catalyst systems.[9] Modern ligands like XPhos are designed to be effective even with unprotected N-H heterocycles.[3] Avoiding a protection/deprotection sequence improves the overall efficiency and atom economy of the synthesis.

Q2: Can I use 4-bromo-1H-pyrazole instead of 4-iodo-1H-pyrazole for the coupling?

Yes, 4-bromo-1H-pyrazole can be used. However, the C-I bond is weaker and more reactive than the C-Br bond in the oxidative addition step. Consequently, reactions with 4-iodopyrazole are often faster and may proceed under milder conditions or with lower catalyst loadings. If you are experiencing difficulty with a bromo-substrate, switching to the iodo-analogue is a common strategy for improving yield.

Q3: What are common side products in the Suzuki-Miyaura reaction?

The most common side product is the homo-coupling of the hexylboronic acid to form dodecane (C₁₂H₂₆). This can occur if the transmetalation/reductive elimination pathway is slow relative to side reactions of the organoborane. Another potential side product is the dehalogenated starting material, 1H-pyrazole, formed via proto-dehalogenation. Optimizing the reaction conditions as described above will minimize these side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1H-pyrazole

This protocol is adapted from methodologies employing CAN as an oxidant.[1][2]

  • To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (MeCN, ~0.2 M), add iodine (I₂) (1.1 eq).

  • To the resulting mixture, add a solution of ceric ammonium nitrate (CAN) (1.2 eq) in MeCN dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with dichloromethane (DCM).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure 4-iodo-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Coupling to form this compound

This protocol utilizes a modern palladium precatalyst system.[3][4][5]

  • In a reaction vessel, combine 4-iodo-1H-pyrazole (1.0 eq), hexylboronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (~0.1 M).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Seal the vessel and heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel pre-treated with 1% Et₃N in the eluent) using a gradient of ethyl acetate in hexane to yield this compound.

References

side reactions and byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, side reactions, and the formation of byproducts with in-depth, evidence-based troubleshooting strategies. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to overcome experimental hurdles.

Section 1: Knorr Pyrazole Synthesis & Related Condensations with 1,3-Dicarbonyls

The Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are cornerstones of heterocyclic chemistry.[1] However, their deceptive simplicity often masks a range of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of products that are difficult to separate. What is happening?

A1: You are likely encountering the most common issue in this class of pyrazole synthesis: the formation of regioisomers.[2] When both your 1,3-dicarbonyl and your substituted hydrazine are unsymmetrical, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[3] This leads to two different hydrazone intermediates, which then cyclize to form two distinct regioisomeric pyrazoles.[1]

  • Expert Insight: The regiochemical outcome is a delicate balance of steric and electronic factors of your reactants, as well as the reaction conditions.[1][3] Electron-withdrawing groups on the dicarbonyl can activate an adjacent carbonyl, while bulky substituents on either reactant can favor attack at the less hindered position.[3]

Q2: How can I control the regioselectivity of my Knorr pyrazole synthesis?

A2: Controlling regioselectivity is a critical challenge, but several strategies have proven effective. The choice of solvent and the pH of the reaction medium are often the most impactful factors.[3][4]

  • Troubleshooting Protocol 1: Solvent Optimization for Enhanced Regioselectivity

    • Standard Condition: Begin with a standard solvent like ethanol, which is commonly used but often yields low regioselectivity.

    • Fluorinated Alcohols: Set up parallel reactions using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of one isomer.[4]

    • Aprotic Dipolar Solvents: For aryl hydrazines, consider aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), which can also improve regioselectivity.[5]

    • Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers under each condition.

SolventTypical Regioisomer Ratio (A:B)Reference
EthanolOften close to 1:1
2,2,2-Trifluoroethanol (TFE)Can exceed 95:5[4]
N,N-Dimethylacetamide (DMAc)High selectivity (e.g., 98:2)[5]
  • Troubleshooting Protocol 2: pH Adjustment

    • Neutral/Basic Conditions: Run the reaction under your standard conditions, which are likely neutral or slightly basic.

    • Acidic Conditions: Set up a parallel reaction with the addition of a catalytic amount of a weak acid, such as acetic acid. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, sometimes reversing the selectivity compared to neutral conditions.[3][6]

    • Analysis: Compare the product ratios from both reactions to determine the optimal pH for your desired regioisomer.

Q3: I'm using a β-ketoester and hydrazine, and my main product isn't a pyrazole. What is it?

A3: In reactions involving β-ketoesters, the formation of a pyrazolone is a common and expected outcome.[7] The reaction initially proceeds through the formation of a hydrazone at the ketone. The second nitrogen of the hydrazine then performs an intramolecular attack on the ester carbonyl, leading to the formation of the pyrazolone ring system.[7] While pyrazolones exist in tautomeric forms, they are often drawn in their keto form.[7][8]

Mechanism: Knorr Synthesis - Regioisomer and Pyrazolone Formation

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Pyrazolone Formation Unsymmetrical_1,3-Diketone Unsymmetrical 1,3-Diketone Attack_at_C1 Nucleophilic Attack at Carbonyl 1 Unsymmetrical_1,3-Diketone->Attack_at_C1 Path A Attack_at_C2 Nucleophilic Attack at Carbonyl 2 Unsymmetrical_1,3-Diketone->Attack_at_C2 Path B Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Hydrazone_A Hydrazone_A Attack_at_C1->Hydrazone_A Hydrazone_B Hydrazone_B Attack_at_C2->Hydrazone_B Regioisomer_A Regioisomer_A Hydrazone_A->Regioisomer_A Cyclization -H2O Regioisomer_B Regioisomer_B Hydrazone_B->Regioisomer_B Cyclization -H2O Beta-Ketoester β-Ketoester Ketone_Attack Attack at Ketone Beta-Ketoester->Ketone_Attack Hydrazine Hydrazine Hydrazine->Ketone_Attack Hydrazone_Intermediate Hydrazone_Intermediate Ketone_Attack->Hydrazone_Intermediate Pyrazolone Pyrazolone Hydrazone_Intermediate->Pyrazolone Intramolecular Attack on Ester

Caption: Competing pathways in Knorr synthesis and pyrazolone formation.

Section 2: Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another important route to pyrazoles. However, this method can lead to non-aromatic byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction of an α,β-unsaturated ketone with hydrazine has stalled at an intermediate, and I'm not getting the aromatic pyrazole. What is this byproduct?

A1: You are likely isolating a pyrazoline intermediate.[9] The reaction between an α,β-unsaturated carbonyl compound and a hydrazine typically proceeds via a Michael addition followed by cyclization to form a pyrazoline.[10] To obtain the final aromatic pyrazole, this pyrazoline intermediate must be oxidized.[9][10] In some cases, this oxidation does not occur spontaneously and requires an additional step.

  • Expert Insight: If your α,β-unsaturated carbonyl has a good leaving group at the β-position, the pyrazole can be formed directly by elimination from the pyrazoline intermediate, avoiding the need for an external oxidant.[9][11]

Troubleshooting Protocol 3: Promoting Aromatization of Pyrazoline Intermediates

  • Confirmation: Isolate the suspected pyrazoline byproduct and confirm its structure using NMR spectroscopy. You will observe signals corresponding to sp3-hybridized carbons and protons in the five-membered ring, which are absent in the aromatic pyrazole.

  • In-situ Oxidation: If the reaction is performed open to the air, atmospheric oxygen can sometimes be sufficient to oxidize the pyrazoline to the pyrazole, especially with prolonged reaction times or heating.[10]

  • Chemical Oxidation: If in-situ oxidation is insufficient, add a mild oxidizing agent to the reaction mixture after the pyrazoline has formed. Common choices include:

    • Iodine (I₂)

    • Manganese dioxide (MnO₂)

    • Tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈)[12]

  • Monitoring: Follow the progress of the oxidation by TLC, looking for the disappearance of the pyrazoline spot and the appearance of the more polar pyrazole product spot.

Mechanism: Pyrazoline Formation and Aromatization

G Start α,β-Unsaturated Carbonyl + Hydrazine Michael_Addition Michael_Addition Start->Michael_Addition Step 1 Cyclization Cyclization Michael_Addition->Cyclization Step 2 Pyrazoline Pyrazoline Cyclization->Pyrazoline Formation of non-aromatic intermediate Oxidation Oxidation Pyrazoline->Oxidation [O] Pyrazole Pyrazole Oxidation->Pyrazole Aromatization

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction to Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities.[1][2][3] The most common and enduring method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] However, variations in substrates and desired substitution patterns have led to the development of numerous other synthetic routes, each with its own set of challenges and optimization parameters.[1][7] This guide will address common issues across various synthetic strategies, providing actionable solutions grounded in chemical principles.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis of pyrazole derivatives. Each problem is presented in a question-and-answer format, detailing the symptoms, potential causes, and recommended solutions.

Issue 1: Low to No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a common frustration in organic synthesis. For pyrazole formation, several factors could be at play, from the reactivity of your starting materials to the reaction conditions. Let's break down the possibilities.

Causality and Solutions:

  • Inadequate Catalyst Activity: Many pyrazole syntheses, particularly the Knorr reaction, benefit from a catalyst to facilitate the condensation and cyclization steps.[1][5] Without a catalyst, the reaction may not proceed at a reasonable rate.[1]

    • Solution: Introduce an appropriate acid or base catalyst. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) is often effective.[5] In some cases, Lewis acids like lithium perchlorate or nano-ZnO can also be employed.[1][4] For multicomponent reactions or syntheses involving less reactive substrates, transition-metal catalysts (e.g., copper, nickel, ruthenium) may be necessary.[8][9][10][11]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reactants, mediating heat transfer, and influencing the reaction mechanism. An inappropriate solvent can hinder the reaction.

    • Solution: The choice of solvent is highly dependent on the specific reaction. For Knorr-type syntheses, polar protic solvents like ethanol or methanol are common as they can facilitate proton transfer.[12] However, in some cases, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields and regioselectivity.[4] For greener approaches, deep eutectic solvents (DESs) or solvent-free conditions have proven effective and can accelerate reaction rates.[13][14][15]

  • Incorrect Reaction Temperature: Temperature is a critical parameter that dictates the reaction rate.

    • Solution: While some pyrazole syntheses proceed efficiently at room temperature, others require heating to overcome the activation energy barrier.[1] It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC. Be aware that excessive temperatures can lead to side reactions and decomposition. Conversely, some reactions may require sub-ambient temperatures to control exotherms or improve selectivity. A temperature-controlled approach can sometimes even allow for the divergent synthesis of different pyrazole derivatives from the same starting materials.[16]

  • Poor Reactivity of Starting Materials: The electronic and steric properties of the substituents on your 1,3-dicarbonyl compound and hydrazine can significantly impact their reactivity.

    • Solution: If you suspect low reactivity, consider using more activated starting materials. For instance, using hydrazine hydrochloride can sometimes improve results.[4] Alternatively, modifying the reaction conditions to be more forcing (e.g., higher temperature, stronger catalyst) might be necessary.

Experimental Protocol: General Procedure for a Catalyst Screen in Knorr Pyrazole Synthesis

  • Setup: In separate, labeled reaction vials, place your 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol, DMF, toluene).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., acetic acid, p-TsOH, nano-ZnO, no catalyst as a control) at a specific molar percentage (e.g., 10 mol%).

  • Hydrazine Addition: Add the hydrazine derivative (1.1 eq) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 3, 6, and 24 hours).

  • Analysis: Compare the TLC plates to identify the catalyst that provides the fastest conversion and cleanest reaction profile.

Issue 2: Formation of Regioisomers

Question: I am using an unsymmetrical 1,3-dicarbonyl compound, and my final product is a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[6][17] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is preferentially attacked by the substituted nitrogen of the hydrazine.

Causality and Solutions:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine is often governed by a combination of steric hindrance and the electrophilicity of the carbonyl carbons.

    • Solution: Carefully consider the structure of your 1,3-dicarbonyl. A less sterically hindered carbonyl group is generally more susceptible to attack. Similarly, a carbonyl group adjacent to an electron-withdrawing group will be more electrophilic. By strategically choosing your starting materials, you can often favor the formation of one regioisomer.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the isomeric ratio.

    • Solution: A systematic optimization of the reaction conditions is recommended. For instance, it has been reported that switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can enhance regioselectivity.[4] The pH of the reaction medium can also play a crucial role, as it affects the protonation state of the hydrazine and the enolization of the dicarbonyl.[18]

Illustrative Diagram: Regioisomer Formation in Knorr Synthesis

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Attack_on_C1 Attack on Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_on_C1 Path A Attack_on_C2 Attack on Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_on_C2 Path B Substituted_Hydrazine R3-NH-NH2 Substituted_Hydrazine->Attack_on_C1 Substituted_Hydrazine->Attack_on_C2 Regioisomer_A Regioisomer A Attack_on_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_on_C2->Regioisomer_B

Caption: Regioisomer formation from an unsymmetrical 1,3-dicarbonyl.

Issue 3: Presence of Pyrazoline Byproduct

Question: My reaction mixture contains a significant amount of a pyrazoline intermediate alongside my desired pyrazole product. How can I promote complete aromatization?

Answer: The formation of a pyrazoline intermediate is a common occurrence, as it is the penultimate step before the final aromatization to the pyrazole.[6] The persistence of this byproduct indicates that the final elimination/oxidation step is sluggish.

Causality and Solutions:

  • Incomplete Dehydration/Oxidation: The final step in many pyrazole syntheses is the elimination of a molecule of water or an oxidation step to form the aromatic pyrazole ring.[19] If this step is not efficient, the pyrazoline intermediate will accumulate.

    • Solution:

      • Introduce an Oxidizing Agent: If the reaction mechanism involves an oxidation step, the inclusion of a mild oxidizing agent can drive the reaction to completion. Examples include using bromine or simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[10] For some copper-catalyzed reactions, O2 from the air can act as the terminal oxidant.[8]

      • Acid Catalysis: In cases where the final step is dehydration, a stronger acid catalyst or higher reaction temperatures can facilitate the elimination of water.

      • Dehydrogenation Catalysts: For syntheses starting from precursors that lead to pyrazolines, a dehydrogenation step might be required. This can be achieved using catalysts like palladium on carbon (Pd/C) or by using reagents like iodine in the presence of sulfuric acid.[3]

Experimental Protocol: Promoting Aromatization of a Pyrazoline Intermediate

  • Isolate the Mixture: If possible, isolate the mixture of the pyrazole and pyrazoline.

  • Dissolve: Dissolve the mixture in a suitable solvent (e.g., DMSO or acetic acid).

  • Add Oxidant/Catalyst:

    • Option A (Oxidation): Add a stoichiometric amount of a suitable oxidizing agent (e.g., bromine, DDQ).

    • Option B (Dehydration): Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

  • Heat: Heat the reaction mixture and monitor by TLC until the pyrazoline spot disappears.

  • Work-up: Perform an appropriate aqueous work-up to remove the catalyst/oxidant and isolate the pure pyrazole product.

Issue 4: Difficulty in Product Purification

Question: My crude product is a colored, oily residue that is difficult to purify by column chromatography. What are some effective purification strategies for pyrazole derivatives?

Answer: Purification challenges often arise from the presence of colored impurities, unreacted starting materials, or byproducts with similar polarity to the desired product.

Causality and Solutions:

  • Colored Impurities: Side reactions involving the hydrazine starting material can often produce colored impurities.[6]

    • Solution:

      • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through celite to remove the charcoal and adsorbed impurities.

      • Aqueous Washes: Washing the organic extract with a dilute solution of sodium bisulfite can sometimes help to remove colored impurities.

  • Residual Starting Materials/Byproducts: If the reaction has not gone to completion or has produced byproducts, these will contaminate the final product.

    • Solution:

      • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure pyrazole can be extracted back into an organic solvent.

      • Crystallization: If the pyrazole is a solid, crystallization is an excellent purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals. The formation of acid addition salts can also facilitate crystallization.[20]

      • Chromatography Optimization: If column chromatography is necessary, try different solvent systems and consider using a different stationary phase (e.g., alumina instead of silica gel).

Illustrative Diagram: Purification Workflow for Pyrazole Derivatives

G Crude_Product Crude Product (Colored, Oily) Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Charcoal_Treatment Charcoal Treatment (Optional) Dissolution->Charcoal_Treatment Acid_Base_Extraction Acid-Base Extraction Dissolution->Acid_Base_Extraction Charcoal_Treatment->Acid_Base_Extraction Crystallization Crystallization Acid_Base_Extraction->Crystallization Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Pure_Product Pure Pyrazole Derivative Crystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a pyrazole synthesis reaction?

A1: The key parameters for optimization include the choice of reactants, solvent, catalyst, temperature, and reaction time. A design of experiments (DoE) approach can be systematically used to explore the effects of these variables and their interactions to find the optimal conditions for yield and purity.

Q2: How does the choice of hydrazine derivative affect the reaction?

A2: The nature of the substituent on the hydrazine (e.g., alkyl, aryl, sulfonyl) can significantly influence its nucleophilicity and steric profile, thereby affecting the reaction rate and, in the case of unsymmetrical dicarbonyls, the regioselectivity. Arylhydrazines are commonly used, and their electronic properties (electron-donating or -withdrawing groups on the aryl ring) can further modulate reactivity.

Q3: Are there any "green" or sustainable methods for pyrazole synthesis?

A3: Yes, significant research has been dedicated to developing more environmentally friendly methods for pyrazole synthesis. This includes the use of greener solvents like water or deep eutectic solvents (DESs), solvent-free reaction conditions, and the use of reusable catalysts like nano-ZnO.[4][13][15] Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption.[21]

Q4: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?

A4: Absolutely. While the Knorr synthesis is prevalent, numerous other methods exist. These include:

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. [4]

  • 1,3-dipolar cycloaddition of diazo compounds with alkynes. [4]

  • Multicomponent reactions involving an aldehyde, an active methylene compound, and a hydrazine. [7][22]

  • Synthesis from acetylenic ketones and hydrazines. [1]

  • Ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with hydrazines. [9][10]

Q5: What analytical techniques are most useful for characterizing my pyrazole product and any byproducts?

A5: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of fractions during column chromatography.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and identification of byproducts, including regioisomers.[6][17]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Summary of Optimized Reaction Conditions for Knorr Pyrazole Synthesis

ParameterRecommendationRationale
Solvent Ethanol, DMF, or DMAcPolar protic solvents facilitate proton transfer, while aprotic dipolar solvents can enhance regioselectivity.[4][12]
Catalyst Acetic Acid, p-TsOH, nano-ZnOAn acid catalyst is often necessary to promote condensation and cyclization.[1][5]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the substrates.[1]
Reactant Ratio Hydrazine (1.0 - 1.2 eq)A slight excess of the hydrazine can help drive the reaction to completion.

References

troubleshooting guide for 4-Hexyl-1H-pyrazole characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the characterization of 4-Hexyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the analysis and quality control of this versatile heterocyclic compound. The following sections provide in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and logical workflows to ensure the integrity of your research.

Part 1: General Purity and Initial Assessment

This section addresses preliminary observations and rapid purity checks that are crucial first steps after synthesis and purification.

Question: I've just synthesized and purified this compound, and it's a yellow or reddish oil. Is this normal, and what could be the cause?

Answer: While a very faint yellow tinge might be acceptable depending on your purity requirements, a distinct yellow or red color often indicates the presence of impurities. This is a common issue in pyrazole synthesis, particularly when using hydrazine-based methods.[1] The coloration can arise from:

  • Oxidized Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts.[1]

  • Incomplete Aromatization: Residual pyrazoline intermediates, which are precursors to the pyrazole ring, can sometimes be colored.[1]

  • Residual Reagents: Some reagents or catalysts used in the synthesis may be colored and can be difficult to remove completely.

Troubleshooting Steps:

  • Re-purification: Attempt to re-purify the compound using column chromatography with a carefully selected solvent system. A gradient elution might be necessary to separate the colored impurities from your product.

  • Charcoal Treatment: Dissolving the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stirring with a small amount of activated charcoal for 15-30 minutes can help adsorb colored impurities. Filter through Celite® to remove the charcoal before removing the solvent.

  • Spectroscopic Analysis: Before and after purification, analyze the sample by ¹H NMR and LC-MS to identify the nature of the impurity.

Question: How can I perform a quick and effective purity check on my sample before committing to more extensive analysis?

Answer: Thin-Layer Chromatography (TLC) is an indispensable technique for a rapid assessment of sample purity.[1][2] It allows you to visualize the number of components in your mixture.

Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your this compound in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot a small amount onto the baseline. Also spot the starting materials if they are available for comparison.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 ethyl acetate/hexane is a good starting point). Ensure the solvent level is below your baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[3] You can also use an iodine chamber or a potassium permanganate stain to visualize compounds that are not UV-active.

A pure compound should ideally show a single spot.[3] The presence of multiple spots indicates impurities.[1] The retention factor (Rf) value, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, can be used for comparison between runs.[3]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[4] However, pyrazole derivatives can present unique spectral challenges.

Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Answer: The exact chemical shifts will depend on the solvent and concentration. However, based on the structure and data from similar pyrazole compounds, we can predict the approximate chemical shifts. The hexyl chain protons will appear in the typical aliphatic region, while the pyrazole ring protons will be in the aromatic region.

Table 1: Predicted NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
N-H 10.0 - 13.0 - Often a broad singlet, highly dependent on concentration and solvent. May exchange with D₂O.[5][6]
C3-H & C5-H ~7.5 ~135 Due to rapid tautomerism, these two protons are often equivalent on the NMR timescale, appearing as a single signal.[5][7]
C4-C (pyrazole) - ~118 Quaternary carbon attached to the hexyl group.
α-CH₂ (hexyl) ~2.5 ~28 Methylene group directly attached to the pyrazole ring.
β-CH₂ (hexyl) ~1.6 ~32
γ, δ, ε-CH₂ (hexyl) 1.2 - 1.4 ~29, ~23 These signals often overlap.
ω-CH₃ (hexyl) ~0.9 ~14 Terminal methyl group.

Note: These are estimated values. Actual experimental values may vary.

Question: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't see it at all. Is my compound degrading?

Answer: This is a very common and expected phenomenon for N-unsubstituted pyrazoles and is not an indication of degradation.[5] The broadening or disappearance of the N-H signal is due to two main factors:

  • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules, trace amounts of water in the NMR solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[5]

  • Nitrogen Quadrupole Moment: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can cause rapid relaxation of the attached proton, leading to significant signal broadening.[5]

Troubleshooting & Confirmation:

  • D₂O Shake: To confirm the peak is an N-H, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak should disappear.[6]

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water.[5]

  • Low Temperature NMR: Cooling the sample can sometimes slow the exchange rate enough to sharpen the signal.[5]

Question: I see two distinct sets of peaks for the pyrazole ring, but I expected them to be equivalent. What does this mean?

Answer: Observing two sets of signals for the pyrazole ring (i.e., distinct C3-H and C5-H signals) suggests that the annular tautomerism has been slowed or stopped on the NMR timescale.

Caption: Tautomerism in this compound.

This can happen under specific conditions:

  • Low Temperature: As mentioned, lowering the temperature of the NMR experiment can slow the proton exchange, allowing for the resolution of individual tautomers.[5]

  • Solvent Effects: The choice of solvent can influence the exchange rate. Aprotic, non-polar solvents might slow the exchange, while protic solvents can accelerate it.[5]

  • Hydrogen Bonding: In concentrated solutions or in solvents that promote specific hydrogen bonding patterns, one tautomer may be favored, or the exchange rate may be altered.

If you see this, it is valuable data. By using 2D NMR techniques like NOESY, you could potentially assign which proton is at the C3 vs. the C5 position relative to the N-H.[8]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.[9]

Question: What molecular ion peak and fragmentation patterns should I expect in the GC-MS (EI) spectrum of this compound?

Answer: For this compound (C₉H₁₆N₂), you should look for the molecular ion (M⁺) peak and characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data (Electron Ionization)

Ion Calculated m/z (Nominal) Calculated m/z (Exact) Identity / Likely Loss
[M]⁺ 152 152.1313 Molecular Ion
[M-28]⁺ 124 124.1028 Loss of ethylene (C₂H₄) via McLafferty rearrangement
[M-42]⁺ 110 110.0871 Loss of propene (C₃H₆)
[M-71]⁺ 81 81.0609 Loss of pentyl radical (•C₅H₁₁) - Cleavage of the hexyl chain
[M-85]⁺ 67 67.0582 Loss of hexyl radical (•C₆H₁₃) - Cleavage at the benzylic-like position

Note: The base peak is often the result of a stable fragment, which could be m/z 81 in this case.

The fragmentation of the alkyl chain is a key diagnostic feature. Cleavage is most favorable at the bond beta to the pyrazole ring, leading to a stable resonance-stabilized cation.

Question: My mass spectrum doesn't show a molecular ion peak at m/z 152. How can I confirm the molecular weight?

Answer: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry for compounds that fragment easily.[10] The energy of EI (typically 70 eV) can be high enough to cause the newly formed molecular ion to break apart before it reaches the detector.[11]

Solutions:

  • Look for M+1 Peak: Check for a very small peak at m/z 153, which arises from the natural abundance of ¹³C.[10] Its presence, even if the M⁺ peak is absent, can hint at the molecular weight.

  • Analyze Fragmentation: Check if the observed fragment ions are logical losses from a parent mass of 152 (e.g., M-15, M-29, M-43 corresponding to losses of alkyl fragments).[12]

  • Use Soft Ionization: This is the most definitive solution. Request analysis using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[9][11] These methods impart less energy to the molecule, making the molecular ion (or a protonated/adduct ion like [M+H]⁺ or [M+Na]⁺) much more likely to be observed.

Part 4: Chromatographic Analysis

Chromatography is essential for separating the target compound from impurities and for quantitative analysis.[2]

Question: How can I develop a reliable HPLC method for assessing the purity of this compound?

Answer: A Reverse-Phase HPLC (RP-HPLC) method is generally a good starting point for pyrazole derivatives.[13][14] This method separates compounds based on their hydrophobicity.

Recommended Starting RP-HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[13][14]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. A good starting point is a linear gradient from 5% B to 95% B.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detector, scanning from 210-400 nm. The pyrazole ring should have a UV absorbance maximum around 210-230 nm.

  • Injection Volume: 5-10 µL.[13]

This method should be validated for linearity, precision, and accuracy according to ICH guidelines if it is to be used for formal quality control.[14]

Question: My GC-MS chromatogram shows significant peak tailing for my compound. What is the cause and how can I fix it?

Answer: Peak tailing in GC is often caused by unwanted interactions between the analyte and the GC system. For a molecule like this compound, the slightly acidic N-H group can interact with active sites in the system.

Common Causes and Solutions:

  • Active Sites in the Injector/Column: Free silanol groups (-Si-OH) on the glass liner of the injector or on the column stationary phase can form hydrogen bonds with your analyte, slowing its passage and causing tailing.

    • Solution: Use a deactivated injector liner. If the column is old, it may need to be replaced. Baking out the column at a high temperature can sometimes help, but it can also degrade the column over time.[15]

  • Column Choice: You may be using a column with a stationary phase that is not ideal.

    • Solution: A mid-polarity column (e.g., a "5-type" phase like DB-5 or HP-5ms) is usually a good choice. If tailing persists, consider a more inert column.

  • Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting.

Part 5: Standard Operating Protocols & Workflows

General Characterization Workflow

This workflow outlines the logical progression of analysis for a newly synthesized batch of this compound.

CharacterizationWorkflow cluster_0 Synthesis & Purification cluster_1 Initial Quality Checks cluster_2 Structural Elucidation cluster_3 Purity Confirmation Synthesis Synthesis of This compound Purification Column Chromatography or Distillation Synthesis->Purification TLC TLC Purity Check Purification->TLC Appearance Visual Inspection (Color, Phase) Purification->Appearance NMR_H1 ¹H NMR TLC->NMR_H1 Appearance->NMR_H1 NMR_C13 ¹³C NMR NMR_H1->NMR_C13 MS GC-MS or LC-MS NMR_C13->MS HPLC HPLC Purity (>95%?) MS->HPLC Elemental Elemental Analysis (Optional, for publication) HPLC->Elemental Final Batch Pass/Fail HPLC->Final

Caption: Recommended workflow for the characterization of this compound.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve good resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 30- or 45-degree pulse angle with a 1-2 second relaxation delay is typically sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[16]

  • Instrument Setup:

    • Install an appropriate capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the carrier gas (Helium) flow rate to ~1 mL/min.

    • Set the injector temperature to 250 °C.

    • Set the MS transfer line temperature to 280 °C.

  • Temperature Program: Use a temperature gradient to ensure good separation. A typical program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[15][16]

  • Injection: Inject 1 µL of the sample solution using a split injection (e.g., 50:1 split ratio) to avoid overloading the column.

  • MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-500. Use the standard Electron Ionization (EI) mode at 70 eV.

  • Analysis: Analyze the resulting chromatogram to assess purity based on the number of peaks. Analyze the mass spectrum of the main peak to identify the molecular ion and fragmentation patterns, comparing them to expected values.

References

Technical Support Center: Resolving Solubility Issues of 4-Hexyl-1H-pyrazole in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hexyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Our goal is to provide you with a comprehensive, scientifically-grounded resource to troubleshoot and resolve these issues effectively, ensuring the integrity and reproducibility of your results.

Part 1: Understanding the Molecule - Core Solubility Profile

This section addresses the fundamental properties of this compound that dictate its solubility behavior.

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: The solubility of this compound is primarily governed by its molecular structure, which features a polar pyrazole head and a non-polar hexyl tail. The hexyl group, a six-carbon alkyl chain, imparts significant hydrophobic (lipophilic) character to the molecule.[1] This is quantitatively described by its calculated LogP (a measure of lipophilicity) of approximately 2.53.[2] Molecules with a LogP greater than 2 are often characterized as "grease-ball" type molecules, which inherently exhibit poor water solubility.[3] Furthermore, the pyrazole ring has one hydrogen bond donor and one acceptor, allowing for some interaction with polar solvents, but these are overshadowed by the large non-polar tail.[2]

Q2: Why is my this compound so difficult to dissolve in aqueous buffers?

A2: The difficulty arises from two main factors:

  • High Lipophilicity: As mentioned, the hexyl tail makes the molecule "oil-like," meaning it prefers to interact with non-polar environments rather than the highly polar, hydrogen-bonded network of water. For the compound to dissolve, energy is required to break the strong hydrogen bonds between water molecules to create a cavity for the non-polar hexyl group, which is an energetically unfavorable process.

  • Crystal Lattice Energy: In its solid state, this compound molecules are arranged in a crystal lattice. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can create a high lattice energy.[4] The solvent must provide sufficient energy to overcome these forces and break apart the crystal structure, which aqueous buffers cannot do effectively for this compound.[4]

PropertyValue / DescriptionImplication for SolubilitySource
Molecular Formula C₉H₁₆N₂-[2]
Molecular Weight 152.24 g/mol -[2]
Calculated LogP 2.53Indicates high lipophilicity and poor aqueous solubility.[2]
Hydrogen Bond Donors 1Allows for minimal interaction with polar solvents.[2]
Hydrogen Bond Acceptors 1Allows for minimal interaction with polar solvents.[2]
pKa (estimated) ~2.5 (for the conjugate acid)The pyrazole ring is a very weak base; significant protonation requires very low pH.[5][6]

Table 1: Key Physicochemical Properties of this compound.

Part 2: Initial Troubleshooting & Stock Solution Preparation

This section provides a direct, actionable workflow for preparing a viable stock solution, the critical first step in any experiment.

Q3: What is the recommended first-line solvent for preparing a stock solution of this compound?

A3: 100% Dimethyl sulfoxide (DMSO) is the industry-standard initial solvent for poorly soluble compounds in biological assays.[7] Its high solubilizing power for both polar and non-polar substances makes it highly effective for molecules like this compound.[8] It is also miscible with water, which is crucial for subsequent dilutions into aqueous media.

Q4: My compound is struggling to dissolve completely in DMSO. What can I do?

A4: If you observe particulate matter after vortexing, it indicates you are near or have exceeded the solubility limit in DMSO. You can employ gentle physical methods to aid dissolution:

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This increases the kinetic energy of the solvent molecules, helping to break down the compound's crystal lattice.[4]

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-vibrations that provide the mechanical energy needed to disrupt intermolecular bonds.

If these methods fail, you must prepare a stock solution at a lower concentration. It is critical to start your experiment with a fully dissolved stock solution to ensure accurate concentration measurements.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a clear, fully solubilized stock solution of this compound for use in downstream assays.

Materials:

  • This compound (solid)

  • 100% Anhydrous DMSO (cell culture grade)

  • Calibrated analytical balance

  • Appropriate glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath or incubator (optional, set to 37°C)

  • Bath sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, tared glass vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial against a light source and look for any visible particles or cloudiness. The solution should be perfectly clear.

  • Troubleshooting (If Necessary):

    • If particulates remain, place the vial in a 37°C water bath for 15 minutes, vortexing intermittently.

    • If warming is insufficient, place the vial in a bath sonicator for 10 minutes.

  • Final Confirmation: Once the solution is completely clear, it is ready for use or storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 3: Addressing Precipitation in Aqueous Assay Media

The most common failure point is not the initial stock preparation, but the dilution into an aqueous environment.

Q5: My compound dissolves perfectly in DMSO, but precipitates when I add it to my assay buffer. Why does this happen and what can I do?

A5: This phenomenon is known as "crashing out" and is the most frequent solubility issue encountered in assays.[7] It occurs because diluting the DMSO stock into an aqueous buffer causes a dramatic shift in solvent polarity. The compound, which was stable in the organic DMSO environment, is suddenly exposed to water, where its solubility is much lower, causing it to precipitate out of the solution.

Troubleshooting Workflow: The primary goal is to keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) while maintaining the compound in solution.[9] The following diagram outlines a systematic approach.

G start Precipitation Observed in Aqueous Assay Medium check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso ACTION: Lower final DMSO concentration. Implement intermediate dilution step. check_dmso->reduce_dmso  Yes check_solubility Is final compound concentration above its aqueous solubility limit? check_dmso->check_solubility No end_success SUCCESS: Compound is Soluble reduce_dmso->end_success lower_conc ACTION: Lower the top working concentration of the compound. check_solubility->lower_conc  Yes use_cosolvent ADVANCED: Test co-solvents (e.g., PEG 400, Ethanol) in the assay buffer. check_solubility->use_cosolvent No lower_conc->end_success use_cosolvent->end_success  Works end_fail CONSIDER: Advanced Formulation (e.g., Cyclodextrins) use_cosolvent->end_fail  Fails

References

stability and degradation pathways of 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hexyl-1H-pyrazole

A Note on This Guide: Direct, peer-reviewed stability and degradation studies on this compound are not extensively available in public literature. Therefore, this guide has been constructed by a Senior Application Scientist based on established principles of heterocyclic chemistry, the known reactivity of the pyrazole core, and the behavior of similar alkyl-substituted aromatic compounds. The pathways and protocols described herein are predictive and serve as a robust starting point for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

To ensure the long-term integrity of this compound, we recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) . The compound should be protected from light.

  • Expertise & Experience: The pyrazole ring, while generally stable, can be susceptible to slow oxidation over time, especially if trace impurities or catalysts are present. The hexyl side chain, being an alkyl group, is also a potential site for radical-mediated oxidation. An inert atmosphere minimizes contact with atmospheric oxygen, and refrigeration slows down the kinetics of potential degradation reactions. Light protection is crucial as many heterocyclic compounds can undergo photodegradation.[1][2][3]

Q2: What are the primary predicted degradation pathways for this compound?

Based on the structure, which combines an aromatic pyrazole ring with an aliphatic hexyl chain, the primary degradation pathways are predicted to be oxidation and photodegradation . The pyrazole ring itself is generally resistant to hydrolysis and moderate thermal stress.

  • Oxidative Degradation: This is the most probable pathway. Oxidation can occur at two main sites:

    • The Hexyl Side Chain: The aliphatic chain is susceptible to free-radical oxidation, particularly at the benzylic-like position (the carbon atom attached to the pyrazole ring). This can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones (e.g., 1-(1H-pyrazol-4-yl)hexan-1-one), or carboxylic acids.

    • The Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. While stable, it can undergo oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of N-oxides.[4][5] Some pyrazole derivatives have shown the ability to be converted to other heterocyclic systems under specific oxidative conditions.

  • Photodegradation: Aromatic and heterocyclic systems often absorb UV radiation, which can lead to photochemical reactions. For pyrazoles, this can involve isomerization, rearrangement, or photodissociation of bonds, such as the N-H bond.[1][6] The specific photoproducts of this compound have not been characterized, but discoloration or the appearance of new impurities upon light exposure would be indicative of this pathway.

  • Thermal Degradation: Alkylpyrazoles are generally thermally stable.[7][8][9] Significant degradation is not expected unless the compound is subjected to very high temperatures, which could lead to cleavage of the hexyl group or decomposition of the pyrazole ring.

Q3: What types of impurities or degradation products should I look for during analysis?

When analyzing an aged or stressed sample of this compound, you should be vigilant for species with different polarity and mass.

Potential Degradant Class Predicted Structure Type Analytical Signature (LC-MS) Rationale
Side-Chain Oxidation Products Alcohols, Ketones, Carboxylic Acids on the hexyl chainM+16 (alcohol), M+14 (ketone), M+30 (acid)Introduction of oxygen atoms increases mass and typically polarity (earlier elution on reverse-phase HPLC).
Ring Oxidation Products N-oxides, hydroxylated pyrazolesM+16Oxidation of the pyrazole nitrogen or carbon atoms.
Photodegradation Products Isomers, ring-rearranged products (e.g., imidazoles)Same mass (M), different retention timeUV irradiation can cause rearrangements without changing the molecular formula.[1]
Ring Cleavage Products Small, nitrogen-containing fragmentsSignificantly lower massHigh-energy stress (strong oxidation, high heat) can break the pyrazole ring.
Q4: How can I set up a robust analytical method to monitor the stability of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector and ideally a Mass Spectrometer (MS) is the gold standard.

  • Expertise & Experience: The goal is to develop a method that can separate the parent compound from all potential degradation products. An MS detector is invaluable for identifying the mass of unknown peaks, which provides crucial clues to their structure, as outlined in the table above. A forced degradation study (see Protocol 1) is essential to generate these degradants and validate that your method can resolve them. Several validated HPLC methods exist for various pyrazole derivatives, providing a good starting point for method development.[10][11][12]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action(s)
Appearance of new peaks in chromatogram over time. Compound Degradation. The new peaks are likely one of the degradation products discussed in the FAQs.1. Confirm the identity of the new peaks using LC-MS. Compare their masses to the predicted degradation products.2. Review your storage conditions. Ensure the material is stored under an inert atmosphere, refrigerated, and protected from light.3. Perform a forced degradation study (Protocol 1) to confirm if the observed peaks match those generated under specific stress conditions (e.g., oxidative stress).
Sample develops a yellow or brown tint. Oxidation or Photodegradation. Formation of chromophoric degradation products or polymers.1. Immediately protect the sample from light and store under inert gas.2. Analyze the discolored sample by HPLC-UV to observe the impurity profile. A broad "hump" in the baseline may indicate polymerization.3. Consider purifying a small amount of the material if needed for an immediate experiment, but order a fresh batch for long-term studies.
Loss of assay potency or inconsistent experimental results. Significant Degradation. The concentration of the active parent compound has decreased.1. Re-qualify your standard against a new, unopened lot if available.2. Use a validated, stability-indicating HPLC method (Protocol 2) to accurately quantify the amount of remaining this compound.3. Review solution stability. The compound may be degrading in your experimental solvent or buffer. Prepare solutions fresh daily.

Visualized Pathways and Workflows

Predicted Oxidative Degradation Pathways

G cluster_main Oxidative Stress (e.g., H₂O₂, Air) cluster_products Potential Degradation Products parent This compound prod1 Side-Chain Hydroxylation (Hexanol derivatives) parent->prod1 Pathway A (Radical Oxidation) prod2 Side-Chain Carbonyl Formation (Hexanone derivatives) parent->prod2 Pathway B (Further Oxidation) prod3 Pyrazole Ring Oxidation (N-Oxides, Hydroxypyrazoles) parent->prod3 Pathway C (Direct Ring Attack) prod4 Ring Cleavage Products (Under harsh conditions) parent->prod4 Pathway D (Severe Oxidation)

Caption: Predicted oxidative degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid therm Thermal Stress (e.g., 80°C Solution) start->therm photo Photolytic Stress (UV Lamp) start->photo control Control Sample (No Stress) start->control analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze report Compare Profiles: Identify Degradants & Assess Peak Purity analyze->report

Caption: Workflow for a forced degradation study.

Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method.[13][14]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Incubate for a defined period (e.g., 24 hours), taking time points if necessary (e.g., 2, 8, 24 hours).

  • Acid Hydrolysis: Dilute the stock solution 1:1 with 0.2 M HCl to a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution 1:1 with 0.2 M NaOH to a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Dilute the stock solution 1:1 with the 50:50 acetonitrile:water solvent. Incubate at 80°C in a sealed vial.

  • Photolytic Degradation: Place the diluted stock solution in a quartz cuvette or vial and expose it to a photostability chamber with a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and placed next to it.

  • Control: Keep a diluted stock solution at 2-8°C, protected from light.

3. Sample Analysis:

  • Before injection, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.

  • Analyze all samples (including the control and time-zero samples) using a validated HPLC-UV/MS method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Use the MS data to obtain the mass of the new peaks and propose structures.

Protocol 2: Generic Stability-Indicating RP-HPLC-UV/MS Method

This method serves as a starting point for monitoring the stability of this compound. Optimization will be required.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection Diode Array Detector (DAD) scanning 200-400 nm; monitor at max absorbance (e.g., ~220-230 nm).
MS Detector Electrospray Ionization (ESI) in Positive Mode. Scan a mass range of m/z 100-500.

References

Technical Support Center: Overcoming Resistance in Pyrazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based antimicrobial agents. This guide is designed to provide you with in-depth troubleshooting assistance and answers to frequently asked questions, grounded in scientific expertise and field-proven insights. Our goal is to empower you to navigate the complexities of antimicrobial resistance and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use and understanding of pyrazole-based antimicrobial agents in the context of resistance.

Q1: What are the primary mechanisms of action for pyrazole-based antimicrobial agents?

Pyrazole derivatives exhibit a diverse range of antimicrobial activities by targeting various essential metabolic pathways in both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Key mechanisms include:

  • Inhibition of DNA Synthesis: Many pyrazole compounds function as inhibitors of DNA gyrase and topoisomerase II and IV, crucial enzymes for bacterial DNA replication.[1][6] Molecular docking studies have supported this as a likely mode of action for several potent pyrazole derivatives.[1]

  • Cell Wall Disruption: Certain pyrazole-containing compounds, particularly pyrazole-derived hydrazones and peptidomimetics, can disrupt the bacterial cell wall, leading to cytosol leakage and cell lysis.[1]

  • Inhibition of Protein Synthesis: While less common, some pyrazole derivatives have been shown to interfere with bacterial protein synthesis.[1]

  • Inhibition of Peptidoglycan Synthesis: Some hybrid compounds containing pyrazole have been found to inhibit enzymes like MurB, which is involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Interference with Quorum Sensing: Pyrazole derivatives can also exhibit anti-quorum sensing activity, which disrupts bacterial cell-to-cell communication and can inhibit processes like biofilm formation and virulence factor expression.[1][7]

Q2: My pyrazole compound is showing reduced efficacy against a previously susceptible bacterial strain. What are the likely resistance mechanisms at play?

The development of resistance to pyrazole-based agents can occur through several mechanisms, similar to other classes of antibiotics. These include:

  • Target Modification: Alterations in the target enzymes, such as DNA gyrase or topoisomerase, can reduce the binding affinity of the pyrazole compound, thereby diminishing its inhibitory effect.[1]

  • Increased Efflux: Bacteria can develop or upregulate efflux pumps, which are membrane proteins that actively transport the antimicrobial agent out of the cell, preventing it from reaching its intracellular target at an effective concentration.[8][9][10][11][12] The Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria.[8][12]

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit drug penetration.[7][13][14][15] Pyrazole compounds that are effective against planktonic cells may show reduced activity against biofilms.[13]

  • Enzymatic Degradation: While less commonly reported for the stable pyrazole nucleus, bacteria could potentially acquire enzymes that modify or degrade the pyrazole compound.[13]

Q3: Can pyrazole-based agents be effective against multidrug-resistant (MDR) strains like MRSA and Acinetobacter baumannii?

Yes, numerous studies have demonstrated the potential of pyrazole derivatives against challenging multidrug-resistant pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2][4] For instance, certain pyrazole-thiazole hybrids and pyrazole-derived hydrazones have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Similarly, specific pyrazole derivatives have been identified as effective growth inhibitors of A. baumannii.[1][[“]] The metabolic stability of the pyrazole nucleus makes it a promising scaffold for developing novel antibiotics to combat drug-resistant infections.[1][13]

Section 2: Troubleshooting Guides

This section provides structured guidance for common experimental challenges encountered when working with pyrazole-based antimicrobials and resistance.

Guide 1: Investigating High Minimum Inhibitory Concentration (MIC) Values

Problem: Your novel pyrazole compound exhibits unexpectedly high MIC values against a target bacterial strain, or a previously susceptible strain now shows a higher MIC.

Causality: High MIC values indicate reduced susceptibility. This could be due to intrinsic resistance of the bacterial strain, or the development of acquired resistance. The underlying reasons could be target modification, increased efflux, or reduced membrane permeability.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high MIC values.

Detailed Steps:

  • Verify Experimental Setup:

    • Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to avoid falsely elevated MICs due to a high bacterial load.

    • Compound Integrity: Confirm the concentration and purity of your pyrazole compound stock solution using methods like LC-MS. Degradation or precipitation can lead to inaccurate results.

    • Growth Conditions: Double-check that the appropriate growth medium, temperature, and incubation time are used as per standard protocols (e.g., CLSI guidelines).

  • Assess for Acquired Resistance:

    • Historical Comparison: If you have previously tested this compound against the same strain, a significant increase in MIC suggests acquired resistance.

    • Target Gene Sequencing: For compounds targeting DNA gyrase or topoisomerase, sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify mutations.

    • Efflux Pump Involvement: Perform a synergy assay with a known efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) or reserpine. A significant reduction in the MIC of your pyrazole compound in the presence of an EPI points towards efflux-mediated resistance.[10]

  • Evaluate Intrinsic Factors:

    • Broad-Spectrum Activity: Test your compound against a panel of different bacterial species (both Gram-positive and Gram-negative) to understand its spectrum of activity and identify intrinsically resistant organisms.

    • Membrane Permeability: For Gram-negative bacteria, assess outer membrane permeability using an N-phenyl-1-naphthylamine (NPN) uptake assay. Poor permeability can be a reason for high intrinsic resistance.

Guide 2: Addressing Poor Anti-Biofilm Activity

Problem: Your pyrazole compound is potent against planktonic bacteria but shows weak or no activity against biofilms formed by the same strain.

Causality: The biofilm matrix can act as a physical barrier, preventing the compound from reaching the embedded bacteria. Additionally, bacteria within a biofilm often have altered metabolic states, which can reduce the efficacy of certain antimicrobials.

Troubleshooting Workflow:

References

Technical Support Center: Enhancing the Biological Activity of 4-Hexyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hexyl-1H-pyrazole derivatives. This guide is designed to provide in-depth, practical solutions to common experimental challenges encountered when working to enhance the biological activity of this versatile scaffold. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for its ability to improve physicochemical properties and serve as a bioisostere for other aromatic rings.[1] This guide offers troubleshooting advice and optimized protocols to help you navigate the complexities of Structure-Activity Relationship (SAR) studies and lead optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the experimental workflow.

Question 1: My this compound derivative shows poor solubility in aqueous buffers for my biological assay. What are my options?

Answer: This is a frequent challenge, as the hexyl group significantly increases lipophilicity. Low aqueous solubility can lead to underestimated biological activity, variable data, and inaccurate SAR.[2][3]

  • Initial Step: Co-solvent Systems. The standard approach is to first dissolve your compound in a water-miscible organic solvent like DMSO or DMF to create a high-concentration stock solution (e.g., 10-20 mM).[3][4] This stock can then be diluted into your aqueous assay buffer.

    • Best Practice: Ensure the final concentration of the organic solvent in your assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts or toxicity.[3] You must run a solvent-only control to validate that the final concentration has no effect on the assay readout.

  • Advanced Solubilization: If precipitation still occurs, consider:

    • Formulation with Excipients: Non-ionic surfactants (e.g., Tween-80, Cremophor EL) or cyclodextrins can be used to create micelles or inclusion complexes that enhance solubility. Start with very low concentrations and perform rigorous controls.

    • Structural Modification: If poor solubility is a consistent issue across your series, it points to a fundamental property of the scaffold. Consider synthesizing analogs with increased polarity. For example, introducing a hydroxyl or carboxyl group on the hexyl chain or adding a polar substituent to another position on the pyrazole ring.[5]

Question 2: I'm observing inconsistent IC50 values for my pyrazole derivatives in my enzyme inhibition assay. What are the likely causes?

Answer: Inconsistent IC50 values often stem from issues with compound solubility, stability, or assay mechanics.

  • Compound Precipitation: This is the most common culprit. Even if the solution appears clear, microscopic precipitation can occur, reducing the effective concentration of the inhibitor.[2]

    • Troubleshooting: Measure the kinetic solubility of your compound in the final assay buffer using methods like nephelometry. If solubility is below the highest tested concentration, the IC50 value will be right-shifted and unreliable.[6]

  • Time-Dependent Inhibition: Some pyrazole derivatives can act as slow-binding or irreversible inhibitors.[7] If you are taking your readout at a single, early time point, you may be underestimating the compound's true potency.

    • Troubleshooting: Perform a pre-incubation experiment where the enzyme and inhibitor are mixed and incubated for varying times (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction. A decrease in IC50 with longer pre-incubation times indicates time-dependent inhibition.

  • Assay Interference: Pyrazole compounds can sometimes interfere with assay detection methods (e.g., fluorescence quenching, absorbance).

    • Troubleshooting: Run a control experiment with your compound and the detection reagents in the absence of the enzyme to check for any direct interference.

Question 3: My this compound derivative has moderate activity. What are the first structural modifications I should consider to improve potency?

Answer: The pyrazole scaffold offers several positions for modification to probe the target's binding pocket and enhance potency.[8]

  • N1-Substitution: The N1 position of the pyrazole ring is a critical vector for exploring interactions. Adding substituents here can influence binding and modulate pharmacokinetic properties.[5]

    • Strategy: Begin by exploring small alkyl groups, then move to aryl or heteroaryl rings. These additions can pick up new interactions in hydrophobic pockets or form hydrogen bonds.[7] The N1 position is often crucial for orienting other substituents correctly within the active site.

  • C3 and C5 Positions: These positions allow for the introduction of larger groups that can interact with deeper pockets of the target protein.

    • Strategy: If your target is a kinase, for example, groups at C3 or C5 can be designed to interact with the hinge region or the hydrophobic back pocket.[7] Consider adding phenyl, substituted phenyl, or other heteroaromatic rings.

  • C4-Hexyl Chain Modification: While the hexyl group provides a lipophilic anchor, its flexibility can be entropically unfavorable for binding.

    • Strategy: Introduce rigidity or functional groups. For example, creating a cyclohexyl ring, adding a double or triple bond, or incorporating an ether or amide linkage can lock the conformation and introduce new interaction points.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Guide 1: Issue - Unexpectedly Flat or Incomplete Dose-Response Curve

You observe a dose-response curve that does not reach 100% inhibition or plateaus at a low level, even at high compound concentrations.

Causality Analysis: This phenomenon is often a classic sign of compound aggregation or poor solubility at higher concentrations. The compound may be forming colloids or micelles that sequester the active monomer, or it may simply be precipitating out of solution.

Troubleshooting Workflow:

  • Visual Inspection: Carefully inspect the wells of your assay plate (preferably a clear-bottom plate) under a microscope after adding the compound at the highest concentrations. Look for visible precipitate or cloudiness.

  • Solubility Confirmation:

    • Protocol: Prepare your compound dilutions as you would for the assay. At the highest concentration, centrifuge the sample (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the supernatant using HPLC-UV. A significant difference between the nominal and measured concentration confirms precipitation.

  • Detergent Disruption Assay: Aggregation-based inhibition is often sensitive to non-ionic detergents.

    • Protocol: Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01%) of Triton X-100 or Tween-80. If the compound is an aggregator, you should see a significant rightward shift in the IC50 or a complete loss of activity. True inhibitors are typically unaffected by the detergent.

  • Dynamic Light Scattering (DLS): For a more definitive analysis, use DLS to detect the formation of aggregate particles in your compound solutions at various concentrations.

Logical Flow for Troubleshooting Flat Dose-Response Curves

A Start: Flat or Incomplete Dose-Response Curve Observed B Step 1: Visual Inspection Is precipitate visible at high [C]? A->B C Step 2: Centrifugation & HPLC Does supernatant concentration match nominal? B->C No E Conclusion: Solubility/Aggregation Issue Reformulate or reduce max concentration B->E Yes D Step 3: Detergent Assay Add 0.01% Triton X-100. Does IC50 shift right? C->D Yes C->E No D->E Yes G Conclusion: True Partial Inhibitor Consider allosteric mechanism or other binding modes D->G No F Conclusion: Potential Assay Artifact Investigate other mechanisms (e.g., covalent modification) H Yes I No J No K Yes L Yes M No

Caption: Troubleshooting workflow for flat dose-response curves.

Guide 2: Issue - Potency in Biochemical Assay Does Not Translate to Cellular Assay

Your this compound derivative is a potent inhibitor of an isolated enzyme (e.g., IC50 < 100 nM), but shows little to no activity in a cell-based assay (e.g., EC50 > 10 µM).

Causality Analysis: This is a common and complex issue in drug discovery, often referred to as the "biochemical-cellular disconnect." The primary causes are poor cell permeability, high plasma protein binding in the cell culture media, compound efflux by transporters, or metabolic instability.

Troubleshooting Workflow:

  • Assess Physicochemical Properties:

    • LogP/LogD: The 4-hexyl group gives the molecule high lipophilicity (high LogP). However, for cell entry, a balance is needed. If the molecule is too "greasy," it may get stuck in the cell membrane. Calculate the LogP and LogD at pH 7.4. An ideal range for oral drugs is often cited as 1-3.

    • Polar Surface Area (PSA): Calculate the PSA. A PSA > 140 Ų is often associated with poor cell permeability. Pyrazole itself contributes favorably, but large substituents can increase PSA.

  • Cell Permeability Assay:

    • Protocol (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion. It measures the compound's ability to cross an artificial lipid membrane. This will tell you if passive diffusion is a likely barrier.

  • Metabolic Stability Assay:

    • Protocol: Incubate your compound with liver microsomes (human, rat, or mouse) and a NADPH regenerating system. Measure the disappearance of the parent compound over time using LC-MS. A short half-life (< 30 minutes) indicates rapid metabolism, which could prevent the compound from reaching its intracellular target. The pyrazole ring itself can be a site of metabolism.

  • Efflux Transporter Assay:

    • Protocol: Use cell lines that overexpress specific efflux pumps like P-glycoprotein (P-gp). Compare the compound's activity in the overexpressing cell line versus the parental cell line. A significant loss of activity in the P-gp overexpressing line suggests the compound is an efflux substrate.

Data Summary Table: Diagnosing Biochemical-Cellular Disconnect

ParameterResult for Compound XImplicationNext Step
LogD (pH 7.4) 4.8High lipophilicity; may cause membrane trapping or low aqueous solubility.Synthesize analogs with lower LogD (e.g., shorter alkyl chain, add polar groups).
PAMPA Permeability Low (< 1 x 10⁻⁶ cm/s)Poor passive diffusion across the cell membrane.Add H-bond donors/acceptors to improve permeability; reduce PSA.
Microsomal Half-life 5 minutesRapidly metabolized by CYPs. Compound is cleared before it can act.Synthesize analogs with metabolic "soft spots" blocked (e.g., fluorination).
Efflux Ratio 8.5Compound is actively pumped out of the cell by transporters like P-gp.Modify structure to reduce recognition by efflux pumps (e.g., add bulky groups).

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for N1-Arylation of this compound

This protocol describes a standard Buchwald-Hartwig amination reaction to add an aryl group to the N1 position of the pyrazole, a key step in exploring SAR.

Materials:

  • This compound

  • Aryl bromide or iodide of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the base and palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N1-aryl-4-hexyl-1H-pyrazole.

Rationale for Component Choices:

  • Palladium Catalyst & Ligand: The Pd₂(dba)₃/Xantphos system is a robust combination for N-arylation of heterocycles. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: Cesium carbonate is a strong, yet non-nucleophilic base that is highly effective in these couplings. Its solubility in organic solvents is limited, but sufficient to facilitate the reaction.

  • Inert Atmosphere: The palladium catalyst is oxygen-sensitive, especially at elevated temperatures. An inert atmosphere is critical to prevent catalyst oxidation and ensure high yields.

Visual Workflow for N1-Arylation

A Start: Assemble Reagents (Pyrazole, Aryl Halide, Base, Catalyst, Ligand) B Step 1: Inert Atmosphere Evacuate & Backfill Flask with Argon (3x) A->B C Step 2: Add Solvent Anhydrous, Degassed Toluene B->C D Step 3: Reaction Heat to 100°C, Monitor by LC-MS C->D E Step 4: Workup Cool, Dilute, Filter through Celite D->E F Step 5: Extraction Wash with Water and Brine E->F G Step 6: Purification Silica Gel Column Chromatography F->G H End Product: N1-Aryl-4-Hexyl-1H-pyrazole G->H

Caption: Step-by-step workflow for Buchwald-Hartwig N1-Arylation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Hexyl-1H-pyrazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of target molecules is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 4-Hexyl-1H-pyrazole, a representative 4-alkylated pyrazole. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the strengths and weaknesses of each approach to empower you in making informed decisions for your research endeavors.

Introduction to this compound Synthesis

The synthesis of 4-substituted pyrazoles can be approached through several strategic disconnections. The most classical and widely employed method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] Alternative strategies include one-pot multi-component reactions and the post-functionalization of a pre-existing pyrazole ring. This guide will focus on two primary, and mechanistically distinct, synthetic pathways:

  • Route 1: The Knorr Pyrazole Synthesis via a 2-Hexyl-1,3-dicarbonyl Precursor. This is a convergent approach where the hexyl group is introduced prior to the formation of the pyrazole ring.

  • Route 2: One-Pot Synthesis from a Propargylic Alcohol. This is a more linear and potentially more atom-economical approach that builds the pyrazole ring in a single pot from simpler starting materials.

We will analyze each route based on factors such as starting material availability, reaction efficiency, scalability, and the control of regioselectivity.

Route 1: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and time-tested method for the preparation of pyrazoles.[1][2][3] The core of this strategy lies in the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. To synthesize this compound, a 2-hexyl-1,3-dicarbonyl precursor is required.

Step 1: Synthesis of the 2-Hexyl-1,3-dicarbonyl Precursor

The critical intermediate for this route is a 1,3-dicarbonyl compound bearing a hexyl group at the C2 position. A common and effective method to achieve this is through the C-alkylation of a simple 1,3-dicarbonyl starting material, such as acetylacetone (2,4-pentanedione).[4]

Workflow for the Synthesis of 3-Hexyl-2,4-pentanedione

acetylacetone Acetylacetone enolate Enolate Intermediate acetylacetone->enolate Deprotonation base Base (e.g., NaH, K2CO3) base->enolate hexyl_halide 1-Halogenohexane (e.g., 1-Bromohexane) product 3-Hexyl-2,4-pentanedione hexyl_halide->product enolate->product SN2 Alkylation workup Aqueous Workup & Purification product->workup

Caption: Synthesis of the 2-hexyl-1,3-dicarbonyl precursor.

Experimental Protocol: Synthesis of 3-Hexyl-2,4-pentanedione

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetone (150 mL) and potassium carbonate (20.7 g, 150 mmol).

  • Addition of Reagents: Add acetylacetone (10.0 g, 100 mmol) to the stirring suspension. Subsequently, add 1-bromohexane (18.2 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by vacuum distillation to yield 3-hexyl-2,4-pentanedione.

Step 2: Knorr Pyrazole Synthesis

With the 2-hexyl-1,3-dicarbonyl precursor in hand, the final step is the cyclocondensation with hydrazine.[1][2]

Workflow for the Synthesis of this compound

diketone 3-Hexyl-2,4-pentanedione intermediate Hydrazone/Enamine Intermediate diketone->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate acid_catalyst Acid Catalyst (e.g., Acetic Acid) acid_catalyst->intermediate product This compound intermediate->product Cyclization & Dehydration workup Aqueous Workup & Purification product->workup

Caption: Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hexyl-2,4-pentanedione (18.4 g, 100 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (5.5 mL, 110 mmol) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Analysis of Route 1
Parameter Assessment
Reliability High. The Knorr synthesis is a well-established and reliable method.[1][2]
Scalability Good. Both the alkylation and the pyrazole formation steps are generally scalable.
Starting Materials Readily available and relatively inexpensive (acetylacetone, 1-bromohexane, hydrazine).
Number of Steps Two distinct synthetic steps.
Yields Generally moderate to good for both steps.
Purification Requires purification at each step, typically distillation and chromatography.
Regioselectivity Excellent. The use of a symmetrical diketone precursor ensures the formation of a single regioisomer.

Route 2: One-Pot Synthesis from a Propargylic Alcohol

Recent advancements in synthetic methodology have led to the development of one-pot procedures for pyrazole synthesis, which can offer increased efficiency by minimizing intermediate isolation and purification steps. One such approach involves the reaction of a tertiary propargylic alcohol with a sulfonylhydrazide.[1]

Workflow for the One-Pot Synthesis of this compound

propargyl_alcohol Non-3-yn-2-ol cascade Cascade Reaction: - Propargylic Substitution - Aza-Meyer-Schuster Rearrangement - 6π Electrocyclization - [1,5] Sigmatropic Shift propargyl_alcohol->cascade sulfonylhydrazide p-Tolylsulfonohydrazide sulfonylhydrazide->cascade catalyst FeCl3 catalyst->cascade product This compound cascade->product workup Aqueous Workup & Purification product->workup

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of this compound

  • Reaction Setup: To a solution of non-3-yn-2-ol (14.0 g, 100 mmol) in 1,2-dichloroethane (200 mL) in a round-bottom flask, add p-tolylsulfonohydrazide (20.5 g, 110 mmol).

  • Catalyst Addition: Add anhydrous iron(III) chloride (1.62 g, 10 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Analysis of Route 2
Parameter Assessment
Efficiency High. This is a one-pot, multi-step cascade reaction.[1]
Scalability Moderate. One-pot reactions can sometimes be challenging to scale up due to the accumulation of byproducts.
Starting Materials Requires a specific propargylic alcohol, which may need to be synthesized. p-Tolylsulfonohydrazide is commercially available.
Number of Steps One-pot procedure.
Yields Can be moderate to good, but may be sensitive to reaction conditions.
Purification Requires a final chromatographic purification.
Regioselectivity The regioselectivity can be dependent on the substituents of the starting alcohol.[1] For non-3-yn-2-ol, the formation of 4-hexyl-3,5-dimethyl-1H-pyrazole would be the expected major product. To obtain the unsubstituted this compound, a different starting material would be necessary, potentially complicating this route.

Comparative Analysis and Conclusion

FeatureRoute 1: Knorr SynthesisRoute 2: One-Pot Synthesis
Overall Strategy Convergent, two-step synthesisLinear, one-pot cascade
Key Advantage High reliability and predictable regioselectivity.High step-economy and efficiency.
Key Disadvantage Requires isolation of an intermediate.Potentially lower yields and challenges in controlling regioselectivity for the target molecule.
Ideal Application For reliable, scalable synthesis where control of isomer formation is critical.For rapid synthesis of analogs where the specific substitution pattern may be less critical or where the required starting materials are readily available.

For the specific synthesis of this compound, the Knorr Pyrazole Synthesis (Route 1) is the more robust and recommended approach. Its predictability and the high level of control over the final product's structure make it ideal for research and development settings where purity and unambiguous characterization are essential. While the one-pot synthesis (Route 2) is an elegant and modern approach, its application to this specific target may be complicated by the need for a specific, and potentially custom, starting material to achieve the desired substitution pattern.

Researchers should always perform their own risk assessment and optimization for any chemical synthesis. The protocols provided here are illustrative and may require adjustment based on laboratory conditions and the purity of the reagents.

References

Validating the Mechanism of Action of 4-Hexyl-1H-pyrazole: A Comparative Guide to Target Engagement Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous validation of the compound's mechanism of action (MoA). This guide provides an in-depth comparison of two powerful methodologies for confirming the intracellular target engagement of novel compounds, using the hypothetical kinase inhibitor 4-Hexyl-1H-pyrazole as a case study. While pyrazole derivatives are known to exhibit a wide range of biological activities, from anti-inflammatory to anticancer effects, pinpointing the direct molecular target is paramount.[1][2][3][4][5] This guide will delve into the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling, offering a framework for robust MoA validation.

The Challenge: Unmasking the Molecular Target of this compound

Let us hypothesize that phenotypic screening has identified this compound as a potent inhibitor of a specific cancer cell line's proliferation. Preliminary computational modeling and structure-activity relationship (SAR) studies suggest that it may act as an ATP-competitive kinase inhibitor. This hypothesis, however, requires direct evidence. Does this compound physically interact with its putative kinase target within the complex milieu of a living cell? At what concentrations does it engage this target, and how selective is it across the broader kinome? Answering these questions is fundamental to its continued development.[6][7][8]

To address this, we will explore two distinct, yet complementary, experimental strategies for validating target engagement.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the assessment of a compound's binding to its target protein in a cellular environment.[9] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[10][11] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as this compound, can stabilize the protein's structure, increasing its melting temperature (Tm). This shift in thermal stability is then quantified to confirm target engagement.[11][12]

CETSA Experimental Workflow

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge, and then quantifying the amount of soluble target protein remaining.[11][13]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Quantification start Intact Cells treat Incubate with This compound or Vehicle (DMSO) start->treat heat Heat aliquots to a range of temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate soluble vs. aggregated proteins (Centrifugation) lyse->separate detect Quantify soluble target protein (e.g., Western Blot) separate->detect

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol for CETSA

1. Cell Culture and Treatment:

  • Culture the selected cancer cell line to ~80% confluency.

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

2. Thermal Challenge:

  • Place the treated cell aliquots in a thermal cycler.

  • Apply a temperature gradient for a fixed time (e.g., 3 minutes). A typical gradient might range from 37°C to 67°C in 2°C increments.

3. Cell Lysis and Protein Extraction:

  • Subject the heated cells to freeze-thaw cycles to ensure lysis.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

4. Protein Quantification:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the concentration of the target kinase in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

  • The resulting melting curves will demonstrate a shift to a higher temperature for the stabilized protein in the presence of this compound if it binds to the target.

  • An isothermal dose-response experiment can also be performed by treating cells with a range of compound concentrations and heating at a single, optimized temperature.[12]

Data Presentation: CETSA

Table 1: Hypothetical CETSA Data for this compound Targeting Kinase X

Temperature (°C)Soluble Kinase X (Vehicle, % of 37°C)Soluble Kinase X (10 µM this compound, % of 37°C)
37100100
479899
499598
518596
536092
5545 (Tm)85
573070
591552 (Tm)
61535
63<120

Methodology 2: Kinobeads Competition Binding Assay

As an alternative and complementary approach, chemical proteomics using "kinobeads" offers an unbiased and broader view of a compound's interaction with the kinome.[14] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[14][15] The assay is performed as a competitive binding experiment where the compound of interest is incubated with a cell lysate before being exposed to the kinobeads.[14] If this compound binds to a specific kinase, it will prevent that kinase from binding to the beads. The unbound kinase is then washed away, and the proteins captured by the beads are identified and quantified by mass spectrometry.[15][16]

Kinobeads Experimental Workflow

This method allows for the simultaneous profiling of a compound against hundreds of kinases in their native state.[16][17][18]

Kinobeads_Workflow cluster_lysis Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry cells Cell Culture lyse Cell Lysis cells->lyse incubate Incubate lysate with This compound (dose-response) lyse->incubate kinobeads Add Kinobeads incubate->kinobeads enrich Capture unbound kinases kinobeads->enrich wash Wash beads enrich->wash digest On-bead digestion wash->digest lcms LC-MS/MS Analysis digest->lcms

Caption: Kinobeads competitive binding workflow.

Detailed Protocol for Kinobeads Assay

1. Cell Lysate Preparation:

  • Grow and harvest cells as described for CETSA.

  • Lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors to preserve the native kinase structures.

  • Clarify the lysate by centrifugation to remove cellular debris.

2. Competitive Binding:

  • Aliquot the cell lysate.

  • Add increasing concentrations of this compound (or vehicle) to the aliquots and incubate to allow the compound to bind to its targets. A typical concentration range might be from low nanomolar to high micromolar.

3. Kinase Enrichment:

  • Add the kinobead slurry to each lysate and incubate to allow for the capture of kinases not bound by the test compound.

  • Wash the beads extensively to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads or perform an on-bead tryptic digest to generate peptides.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify and quantify the proteins in each sample.

  • For each identified kinase, plot its abundance as a function of the this compound concentration.

  • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) or IC50 for each kinase, providing a quantitative measure of binding affinity and selectivity.

Data Presentation: Kinobeads

Table 2: Hypothetical Kinobeads Profiling of this compound

Kinase TargetIC50 (nM)Function/Family
Kinase X50Proliferation
Kinase Y2,500Cell Cycle
Kinase Z>10,000Metabolism
ABL1>10,000Tyrosine Kinase
SRC8,500Tyrosine Kinase

Comparative Analysis: CETSA vs. Kinobeads

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilization of the target protein.[12]Competitive binding of a compound against a broad-spectrum affinity matrix.[14][15][16]
Environment Intact cells or cell lysates, allowing for assessment in a physiological context.[11][12]Cell lysates, preserving native protein conformations and post-translational modifications.[14][17]
Throughput Lower; typically focused on one or a few pre-selected targets.High; can profile hundreds of kinases simultaneously in an unbiased manner.[16][17]
Requirement A specific antibody for the target protein is required for detection.[12]No specific antibodies needed; relies on mass spectrometry for detection.[15]
Information Confirms direct target engagement and can be used to estimate affinity.[13]Provides quantitative affinity data (IC50) and a broad selectivity profile across the kinome.[16]
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding.Limited to targets that can bind to the kinobeads; may not be suitable for allosteric inhibitors.[14]
Best For Validating a specific, hypothesized target and confirming intracellular engagement.Unbiased target identification, selectivity profiling, and identifying off-targets.

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a multi-faceted and rigorous approach. Both CETSA and Kinobeads profiling offer powerful, industry-standard methods for confirming direct target engagement.

  • CETSA is the ideal choice for hypothesis testing . If you have a primary kinase candidate, CETSA provides unequivocal evidence of whether your compound binds to it within the complex environment of an intact cell.

  • Kinobeads profiling excels at hypothesis generation and selectivity assessment . It provides a broad, unbiased view of the compound's interactions across the kinome, which is crucial for identifying its primary target, uncovering potential off-targets that could lead to toxicity, and discovering novel mechanisms of action.

For a comprehensive validation strategy, these methods are best used in concert. A positive CETSA result for a hypothesized target, combined with a selective Kinobeads profile, provides a robust data package that builds confidence in the compound's mechanism of action and supports its progression through the drug discovery pipeline.

References

The Impact of C4-Alkylation on the Efficacy of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anticancer, and enzyme-inhibitory effects.[3][4] A key area of interest in the structure-activity relationship (SAR) of pyrazoles is the impact of substitution at the C4 position of the pyrazole ring. This guide provides an in-depth comparison of the efficacy of 4-alkylpyrazoles, with a particular focus on understanding how alkyl chain length, exemplified by 4-hexyl-1H-pyrazole, influences biological activity relative to other pyrazole compounds.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique electronic and structural foundation that allows for diverse interactions with biological targets.[5] This adaptability has led to the development of numerous clinically significant drugs. A prime example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties.[6] The specific substitutions on the pyrazole ring of Celecoxib are crucial for its selective inhibition of COX-2 over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.

Influence of C4-Alkylation on Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Substitution at the C4 position of the pyrazole ring can significantly modulate the compound's steric and electronic properties, thereby influencing its binding affinity and efficacy against various biological targets. The length and nature of the alkyl chain at this position are critical determinants of activity.

Anticancer Cytotoxicity

The anticancer potential of pyrazole derivatives is a burgeoning field of research, with many compounds exhibiting potent activity against a range of cancer cell lines.[4][7] The primary method for evaluating this in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[8]

For context, numerous pyrazole derivatives have demonstrated significant anticancer activity. For instance, certain pyrazole-chalcone hybrids have shown considerable cytotoxicity against various human cancer cell lines.[3] Similarly, pyrazole-isoxazole and pyrazole-1,2,3-triazole hybrids have been evaluated, with some showing moderate cytotoxic effects.[9]

Table 1: Comparative Anticancer Activity of Various Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone HybridHeLa (Cervical Carcinoma)4.94[3]
Pyrazole-Indole Hybrid (7a)HepG2 (Liver Carcinoma)6.1 ± 1.9[10]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver Carcinoma)7.9 ± 1.9[10]
Pyrazole-Thiazolidinone HybridLung Cancer Cell LineModerate Inhibition (31.01%)[9]
Pyrazolo[3,4-d]pyrimidine (13)4T1 (Breast Cancer)25 ± 0.4[11]

Note: This table presents a selection of data from various sources to illustrate the range of anticancer activity observed in different pyrazole derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Enzyme Inhibition: A Focus on COX and p38 MAP Kinase

Pyrazole derivatives are well-known for their enzyme inhibitory activity. The anti-inflammatory effects of many pyrazoles stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. Furthermore, pyrazoles have been identified as potent inhibitors of p38 MAP kinase, a critical enzyme in the cellular response to stress and inflammation.[12][13]

The length of the C4-alkyl chain can influence how the molecule fits into the active site of these enzymes. For instance, a longer, more flexible hexyl chain might be able to access hydrophobic pockets within the enzyme's binding site that are inaccessible to shorter alkyl chains.

Table 2: Comparative Efficacy of Pyrazole Derivatives as Enzyme Inhibitors

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
Pyrazole-Hydrazone (4a)COX-20.678.41[14]
Pyrazole-Hydrazone (4b)COX-20.5810.55[14]
CelecoxibCOX-20.878.85[14]
Pyrazole-Pyridazine (5f)COX-21.509.56[6]
Pyrazole-Pyridazine (6f)COX-21.158.31[6]
BIRB 796 (p38 inhibitor)p38 MAP KinaseLow Nanomolar-[12]

Note: The Selectivity Index (SI) for COX inhibitors is typically calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cells.[15]

MTT_Assay

Caption: A general workflow for an in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This typically includes the assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid (substrate).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known COX inhibitor (e.g., celecoxib) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the prepared dilutions of the test compound or the control inhibitor to the appropriate wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2 minutes).

  • Detection: Stop the reaction and measure the amount of prostaglandin PGG2 produced using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area for drug discovery. This guide highlights the critical role of C4-alkylation in modulating the biological efficacy of pyrazole derivatives. While direct experimental data for this compound is currently limited, the established SAR principles for 4-alkylpyrazoles suggest that the hexyl substituent likely confers increased lipophilicity, which could enhance its activity in certain biological systems, such as anticancer cytotoxicity, but may also affect its selectivity and off-target effects.

Future research should focus on the systematic synthesis and evaluation of a series of 4-alkylpyrazoles with varying chain lengths (from methyl to octyl and beyond) to create a comprehensive dataset. This would allow for a more precise understanding of the relationship between alkyl chain length, physicochemical properties, and biological activity against a panel of cancer cell lines and key enzymes like COX and p38 MAP kinase. Such studies will be invaluable for the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Hexyl-1H-pyrazole-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers alike, the journey of a novel inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this journey is understanding the inhibitor's selectivity. The 4-Hexyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant hurdle, often leading to off-target activities.[1] These unintended interactions can result in toxicity or, in some cases, beneficial polypharmacology. A thorough and early assessment of an inhibitor's cross-reactivity is therefore not just a regulatory requirement, but a fundamental necessity for elucidating its true biological activity and therapeutic potential.

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound-based inhibitors. We will delve into the practical methodologies for both biochemical and cellular assays, offer guidance on data interpretation, and present a logical workflow for a robust selectivity assessment. While specific public domain data on the this compound substitution is limited, we will draw upon data from structurally related pyrazole-based inhibitors to illustrate key concepts and provide a comparative context.

The Rationale for a Multi-Faceted Approach to Selectivity Profiling

A single assay is insufficient to comprehensively define an inhibitor's selectivity profile. A robust assessment relies on a combination of in vitro biochemical assays and cell-based target engagement studies.

  • Biochemical Assays (Kinome Scanning): These assays utilize purified enzymes and substrates to directly measure the inhibitory activity of a compound against a large panel of kinases. They are invaluable for identifying potential off-targets and quantifying the inhibitor's potency (e.g., as an IC50 value) against each kinase under controlled conditions. This provides a broad, initial view of the inhibitor's selectivity landscape.[2][3]

  • Cellular Target Engagement Assays: While biochemical assays reveal potential interactions, they do not confirm that the inhibitor can reach and bind to its target in the complex environment of a living cell. Cellular assays, such as the Cellular Thermal Shift Assay (CETSA), are designed to measure the direct binding of an inhibitor to its target protein within intact cells. This provides crucial evidence of target engagement in a more physiologically relevant context.[4][5]

By integrating data from both types of assays, researchers can build a more complete and reliable picture of an inhibitor's selectivity and its potential for on- and off-target effects in a biological system.

Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of a novel this compound-based inhibitor, it is instructive to examine the selectivity profiles of other well-characterized pyrazole-containing compounds. The table below summarizes the inhibitory activity of two such compounds, AT9283 and Tozasertib, against a representative panel of kinases. This data, synthesized from publicly available sources, highlights how variations in the pyrazole scaffold can influence target selectivity.[1][6][7][8]

Kinase TargetAT9283 (IC50, nM)Tozasertib (VX-680) (Ki, nM)Primary Pathway
Aurora A 30.6Cell Cycle
Aurora B 318Cell Cycle
JAK2 1.2>500JAK/STAT Signaling
JAK3 1.1>500JAK/STAT Signaling
ABL1 130Tyrosine Kinase Signaling
ABL1 (T315I) 430Tyrosine Kinase Signaling
FLT3 3030Receptor Tyrosine Kinase Signaling
CDK2 >1000>500Cell Cycle
CDK16 Not Reported160Cell Cycle

Table 1: Comparative cross-reactivity of selected pyrazole-based kinase inhibitors. AT9283 is a multi-targeted inhibitor with potent activity against Aurora and JAK kinases.[7][8] Tozasertib is a pan-Aurora inhibitor with notable activity against ABL1 and FLT3.[6][9] Data is synthesized from published literature to provide a representative overview.

This comparative data underscores the importance of empirical testing. While both compounds share a pyrazole core, their selectivity profiles differ significantly. A novel this compound derivative may exhibit a completely distinct pattern of inhibition.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is crucial for obtaining reliable and interpretable cross-reactivity data. The following workflow outlines a logical progression from broad biochemical screening to cellular target validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A Synthesize and Purify This compound Inhibitor B Primary Kinome Screen (Single High Concentration, e.g., 1 µM) A->B C Identify Potential Off-Targets (% Inhibition > Threshold) B->C D Dose-Response Assays for Primary Target and Key Off-Targets C->D Prioritize based on potency and pathway relevance E Determine IC50 Values D->E F Quantify Selectivity (Selectivity Score, Kinome Tree) E->F G Cellular Thermal Shift Assay (CETSA) for Primary Target F->G Validate on-target activity in a cellular context H Confirm Target Engagement in Intact Cells G->H I (Optional) CETSA for Key Off-Targets H->I

Caption: A systematic workflow for kinase inhibitor cross-reactivity profiling.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined in the workflow. These protocols are intended as a starting point and should be optimized for the specific inhibitor and target kinases under investigation.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor using an ADP-Glo™ or similar luminescence-based assay, which quantifies the amount of ADP produced.[10][11]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP solution (at Km concentration for the kinase, if known)

  • This compound inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Perform a serial dilution of the this compound inhibitor in 100% DMSO to create a range of concentrations for dose-response analysis. b. Prepare a 4X final assay concentration stock by diluting the DMSO serial dilutions in Kinase Assay Buffer.

  • Kinase Reaction: a. In the 384-well plate, add 5 µL of the 4X inhibitor dilution or DMSO vehicle control to the appropriate wells. b. Add 10 µL of a 2X kinase/substrate solution (containing the kinase and its peptide substrate in Kinase Assay Buffer) to each well. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a 4X ATP solution to each well. e. Cover the plate and incubate for 60 minutes at 30°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • ADP Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin to produce a luminescent signal. d. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the engagement of the this compound inhibitor with its target kinase in intact cells.[4][5][12][13]

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific for the target kinase

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: a. Culture the cells to approximately 80% confluency. b. Treat the cells with the desired concentration of the this compound inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours) in the incubator.

  • Heat Treatment: a. Harvest the cells and wash them with PBS. b. Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at room temperature. d. Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). c. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: a. Determine the protein concentration of each sample. b. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase. c. Quantify the band intensities for each temperature point.

  • Data Analysis: a. For each treatment condition (inhibitor vs. vehicle), plot the relative amount of soluble target protein against the temperature. a. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates thermal stabilization of the target protein upon inhibitor binding, thus confirming target engagement.

Case Study: Targeting the CDK16 Signaling Pathway

To illustrate the application of these principles, let's consider a hypothetical this compound inhibitor designed to target Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE subfamily of kinases.[14] Dysregulation of CDK16 has been implicated in several cancers, making it an attractive therapeutic target.[15][16] CDK16, in complex with Cyclin Y, is involved in regulating cell cycle progression and has been shown to influence key signaling pathways such as the GSK3β/β-catenin pathway.[16]

G cluster_0 Cellular Processes cluster_1 Signaling Cascade Proliferation Cell Proliferation Metastasis Metastasis CellCycle G2/M Arrest CDK16_CyclinY CDK16 / Cyclin Y Complex GSK3b GSK3β CDK16_CyclinY->GSK3b Phosphorylates (Inactivates) PRC1 PRC1 CDK16_CyclinY->PRC1 Phosphorylates BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes TargetGenes->Proliferation TargetGenes->Metastasis Spindle Spindle Formation PRC1->Spindle Spindle->CellCycle Inhibitor This compound Inhibitor Inhibitor->CDK16_CyclinY Inhibits

Caption: Simplified CDK16 signaling pathway and its inhibition.

A cross-reactivity study for our hypothetical inhibitor would first involve a broad kinome scan. If the inhibitor shows high potency for CDK16 with minimal off-target effects, the subsequent CETSA would be crucial to confirm that it engages CDK16 in cancer cell lines. Further cellular assays could then investigate the downstream effects of CDK16 inhibition, such as G2/M cell cycle arrest and modulation of the β-catenin pathway, to validate its mechanism of action.[15][16]

Conclusion

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. For compounds based on the this compound scaffold, a comprehensive understanding of their cross-reactivity profile is essential for advancing them through the development pipeline. By employing a multi-pronged strategy that combines broad biochemical screening with cellular target engagement assays, researchers can gain critical insights into the selectivity and potential therapeutic window of their lead candidates. The methodologies and workflows presented in this guide provide a robust framework for these crucial studies, ultimately enabling more informed decisions in the quest for safer and more effective targeted therapies.

References

Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of 4-Hexyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the preclinical evaluation of 4-Hexyl-1H-pyrazole, a representative member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives have garnered considerable attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to navigate the critical transition from benchtop to preclinical models.

The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Synergy

The preclinical assessment of any new compound hinges on a complementary relationship between in vitro and in vivo studies. In vitro experiments, conducted in a controlled environment outside of a living organism (e.g., using cell cultures), offer a rapid and cost-effective means to elucidate a compound's mechanism of action, potency, and potential cytotoxicity. However, the artificial nature of these systems cannot fully recapitulate the complex interplay of biological processes within a whole organism.

This is where in vivo studies, performed in living organisms such as animal models, become indispensable. They provide crucial information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, efficacy, and safety profile in a systemic context. The data gleaned from in vivo experiments are paramount for establishing a compound's therapeutic window and predicting its potential clinical utility. This guide will use the hypothetical context of evaluating this compound as a potential anti-cancer agent to illustrate this synergistic relationship.

In Vitro Evaluation: Unveiling the Molecular Mechanisms of this compound

The initial phase of preclinical testing for this compound would involve a battery of in vitro assays to determine its biological activity and mechanism of action at a cellular level. A common starting point for pyrazole derivatives, given their established anticancer potential, is to screen for cytotoxicity against a panel of human cancer cell lines.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colorectal carcinoma, MCF-7 - breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Data Presentation: Hypothetical Cytotoxicity of this compound
Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung Carcinoma15.2
HCT-116Colorectal Carcinoma8.9
MCF-7Breast Adenocarcinoma22.5
PC-3Prostate Carcinoma12.7
Delving Deeper: Mechanistic In Vitro Studies

Should this compound exhibit promising cytotoxicity, subsequent in vitro studies would aim to elucidate its mechanism of action. Based on known targets of pyrazole derivatives, these could include:

  • Enzyme Inhibition Assays: Investigating the inhibitory activity against specific kinases (e.g., EGFR, VEGFR) or other enzymes like cyclooxygenase (COX) or histone deacetylases (HDACs) that are often implicated in cancer and inflammation.[8][9]

  • Apoptosis Assays: Using techniques like flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Employing flow cytometry to assess the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Western Blotting: To probe for changes in the expression levels of key proteins involved in signaling pathways associated with cell proliferation, survival, and apoptosis.

Visualizing the Experimental Workflow

in_vitro_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start This compound cytotoxicity MTT Assay on Cancer Cell Panel start->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 enzyme Enzyme Inhibition Assays (e.g., Kinase, COX, HDAC) ic50->enzyme If potent apoptosis Apoptosis Assays (Flow Cytometry) ic50->apoptosis If potent cell_cycle Cell Cycle Analysis ic50->cell_cycle If potent western_blot Western Blotting apoptosis->western_blot

Caption: In Vitro evaluation workflow for this compound.

In Vivo Evaluation: Assessing Systemic Efficacy and Safety

Positive in vitro data provides a strong rationale for advancing this compound to in vivo testing. These studies are crucial for understanding how the compound behaves in a complex biological system and for gathering data that is more predictive of clinical outcomes.

Experimental Protocol: Human Tumor Xenograft Model

A widely used in vivo model for assessing the efficacy of potential anticancer agents is the human tumor xenograft model in immunocompromised mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized to the laboratory conditions for at least one week.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT-116, chosen for its in vitro sensitivity) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using a standard formula (e.g., (length × width²)/2).

  • Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The treatment group receives this compound, typically administered via oral gavage or intraperitoneal injection at various doses, while the control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). Body weight and general health of the animals are also monitored as indicators of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, the animals are euthanized, and tumors and other relevant tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Hypothetical In Vivo Efficacy of this compound
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
This compound1087530
This compound2550060
This compound5025080
Bridging the Gap: Correlating In Vitro and In Vivo Findings

A key aspect of preclinical development is establishing a correlation between in vitro potency and in vivo efficacy. For instance, the in vitro IC₅₀ values can be used to guide dose selection for in vivo studies. Furthermore, mechanistic insights gained from in vitro experiments can be validated in vivo. For example, if in vitro data suggests that this compound induces apoptosis, tumor samples from the in vivo study can be analyzed for markers of apoptosis (e.g., cleaved caspase-3) to confirm this mechanism in a physiological setting.

Visualizing a Potential Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole This compound Pyrazole->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion: A Holistic View for Informed Decision-Making

The successful preclinical development of a compound like this compound relies on the thoughtful integration of in vitro and in vivo data. While in vitro studies provide a foundational understanding of a compound's biological activity and mechanism, in vivo studies are essential for evaluating its efficacy and safety in a more clinically relevant context. This dual approach allows researchers to build a comprehensive data package that can support the progression of a promising compound into further development and, ultimately, to the clinic. The experimental frameworks and comparative insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutics.

References

Comparative Analysis of 4-Hexyl-1H-pyrazole Analogs: A Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] Within this privileged class of compounds, analogs of 4-Hexyl-1H-pyrazole have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon available experimental data to elucidate the impact of structural modifications on their biological functions.

The 4-Alkyl-1H-Pyrazole Scaffold: A Platform for Therapeutic Innovation

The 4-alkyl substitution on the pyrazole ring offers a key vector for modifying the physicochemical properties of the molecule, influencing its potency, selectivity, and pharmacokinetic profile. While comprehensive SAR studies focusing exclusively on the 4-hexyl group are limited in publicly available literature, broader studies on 4-alkyl-1H-pyrazoles provide valuable insights into the role of this alkyl chain.

Anticancer Activity: Targeting Kinase-Driven Proliferation

Several studies have explored 4-alkyl-1H-pyrazole derivatives as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[2] For instance, the Janus kinase (JAK) family of enzymes, central to the JAK-STAT signaling pathway, is a key target in various malignancies.[3][4][5]

Comparative Anticancer Activity of 4-Alkyl-1H-Pyrazole Analogs

Compound IDR1 (at N1)R2 (at C3/C5)R3 (at C4)Target/Cell LineIC50 (nM)Key SAR Insights
Hypothetical Analog A PhenylAryln-HexylJAK250The n-hexyl group at the C4 position may contribute to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.
Hypothetical Analog B PhenylArylPropylJAK2150A shorter alkyl chain at C4 results in reduced potency, suggesting the importance of the lipophilic character of the hexyl group for this specific target.[6]
Hypothetical Analog C Substituted PhenylAryln-HexylJAK225Substitution on the N1-phenyl ring with an electron-withdrawing group can enhance inhibitory activity, indicating a synergistic effect with the 4-hexyl substituent.

Note: The data presented in this table is hypothetical and for illustrative purposes, synthesized from general principles observed in broader pyrazole SAR studies due to the lack of specific comparative data for this compound analogs.

The general trend observed in related pyrazole series suggests that the lipophilicity and length of the alkyl chain at the 4-position can significantly impact kinase inhibitory activity. Linear alkyl chains, such as the hexyl group, have been shown to be more favorable than branched chains in some contexts, potentially by occupying hydrophobic pockets within the enzyme's active site more effectively.

Experimental Protocols for Evaluating Biological Activity

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer properties of pyrazole analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

Materials:

  • Cancer cell line (e.g., a JAK-STAT dependent line like HEL cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow start Start: Seed Cells treatment Treat with Pyrazole Analogs start->treatment incubation Incubate (48-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (4h) mtt->incubation2 solubilize Solubilize Formazan incubation2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end_node End: Determine Cytotoxicity analyze->end_node

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Analysis of Kinase Inhibition by Western Blotting

Western blotting can be used to assess the inhibition of a specific kinase by observing the phosphorylation status of its downstream substrates.[11][12][13][14][15]

Materials:

  • Cancer cell line

  • This compound analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyrazole analog at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Signaling Pathway Modulation

4-Alkyl-1H-pyrazole analogs often exert their effects by modulating key signaling pathways. As potential JAK inhibitors, they would interfere with the JAK-STAT pathway, which is crucial for cytokine signaling and is often constitutively active in certain cancers.[16][17]

The JAK-STAT Signaling Pathway and Inhibition by Pyrazole Analogs

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor 4-Hexyl-Pyrazole Analog Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Regulation

Caption: Inhibition of the JAK-STAT pathway by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although not extensive for this specific substitution pattern, suggests that the 4-alkyl group plays a crucial role in modulating biological activity, likely through hydrophobic interactions with target proteins. Further systematic SAR studies are warranted to fully elucidate the therapeutic potential of this compound analogs. Future research should focus on synthesizing and evaluating a broader range of these compounds against various biological targets to build a comprehensive understanding of their medicinal chemistry and to identify lead candidates for further development.

References

A Researcher's Guide to Comparative Docking Studies of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and compounds under investigation.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties make it a favored building block in the design of targeted therapies.[4] This guide provides an in-depth, objective comparison of pyrazole derivatives through the lens of molecular docking, offering researchers, scientists, and drug development professionals a comprehensive technical resource supported by experimental data and field-proven insights.

The Significance of the Pyrazole Scaffold

Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[5][6] This therapeutic versatility stems from the ability of the pyrazole ring and its modifiable positions to interact with a diverse array of biological targets. In oncology, for instance, pyrazole-containing molecules have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell growth and differentiation.[7][8] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in modern cancer therapy.[4][9] Similarly, in the realm of inflammatory diseases, pyrazole derivatives have been designed as selective inhibitors of cyclooxygenase (COX) enzymes.[10][11]

Molecular docking has become an indispensable computational tool in the rational design of these derivatives. It allows for the prediction of the binding conformation and affinity of a ligand to its target protein, thereby guiding the synthesis of more potent and selective drug candidates.[12][13]

A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a self-validating system for conducting a comparative molecular docking study of pyrazole derivatives. This workflow is designed to ensure the reliability and reproducibility of the results.

Experimental Protocol: Comparative Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, human COX-2 (PDB ID: 3LN1) or VEGFR-2 (PDB ID: 2QU5).[10][14]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign atomic charges to the protein.

    • Save the prepared protein in the PDBQT file format, which is required by docking software like AutoDock.[10]

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazole derivatives of interest using chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.

    • Save the prepared ligands in a suitable format, such as PDBQT.[10]

  • Docking Validation (Redocking):

    • To validate the docking protocol, the co-crystallized ligand (if present) is extracted from the original PDB file and re-docked into the binding site of the prepared protein.[15][16]

    • The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[15][17]

  • Molecular Docking Simulation:

    • Define the grid box, which specifies the region of the protein where the docking simulation will be performed. This is typically centered on the active site.

    • Perform the docking of the prepared pyrazole derivatives using a validated docking program such as AutoDock Vina.[18][19][20] This software employs scoring functions to estimate the binding affinity.[21]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose for each ligand based on the docking score (binding affinity), typically expressed in kcal/mol.[22] A more negative binding energy indicates a stronger and more stable interaction.[22]

    • Visualize the protein-ligand interactions to understand the key binding modes, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.[23][24]

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis PDB 1. Protein Preparation (e.g., from PDB) Redocking 3. Docking Validation (Redocking Native Ligand) PDB->Redocking Ligands 2. Ligand Preparation (Pyrazole Derivatives) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligands->Docking RMSD RMSD < 2.0 Å ? Redocking->RMSD RMSD->Docking Validation Successful Analysis 5. Results Analysis (Binding Energy & Interactions) Docking->Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Comparative Docking Analysis of Pyrazole Derivatives

The following tables summarize the results of various comparative docking studies, showcasing the binding affinities of different pyrazole derivatives against key protein targets.

Anti-Cancer Activity: Protein Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy, and numerous pyrazole derivatives have been investigated as their inhibitors.[4][7]

Pyrazole DerivativeTarget ProteinDocking Score (kcal/mol)Key Interactions/ObservationsReference
Compound 1b VEGFR-2 (2QU5)-10.09Potential inhibitor with strong binding affinity.[14][25]
Compound 2b CDK2 (2VTO)-10.35Exhibited the minimum binding energy among the tested compounds.[14][25]
Compound 1d Aurora A (2W1G)-8.57Good binding affinity, suggesting inhibitory potential.[14][25]
Compound 43 PI3 KinaseNot specifiedIdentified as the most potent PI3 kinase inhibitor in the series.[7]
Compound 27 VEGFR-2Not specifiedShowed 78% inhibition of VEGFR-2.[7]
Compounds 33 & 34 CDK2Not specifiedDisplayed significant inhibitory activity with IC50 values of 0.074 and 0.095 µM, respectively.[7]
Anti-Inflammatory Activity: COX Inhibitors

Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer anti-inflammatory drugs.[10][11]

Pyrazole DerivativeTarget ProteinDocking Score (kcal/mol)Key Interactions/ObservationsReference
Compound 5b COX-2-7.1Showed significant anti-inflammatory activity.[26]
Compound 6c COX-2Not specifiedExhibited notable analgesic and anti-inflammatory effects.[26]
Thiophene-pyrazole 7f COX-2Not specifiedDemonstrated potent in vitro COX inhibitory activity.[27]
Thiophene-pyrazole 7g COX-2Not specifiedAlso showed effective in vitro COX inhibition.[27]
Pyrazole-benzimidazolone 12 HPPDNot specifiedInteracts with key residues GLN 307, ASN 423, and PHE 392.[28]
Dihydropyrazole acetateCOX-2-9.434Highest docking affinity score in the designed series.[29]
Antimicrobial Activity

Pyrazole derivatives have also been explored for their potential as antimicrobial agents, targeting essential microbial enzymes.[5][30]

Pyrazole DerivativeTarget ProteinDocking Score (kcal/mol)Key Interactions/ObservationsReference
Pyrano[2,3-c]pyrazole 5c E. coli MurB-8.6Considerable binding energy, suggesting good interaction.[31]
Pyrano[2,3-c]pyrazole 5b S. aureus DNA gyrase B-8.7Strong binding affinity towards the active site.[31]
1,3,5-Trisubstituted pyrazole 2d GlcN-6-P synthaseNot specifiedShowed promising antimicrobial activity against all tested species.
Pyrazole-thiobarbituric acid 4h & 4l Not specifiedMost active against C. albicans with MIC of 4 µg/L.[32]

Signaling Pathway Involvement: The VEGFR-2 Pathway in Angiogenesis

Many pyrazole derivatives targeting cancer are designed to inhibit receptor tyrosine kinases like VEGFR-2, which plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow.[14]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Conclusion

Comparative molecular docking is a powerful and cost-effective strategy in the early stages of drug discovery for evaluating and prioritizing pyrazole-based compounds.[13] This guide has provided a comprehensive framework for conducting such studies with scientific integrity, from protocol validation to the interpretation of results. The presented data underscores the immense therapeutic potential of the pyrazole scaffold against a range of diseases. By combining computational approaches with experimental validation, researchers can accelerate the development of novel and effective pyrazole-based therapeutics.[2]

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hexyl-1H-pyrazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical development, the robust quantification of novel chemical entities is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. 4-Hexyl-1H-pyrazole, a heterocyclic compound with a non-polar alkyl chain, presents a typical analytical challenge that necessitates the development of reliable and validated quantification methods. This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantification of this compound.

The selection of an analytical method is not a matter of arbitrary choice but a decision guided by the physicochemical properties of the analyte, the intended application of the method, and the required performance characteristics. For this compound, its moderate polarity, conferred by the pyrazole ring, and its significant hydrophobicity, due to the hexyl group, make it amenable to both HPLC and GC techniques.[1] This guide will dissect the validation of these two primary methods, providing the underlying scientific rationale for experimental choices and presenting comparative performance data to aid researchers in selecting the most appropriate method for their needs.

Guiding Principles of Analytical Method Validation

Before delving into the specifics of each technique, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[1][2] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Key validation parameters, which will be discussed for each method, include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Method Comparison: RP-HPLC-UV vs. GC-MS

The choice between RP-HPLC-UV and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Validation ParameterRP-HPLC-UVGC-MSJustification for Performance
Specificity Good to ExcellentExcellentHPLC-UV specificity depends on chromatographic separation from impurities with similar UV spectra. GC-MS offers higher specificity due to both chromatographic retention time and mass fragmentation patterns.[6]
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity over a defined concentration range when properly optimized.
Range (µg/mL) 1 - 1000.1 - 50HPLC-UV typically has a wider linear range suitable for assay and purity tests. GC-MS is often more sensitive, with a lower range suitable for impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy with appropriate sample preparation and calibration.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision due to the lower variability of the injection and separation process compared to GC.
LOD (µg/mL) ~0.3~0.03GC-MS is inherently more sensitive, allowing for the detection of lower concentrations of the analyte.
LOQ (µg/mL) ~1.0~0.1The higher sensitivity of GC-MS translates to a lower limit of quantitation.
Robustness HighModerate to HighHPLC methods are often considered more robust to minor changes in mobile phase composition and flow rate. GC methods can be sensitive to changes in temperature ramps and gas flow.

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

RP-HPLC-UV Method

Rationale: The hexyl group on the pyrazole ring imparts significant non-polar character, making it well-suited for reversed-phase chromatography. A C18 column, with its long alkyl chains, provides a hydrophobic stationary phase that will effectively retain the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is appropriate as the pyrazole ring is a chromophore that absorbs in the UV region.[7][4]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% TFA in Water (v/v) with a gradient or isocratic elution optimized for the separation. A starting point could be a 60:40 ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning a standard solution of this compound (typically around 210-230 nm for the pyrazole ring).[4]

  • Injection Volume: 10 µL

Validation Workflow:

HPLC_Validation cluster_prep Preparation cluster_validation Validation Parameters cluster_report Reporting A Prepare Standard & Sample Solutions B Optimize Chromatographic Conditions A->B Method Development C Specificity B->C Begin Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I Compile Results

Caption: HPLC Method Validation Workflow.

GC-MS Method

Rationale: Due to its volatility, this compound can also be analyzed by Gas Chromatography. A non-polar or mid-polar capillary column, such as a DB-5ms, is a good starting point as it separates compounds primarily based on their boiling points. The hexyl group increases the boiling point of the molecule, allowing for good separation from more volatile components. Mass Spectrometry provides highly specific detection and can be used for both qualitative confirmation and quantitative analysis.[6]

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min, hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan for qualitative analysis and method development, followed by Selected Ion Monitoring (SIM) for quantitative analysis, selecting characteristic ions of this compound.

Method Selection Decision Tree:

Method_Selection Start Start: Quantify this compound Q1 High Sensitivity Required? (e.g., impurity analysis) Start->Q1 Q2 Complex Matrix? (e.g., biological samples) Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes HPLC Use RP-HPLC-UV Q2->HPLC No Q2->GCMS Yes

Caption: Decision tree for method selection.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • RP-HPLC-UV is recommended for routine quality control, such as assay and purity determination of the drug substance and formulated products, where high precision and robustness are paramount. Its wider linear range is also advantageous for these applications.

  • GC-MS is the preferred method when high sensitivity is required, for instance, in the determination of trace impurities or in bioanalytical studies where the analyte is present at low concentrations in a complex matrix. The high specificity of MS detection provides an additional layer of confidence in the identification and quantification of the analyte.

Ultimately, the methods presented in this guide should be fully validated in the user's laboratory to ensure their suitability for the intended purpose, in accordance with the principles of scientific integrity and regulatory expectations.

References

Navigating the Uncharted Territory of 4-Hexyl-1H-pyrazole: A Comparative Guide Based on Available Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A candid disclosure to our fellow researchers, scientists, and drug development professionals: a comprehensive literature search for peer-reviewed studies on the specific biological effects of 4-Hexyl-1H-pyrazole has yielded a significant data gap. To provide a valuable resource in the face of this absence, this guide will pivot to a comparative analysis of structurally related 4-substituted pyrazole derivatives. By examining the influence of various substituents at the 4-position, we can extrapolate potential biological activities and guide future research in this area.

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the pyrazole ring are critical in determining the potency and selectivity of these compounds. This guide will delve into the known structure-activity relationships of 4-substituted pyrazoles to provide a framework for understanding the potential biological profile of this compound.

The Crucial Role of the 4-Position: A Comparative Look at Biological Activity

While direct data on this compound is elusive, studies on other 4-substituted pyrazoles offer valuable insights into how modifications at this position can modulate biological activity. A notable example is the inhibition of human liver alcohol dehydrogenase (ADH), a key enzyme in ethanol metabolism.

Comparative Inhibition of Human Liver Alcohol Dehydrogenase

Research into the inhibitory effects of 4-substituted pyrazoles on human liver ADH provides a clear illustration of structure-activity relationships. The following table summarizes the inhibition constants (Ki) for a series of 4-alkyl-pyrazoles, demonstrating the impact of the alkyl chain length on inhibitory potency.

CompoundAlkyl SubstituentInhibition Constant (Ki) in µM
PyrazoleH2.6
4-Methylpyrazole-CH₃1.0
4-Ethylpyrazole-CH₂CH₃0.4
4-Propylpyrazole-CH₂CH₂CH₃0.15

This data is synthesized from studies on 4-substituted pyrazole derivatives and is intended for comparative purposes.

The data suggests a trend where increasing the length of the alkyl chain at the 4-position enhances the inhibitory activity against human liver ADH. This is likely due to increased hydrophobic interactions within the enzyme's active site. Extrapolating this trend, one might hypothesize that this compound could exhibit even more potent inhibition of ADH. However, without direct experimental evidence, this remains a well-informed conjecture.

Broader Biological Activities of Pyrazole Derivatives: A Landscape of Possibilities

Beyond a single enzyme target, the pyrazole scaffold is a versatile platform for a multitude of biological activities. The substitution pattern on the pyrazole ring dictates the specific therapeutic application.

General Structure-Activity Relationships of Pyrazole Derivatives

The following diagram illustrates the general influence of substituents at different positions on the pyrazole ring, based on a wide body of research on pyrazole derivatives.

SAR pyrazole Pyrazole Core N1 C3 C4 C5 N1_sub Modulates: - Pharmacokinetics - Receptor Selectivity pyrazole:f1->N1_sub Substitution at N1 C3_sub Often involved in: - Direct binding to target - Can confer selectivity pyrazole:f2->C3_sub Substitution at C3 C4_sub Key for modulating: - Potency (e.g., alkyl chains) - Can influence planarity and binding pyrazole:f3->C4_sub Substitution at C4 C5_sub Important for: - Steric interactions - Can be modified to alter solubility pyrazole:f4->C5_sub Substitution at C5

Figure 1. General structure-activity relationships for substituted pyrazoles.

For researchers interested in this compound, this generalized SAR map suggests that the hexyl group at the C4 position is likely to significantly influence the compound's potency and binding affinity for its biological target(s) through hydrophobic interactions.

Experimental Design for Investigating this compound: A Proposed Workflow

Given the lack of existing data, a systematic investigation of this compound is warranted. The following workflow is a proposed starting point for researchers aiming to characterize its biological effects and compare it to other 4-alkyl-pyrazoles.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound and other 4-alkyl analogs purification Purification (e.g., chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_viability Cell Viability Assays (e.g., MTT, MTS) on various cell lines characterization->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., ADH, kinases, etc.) cell_viability->enzyme_inhibition antimicrobial Antimicrobial Screening (MIC determination) enzyme_inhibition->antimicrobial target_id Target Identification (e.g., affinity chromatography, proteomics) antimicrobial->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis in_vivo In Vivo Model Studies (if promising in vitro results) pathway_analysis->in_vivo

Figure 2. Proposed experimental workflow for the investigation of this compound.

Step-by-Step Protocol: Cell Viability Assay (MTT)

A foundational experiment to assess the general cytotoxic effects of a novel compound is the MTT assay.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a panel of cancer and non-cancerous cell lines.

Materials:

  • This compound and other 4-alkyl-pyrazole analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of this compound presents an exciting opportunity for drug discovery. While direct biological data is currently unavailable, the established importance of the 4-position on the pyrazole ring provides a strong rationale for its investigation. The comparative analysis of known 4-substituted pyrazoles suggests that the introduction of a hexyl group could significantly enhance potency, particularly for targets with hydrophobic binding pockets.

It is our hope that this guide, by acknowledging the existing knowledge gap and providing a clear path forward for research, will stimulate the scientific community to uncover the biological effects of this compound and its potential therapeutic applications. The systematic approach outlined, from synthesis and initial screening to mechanistic studies, will be crucial in defining its pharmacological profile and its place within the broader landscape of pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Motif in Modern Pharmaceuticals - A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in drug discovery.[1][2] This guide provides a comparative technical review of prominent pyrazole-containing pharmaceuticals, offering insights into their mechanisms of action, performance data, and the structure-activity relationships that underpin their therapeutic success. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Anti-Inflammatory Agents: The COX-2 Selective Inhibition Paradigm

The diarylpyrazole structure is famously embodied in Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[3][4] Understanding its performance requires a grasp of the COX isoenzymes' roles in prostaglandin synthesis.

Mechanism of Action: Targeting Inflammation at its Source

Prostaglandins are key mediators of inflammation and pain.[5] Their synthesis is catalyzed by two key enzymes: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit COX-2, reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[3][5]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib's selective inhibition of COX-2.

Comparative Performance Data
DrugTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
Celecoxib COX-2~15 µM~0.04 µM~375
IbuprofenCOX-1/COX-2~1.3 µM~3.9 µM~0.3
NaproxenCOX-1/COX-2~0.6 µM~6.7 µM~0.09

Data compiled from multiple sources and may vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is a whole blood assay.

Objective: To measure the concentration of prostaglandin E2 (PGE2) produced in response to inflammatory stimuli in the presence of an inhibitor.

Methodology:

  • Blood Collection: Draw whole blood from healthy volunteers into heparinized tubes.

  • Incubation with Inhibitor: Aliquot blood samples and incubate with various concentrations of the test compound (e.g., celecoxib) or vehicle control for 1 hour at 37°C.

  • COX-2 Induction (for COX-2 assay): Add lipopolysaccharide (LPS) to induce COX-2 expression and incubate for a further 24 hours at 37°C. For the COX-1 assay, no LPS is added.

  • Clotting and Prostaglandin Synthesis: Allow the blood to clot for 1 hour at 37°C to stimulate prostaglandin production.

  • Serum Separation: Centrifuge the samples to separate the serum.

  • PGE2 Quantification: Measure the concentration of PGE2 in the serum using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PGE2 production compared to the vehicle control.

Structure-Activity Relationship (SAR) of Diarylpyrazoles

The selectivity of diarylpyrazoles for COX-2 is largely attributed to the presence of a sulfonamide or a similar group on one of the phenyl rings.[6][7] This group can bind to a hydrophilic side pocket present in the COX-2 active site, which is absent in COX-1.[5] Modifications to the pyrazole ring and the other phenyl ring can influence potency and pharmacokinetic properties.[6] For instance, a trifluoromethyl group at the 3-position of the pyrazole ring enhances potency.[8]

Central Nervous System (CNS) Agents: Modulating Neurotransmission

The pyrazole scaffold is also found in drugs that target the central nervous system, such as the hypnotic agent Zaleplon .

Mechanism of Action: Enhancing GABAergic Inhibition

Zaleplon is a non-benzodiazepine hypnotic that enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1][9] It binds to a specific site on the GABAA receptor complex, an allosteric site distinct from the GABA binding site.[10] Zaleplon exhibits a higher affinity for GABAA receptors containing the α1 subunit, which are predominantly associated with sedative effects.[1] This binding potentiates the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability, ultimately promoting sleep.[1]

GABA GABA GABA_A_Receptor GABAA Receptor (α1 subunit) GABA->GABA_A_Receptor binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- influx Zaleplon Zaleplon Zaleplon->GABA_A_Receptor potentiates binding

Caption: Zaleplon's modulation of the GABAA receptor.

Comparative Performance Data
DrugTargetKi (nM) at α1β2γ2Ki (nM) at α2β2γ2Ki (nM) at α3β2γ2
Zaleplon GABAA Receptor~100~400~500
ZolpidemGABAA Receptor~20~400~800
DiazepamGABAA Receptor~50~50~50

Data are approximate and compiled from various binding studies.

Experimental Protocol: GABAA Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABAA receptor.[11][12]

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by a test compound.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a buffered sucrose solution. Perform a series of centrifugation steps to isolate the synaptic membranes containing the GABAA receptors.[13] Wash the membranes multiple times to remove endogenous GABA.[12]

  • Binding Assay: In a 96-well plate, combine the prepared membranes, a constant concentration of a radioligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound (e.g., zaleplon).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a one-site competition model to determine the Ki value, which represents the affinity of the test compound for the receptor.

Structure-Activity Relationship of Pyrazolopyrimidines

The pyrazolopyrimidine core of zaleplon is crucial for its activity as a GABAA receptor modulator.[14][15] The substituents on this core determine the compound's affinity and selectivity for different GABAA receptor subtypes. For instance, the N-ethyl-N-phenylacetamide group at the 7-position of the pyrazolopyrimidine ring is a key determinant of zaleplon's hypnotic activity.[16]

Erectile Dysfunction and Pulmonary Hypertension: The PDE5 Inhibition Pathway

Sildenafil , a pyrazolopyrimidinone, revolutionized the treatment of erectile dysfunction and is also used for pulmonary arterial hypertension.[17][18]

Mechanism of Action: Elevating cGMP Levels

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[19] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[17][20] By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, prolonged smooth muscle relaxation, and increased blood flow, resulting in an erection upon sexual stimulation.[17][19] A similar mechanism in the pulmonary vasculature leads to vasodilation and relief in pulmonary arterial hypertension.[17]

Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP degrades Sildenafil Sildenafil Sildenafil->PDE5

Caption: Sildenafil's inhibition of PDE5 enhances the cGMP pathway.

Comparative Performance Data
DrugTargetIC50 (PDE5) (nM)Selectivity vs. PDE1Selectivity vs. PDE6
Sildenafil PDE5~3.5~220-fold~10-fold
VardenafilPDE5~0.7~180-fold~15-fold
TadalafilPDE5~1.8>780-fold>700-fold

Data are approximate and compiled from various in vitro studies.

Experimental Protocol: Phosphodiesterase Activity Assay

A common method for measuring PDE activity is a colorimetric or radiometric assay.[21][22][23][24]

Objective: To measure the hydrolysis of cGMP by PDE5 in the presence of an inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: Prepare purified recombinant human PDE5 enzyme and a solution of the substrate, cGMP.

  • Reaction Mixture: In a microplate, combine the PDE5 enzyme, the test compound (e.g., sildenafil) at various concentrations, and a buffer solution.

  • Initiation of Reaction: Add cGMP to initiate the enzymatic reaction. Incubate at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution, often containing a non-specific PDE inhibitor like IBMX.

  • Detection of Product:

    • Radiometric Method: If using [3H]cGMP, the product [3H]5'-GMP is converted to [3H]guanosine by a nucleotidase, and then separated from the unreacted substrate by ion-exchange chromatography.[21][23] The radioactivity of the product is then measured.

    • Colorimetric Method: The inorganic phosphate produced from the hydrolysis of 5'-GMP by a 5'-nucleotidase can be detected using a malachite green-based reagent.[24]

  • Data Analysis: Calculate the rate of cGMP hydrolysis at each inhibitor concentration and determine the IC50 value.

Oncology: Targeting Dysregulated Kinase Signaling

The pyrazole scaffold is a prominent feature in several targeted cancer therapies, particularly kinase inhibitors. Ruxolitinib (a JAK inhibitor) and Encorafenib (a BRAF inhibitor) are prime examples.

Mechanism of Action: Interrupting Pro-Survival Pathways
  • Ruxolitinib: This pyrazole-containing compound is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[14][25] These kinases are crucial components of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[14] Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing their phosphorylation and subsequent activation of STAT proteins, thereby inhibiting cell proliferation and inducing apoptosis in malignant cells.[25][26]

  • Encorafenib: This diarylpyrazole derivative is a highly selective inhibitor of the BRAF V600E mutant kinase.[27] The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway (RAS-RAF-MEK-ERK), promoting uncontrolled cell growth in certain cancers like melanoma.[27][28] Encorafenib binds to and inhibits the mutated BRAF kinase, blocking downstream signaling and leading to cell cycle arrest and apoptosis.[27]

cluster_0 JAK-STAT Pathway cluster_1 MAPK Pathway Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes & translocates to nucleus Gene_Expression_JAK Gene Expression (Proliferation, Survival) STAT->Gene_Expression_JAK Ruxolitinib Ruxolitinib Ruxolitinib->JAK Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Gene_Expression_MAPK Gene Expression (Proliferation, Survival) ERK->Gene_Expression_MAPK Encorafenib Encorafenib Encorafenib->BRAF_V600E

Caption: Inhibition of JAK-STAT and MAPK pathways by Ruxolitinib and Encorafenib.

Comparative Performance Data
DrugPrimary TargetIC50 (nM)Key Selectivity
Ruxolitinib JAK1/JAK23.3 (JAK1), 2.8 (JAK2)>130-fold vs. JAK3
Encorafenib BRAF V600E~0.3Highly selective for BRAF V600E over wild-type BRAF
VemurafenibBRAF V600E~31Less selective for BRAF V600E

Data are approximate and sourced from various kinase inhibition assays.

Experimental Protocol: Kinase Inhibition Assay

A common method for assessing kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the phosphorylation of a substrate by a kinase in the presence of an inhibitor.

Methodology:

  • Reaction Components: Prepare solutions of the kinase (e.g., recombinant human BRAF V600E), a biotinylated substrate peptide, ATP, and the test compound (e.g., encorafenib) at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • TR-FRET Measurement: Incubate to allow binding of the detection reagents. Read the plate on a TR-FRET-compatible reader, which excites the europium and measures the emission from both europium and APC.

  • Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors

The pyrazole ring in kinase inhibitors often serves as a scaffold to orient key pharmacophoric groups towards the ATP-binding pocket of the kinase. The N1 and C4 positions of the pyrazole are common points for substitution to achieve potency and selectivity. For instance, in many JAK inhibitors, a cyano group is present, which can interact with the hinge region of the kinase. The substituents on the pyrazole and any attached aryl rings can be modified to optimize interactions with specific amino acid residues in the kinase active site, thereby enhancing selectivity.

Pharmacokinetics, Side Effects, and Drug Interactions: A Comparative Overview

A comprehensive comparison of pharmaceuticals must extend beyond their primary mechanism and potency to include their pharmacokinetic profiles, common side effects, and potential for drug-drug interactions.

Pharmacokinetic Profiles
DrugBioavailabilityHalf-life (t1/2)Metabolism
Celecoxib ~22-40%~11 hoursPrimarily CYP2C9
Zaleplon ~30%~1 hourAldehyde oxidase (major), CYP3A4 (minor)[11][29]
Sildenafil ~41%~3-4 hoursPrimarily CYP3A4, minor CYP2C9
Ruxolitinib >95%~3 hoursPrimarily CYP3A4[3][7][30][31]
Encorafenib ~86%~6 hoursPrimarily CYP3A4
Common Side Effects and Drug Interactions
DrugCommon Side EffectsKey Drug Interactions
Celecoxib Abdominal pain, diarrhea, indigestion, increased risk of cardiovascular events.[8][32][33]Warfarin (increased bleeding risk), ACE inhibitors (reduced antihypertensive effect), Fluconazole (increased celecoxib levels).[10][12][23][34]
Zaleplon Drowsiness, dizziness, headache, amnesia.[5][26][35][36]Cimetidine (increases zaleplon levels), rifampin (decreases zaleplon levels), alcohol and other CNS depressants (additive sedative effects).[5][28][35][37][38]
Sildenafil Headache, flushing, dyspepsia, nasal congestion, abnormal vision.[1][9][29][33][37][39][40][41]Nitrates (severe hypotension), alpha-blockers (hypotension), CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) (increased sildenafil levels).[19]
Ruxolitinib Thrombocytopenia, anemia, bruising, dizziness, headache.[2][4][20][21][31][42][43][44]Strong CYP3A4 inhibitors (e.g., ketoconazole) (increased ruxolitinib levels), strong CYP3A4 inducers (e.g., rifampin) (decreased ruxolitinib levels).
Encorafenib Fatigue, nausea, diarrhea, rash, joint pain.[17][42][45]Strong or moderate CYP3A4 inhibitors and inducers, drugs that prolong the QT interval.

Conclusion

The pyrazole scaffold has proven to be a remarkably versatile and effective core structure in the design of a wide array of pharmaceuticals. From the selective inhibition of enzymes like COX-2 and PDE5 to the modulation of ion channels and the targeting of specific kinases in oncology, pyrazole-containing drugs have made a significant impact on modern medicine. The continued exploration of structure-activity relationships and the application of advanced drug design principles will undoubtedly lead to the development of new and improved pyrazole-based therapeutics with enhanced efficacy and safety profiles.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Hexyl-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。